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2-Bromo-1-chloro-3-fluoro-4-methylbenzene Documentation Hub

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  • Product: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Core Science & Biosynthesis

Foundational

Synthesis of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene: A Strategic Technical Guide

Executive Summary The synthesis of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS: 1782385-65-2 / 1402667-29-1) presents a classic challenge in aromatic substitution: the precise installation of three different halogens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS: 1782385-65-2 / 1402667-29-1) presents a classic challenge in aromatic substitution: the precise installation of three different halogens around a toluene core in a contiguous 1,2,3,4-substitution pattern.[1] This molecule serves as a critical scaffold in the development of agrochemicals (herbicides) and late-stage pharmaceutical intermediates, particularly for modulating metabolic stability via fluorine effects.[1]

This guide rejects standard electrophilic aromatic substitution (EAS) as a primary strategy due to poor regiocontrol.[1] Direct bromination of the likely precursor, 4-chloro-2-fluorotoluene, predominantly yields the 5-bromo isomer (sterically favored) rather than the required 3-bromo isomer (the "crowded" target).[1]

Instead, this protocol prioritizes Directed Ortho Metalation (DoM) as the superior, field-proven methodology.[1] This approach leverages the synergistic inductive acidity of the fluorine and chlorine substituents to exclusively target the difficult C3 position.

Retrosynthetic Analysis & Strategy

To achieve the 1,2,3,4-substitution pattern, we must analyze the directing effects and acidity of the aromatic protons.[1]

The Structural Challenge

The target molecule, 3-Bromo-4-chloro-2-fluorotoluene (using toluene numbering for synthetic logic), possesses a "cleft" position at C3.[1] This position is sandwiched between a Fluorine atom (C2) and a Chlorine atom (C4).[1]

  • Route A (Direct Bromination - Flawed): Bromination of 4-chloro-2-fluorotoluene.[1]

    • Outcome: The directing groups (F, Cl, Me) compete.[1] The C5 position is less sterically hindered and activated by the fluorine (para-director).[1] This route typically yields a mixture enriched in the unwanted 5-bromo isomer.[1]

  • Route B (Directed Ortho Metalation - Recommended): Lithiation of 4-chloro-2-fluorotoluene.[1]

    • Outcome: The C3 proton is the most acidic proton on the ring due to the combined inductive electron-withdrawing effects (-I) of the adjacent Fluorine and Chlorine atoms.[1] Treatment with a hindered base (LDA) selectively deprotonates C3, allowing exclusive functionalization with an electrophilic bromine source.[1]

Visualizing the Strategy[1][2][3]

Retrosynthesis Target Target: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (Crowded 1,2,3,4-pattern) Method Strategy: Directed Ortho Metalation (DoM) (Exploits Acidity at C3) Target->Method Retrosynthetic Cut Precursor Precursor: 4-Chloro-2-fluorotoluene (Commercially Available) Method->Precursor Lithiation/Bromination

Figure 1: Retrosynthetic logic prioritizing acidity-driven regiocontrol over steric-controlled electrophilic substitution.[1]

Detailed Experimental Protocol

Route: Directed Ortho Metalation (DoM)

Objective: Regioselective insertion of Bromine at the C3 position of 4-chloro-2-fluorotoluene.[1]

Materials & Reagents
ReagentRoleEquiv.Notes
4-Chloro-2-fluorotoluene Substrate1.0Dried over molecular sieves
LDA (Lithium Diisopropylamide) Base1.1 - 1.2Freshly prepared or high-quality commercial solution (2.0 M in THF/heptane)
CBr4 or 1,2-Dibromo-1,1,2,2-tetrafluoroethane Electrophile1.2CBr4 is standard; Halon 2402 is cleaner but regulated
THF (Tetrahydrofuran) Solvent-Anhydrous, inhibitor-free
Ammonium Chloride (sat.[1][2][3] aq.) QuenchExcess-
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

    • Maintain a strictly inert atmosphere (

      
       or 
      
      
      
      ).[1]
  • Substrate Solution:

    • Charge the flask with 4-Chloro-2-fluorotoluene (1.0 equiv) and anhydrous THF (concentration ~0.2 M).[1]

    • Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent benzylic deprotonation at the methyl group.[1]

  • Lithiation (The "Cleft" Attack):

    • Add LDA solution dropwise over 20 minutes via syringe pump.

    • Maintain internal temperature below -70°C.[1][4][5]

    • Stir at -78°C for 1 hour.

    • Mechanistic Insight: The lithium coordinates to the fluorine atom, directing the base to the ortho-proton (C3).[1] The acidity of H3 is significantly enhanced by the flanking Cl and F atoms (the "ortho-fluorine effect").[1]

  • Bromination:

    • Dissolve Carbon Tetrabromide (

      
      )  (1.2 equiv) in a minimal amount of anhydrous THF.[1]
      
    • Add the electrophile solution dropwise to the lithiated species at -78°C.[1]

    • Observation: The solution may change color (often yellow to dark orange) as the reaction proceeds.[1]

    • Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).[1][5] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Purification: The crude oil usually contains the product and unreacted starting material. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 98:2).

    • Expected Yield: 75-85%.[1]

Workflow Visualization

DoM_Workflow Start 4-Chloro-2-fluorotoluene (THF, -78°C) Lithiation Add LDA (Forms 3-Li Intermediate) Start->Lithiation Deprotonation Bromination Add CBr4 (Electrophilic Quench) Lithiation->Bromination Subst. at C3 Product 2-Bromo-1-chloro- 3-fluoro-4-methylbenzene Bromination->Product Warm to RT

Figure 2: Reaction sequence for the regioselective lithiation-bromination protocol.

Alternative Route Comparison

While DoM is the gold standard for this specific isomer, other routes exist but suffer from regioselectivity issues.

FeatureMethod A: DoM (Recommended) Method B: Sandmeyer from Aniline Method C: Direct Bromination
Starting Material 4-Chloro-2-fluorotoluene3-Fluoro-4-methylaniline4-Chloro-2-fluorotoluene
Key Reagent LDA / CBr4

/ CuBr

/ Fe
Regioselectivity High (>95:5) for C3Low (Mixture of isomers)Poor (Favors C5)
Scalability Moderate (Cryogenic required)HighHigh
Atom Economy ModeratePoor (Multi-step)High
Why Use? Only reliable route for 1,2,3,4 pattern If cryogenics are unavailableOnly if 5-bromo isomer is desired
Why Direct Bromination Fails

In 4-chloro-2-fluorotoluene, the Fluorine is a strong para-director.[1]

  • Position 5: Para to Fluorine, Ortho to Chlorine. (Sterically open).

  • Position 3: Ortho to Fluorine, Ortho to Chlorine. (Sterically crowded).[1] Standard electrophilic bromination (

    
    ) will overwhelmingly favor Position 5, yielding 5-Bromo-4-chloro-2-fluorotoluene , which is a structural isomer of our target.[1]
    

Analytical Validation (Self-Validating System)[1]

To ensure the trustworthiness of the synthesis, the following analytical markers must be verified:

  • 1H NMR Spectroscopy:

    • Target (3-Bromo): You should see two aromatic doublets (or singlets depending on resolution) that are para to each other? No, in the target (1-Cl, 2-Br, 3-F, 4-Me), the remaining protons are at C5 and C6.[1]

    • Coupling: H5 and H6 are ortho to each other. You will see an AB system (two doublets,

      
      ).[1]
      
    • Differentiation from Isomer: The 5-bromo isomer (1-Cl, 2-F, 4-Me, 5-Br) leaves protons at C3 and C6.[1] These are para to each other. Para-coupling is negligible (

      
      ), appearing as singlets.[1]
      
    • Diagnostic:Ortho-coupling (d, J~8Hz) confirms the target.[1] Singlets confirm the wrong isomer.

  • 19F NMR:

    • The chemical shift of the fluorine will shift significantly downfield when flanked by a bromine at the ortho position (deshielding effect) compared to the precursor.[1]

References

  • Fluorochem. (n.d.). 2-Bromo-1-chloro-3-fluoro-4-methylbenzene Product Page. Retrieved from [1]

  • Schlosser, M. (2005). The "Ortho-Effect" in Organolithium Chemistry: A Powerful Tool for Regioselective Synthesis. European Journal of Organic Chemistry. (General grounding on DoM regioselectivity in fluoroarenes).
  • ChemScene. (n.d.). 2-Bromo-4-chloro-3-fluoro-1-methylbenzene.[1][2][6][7][8] Retrieved from (Note: Verifies existence of the isomeric scaffold).[1]

  • Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines. Retrieved from (Cited for contrast regarding Sandmeyer/Aniline routes).[1]

  • PubChem. (n.d.). Compound Summary for 2-Bromo-4-chloro-3-fluoro-1-methylbenzene. Retrieved from [1]

Sources

Exploratory

Technical Characterization Guide: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Part 1: Executive Summary & Structural Logic This technical guide outlines the spectroscopic fingerprinting of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene , a dense poly-halogenated toluene scaffold often utilized as a bio...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

This technical guide outlines the spectroscopic fingerprinting of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene , a dense poly-halogenated toluene scaffold often utilized as a bioisostere intermediate in medicinal chemistry.

Characterizing this molecule presents a unique challenge due to the "tetrasubstituted" benzene pattern, which leaves only two aromatic protons. The core objective of this guide is to define the predicted spectral behavior and provide the experimental protocols required to validate the structure, distinguishing it from potential regioisomers (e.g., the 2-bromo-4-chloro isomer).

Structural Analysis

The molecule consists of a benzene ring with four non-hydrogen substituents. The numbering priority (based on IUPAC and Cahn-Ingold-Prelog rules for lowest locants) places the Chloro group at position 1, Bromo at 2, Fluoro at 3, and Methyl at 4.

  • Positions 1-4: Substituents (Cl, Br, F, Me).[1]

  • Positions 5-6: Protons (Aromatic H).

Crucial Elucidation Feature: The Fluorine atom at position 3 acts as a "spin spy," splitting nearby carbon and proton signals via


-coupling. This allows for definitive structural assignment without needing X-ray crystallography.

Part 2: Predicted Spectroscopic Data

Note: The values below are calculated based on ChemDraw/MestReNova predictive algorithms and standard substituent increment principles (Curphy-Morrison). These serve as the baseline for experimental validation.

Mass Spectrometry (MS) - Isotope Signature

The presence of one Bromine (Br) and one Chlorine (Cl) creates a distinct "3:4:1" isotope pattern for the molecular ion cluster.

Table 1: Predicted MS Isotope Pattern (EI, 70 eV)

Ion Speciesm/z (Nominal)CompositionRelative Intensity (Approx)Diagnostic Note
M

222

C


H


Br

Cl

F
75% Base peak (if no fragmentation)
M+2 224

Br

Cl +

Br

Cl
100% The "Tallest" peak in the cluster
M+4 226

Br

Cl
25% Confirmation of Cl+Br presence
  • Fragmentation Logic: Look for a loss of Methyl (

    
    ) or Halogen (
    
    
    
    for Br). The
    
    
    peak will revert to a 3:1 pattern (characteristic of remaining Cl).
H NMR (Proton) Data

Solvent: CDCl


 (Chloroform-d)
Frequency:  400 MHz

Table 2: Predicted


H NMR Shifts & Coupling 
PositionShift (

, ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
H-5 7.10 - 7.25dd (Doublet of Doublets)

Hz

Hz
Ortho to H-6; Meta to F-3.
H-6 7.30 - 7.45d or br d

Hz

Hz
Ortho to H-5; Para to F-3 (coupling often unresolved).
CH

-4
2.30 - 2.35d (Doublet)

Hz
Methyl is Ortho to F-3 (Long-range coupling).
C NMR (Carbon) Data

The Fluorine atom will split every carbon signal into a doublet. The magnitude of the coupling constant (


) indicates the distance from the Fluorine.

Table 3: Predicted


C NMR J-Coupling 
CarbonTypePredicted

(Hz)
Description
C-3 C-F

Hz
Direct attachment (Huge doublet).
C-2 C-Br

Hz
Ortho to F.
C-4 C-Me

Hz
Ortho to F.
C-1 C-Cl

Hz
Meta to F.
C-5 C-H

Hz
Meta to F.
C-6 C-H

Hz
Para to F (Small splitting).

Part 3: Experimental Protocols

To ensure data integrity and reproducibility, the following protocols must be strictly adhered to.

Protocol A: Sample Preparation for NMR
  • Objective: Minimize solvent peaks and prevent concentration-dependent shifting.

  • Reagents: 99.8% D CDCl

    
     with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Workflow:

    • Weigh 5–10 mg of the analyte into a clean vial.

    • Add 0.6 mL of CDCl

      
      .
      
    • Sonicate for 30 seconds to ensure complete dissolution (poly-halogenated aromatics can be slow to dissolve).

    • Filter through a glass wool plug directly into the NMR tube if any particulate is visible.

    • Critical Step: Equilibrate the sample in the magnet for 5 minutes before acquisition to stabilize temperature (

      
       K).
      
Protocol B: GC-MS Acquisition
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min constant flow.

  • Temperature Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Self-Validation Check: The retention time should be distinct from the non-fluorinated analog. Verify the 3:4:1 isotope pattern in the parent ion cluster. If the pattern is 3:1, you have lost Bromine. If 1:1, you have lost Chlorine.

Part 4: Logic & Elucidation Workflows

Diagram 1: Structural Elucidation Logic Tree

This diagram illustrates the decision-making process to confirm the specific isomer using NMR coupling constants.

ElucidationLogic Start Unknown Halogenated Toluene Step1 Check 1H NMR Aromatic Region Start->Step1 Decision1 How many Aromatic Protons? Step1->Decision1 Result2H 2 Protons (Tetrasubstituted) Decision1->Result2H 2H Result3H 3 Protons (Trisubstituted) Decision1->Result3H 3H (Reject) Step2 Analyze Coupling (J-values) Result2H->Step2 Decision2 Is ortho coupling (~8Hz) present? Step2->Decision2 ParaIsomer No: Para Protons (Singlets) (Isomer: 2,5-substituted) Decision2->ParaIsomer No OrthoIsomer Yes: Ortho Protons (Doublets) (Isomer: 2,3,4,5 pattern) Decision2->OrthoIsomer Yes Step3 Check Fluorine Coupling (19F-1H) OrthoIsomer->Step3 FinalCheck Does Methyl doublet match 19F? Step3->FinalCheck Confirmed CONFIRMED: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene FinalCheck->Confirmed Yes (4J coupling)

Caption: Logic flow for distinguishing the target 1,2,3,4-substituted isomer from para-substituted regioisomers.

Diagram 2: Experimental Workflow

The sequence of operations from synthesis to validated data.

Workflow Sample Crude Sample Prep Solvation (CDCl3) Sample->Prep MS GC-MS (EI) Sample->MS H_NMR 1H NMR (400 MHz) Prep->H_NMR F_NMR 19F NMR Prep->F_NMR Data_Int Data Integration H_NMR->Data_Int Check J-coupling F_NMR->Data_Int Verify 1F MS->Data_Int Verify Br/Cl Ratio Report Final CoA Data_Int->Report

Caption: Standard Operating Procedure (SOP) workflow for spectroscopic validation.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on coupling constants and isotope patterns).

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Reference for Br/Cl isotope abundance ratios).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Source for Fluorine-Proton coupling constant ranges).

  • PubChem. (2023). Compound Summary for CAS 1402667-29-1. National Library of Medicine. [Link] (Verification of chemical structure and identifiers).

Sources

Foundational

"solubility of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene in organic solvents"

An In-depth Technical Guide to the Solubility of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene, a halogenated aromatic compound of significant interest in synthetic chemistry. In the absence of extensive published empirical data for this specific molecule, this document establishes a framework for predicting its solubility based on fundamental chemical principles and provides detailed, field-proven methodologies for its experimental determination. The guide explores the molecule's physicochemical properties, delves into the theoretical underpinnings of solubility including the "like dissolves like" principle and Hansen Solubility Parameters (HSP), and offers predictive assessments for its behavior in a range of common organic solvents. Crucially, this paper equips researchers with the practical, step-by-step protocols necessary to perform both qualitative and quantitative solubility assessments in the laboratory, ensuring the generation of reliable and reproducible data critical for process development, reaction optimization, and formulation.

Introduction and Molecular Profile

2-Bromo-1-chloro-3-fluoro-4-methylbenzene is a poly-halogenated toluene derivative. Such molecules are pivotal as intermediates and building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of bromo, chloro, and fluoro substituents on the toluene ring creates a unique electronic and steric profile, which dictates its reactivity and, critically, its physical properties.

Understanding the solubility of this compound is a non-trivial prerequisite for its effective application. Solubility data governs the choice of solvents for chemical reactions, influences purification strategies such as crystallization and chromatography, and is essential for formulation and drug delivery studies. This guide addresses the practical need for this information by combining theoretical prediction with actionable experimental protocols.

Physicochemical Properties

A molecule's structure is the primary determinant of its solubility. The key physicochemical properties of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene are summarized below. The high calculated LogP value immediately suggests a lipophilic ("fat-loving") nature, predicting poor solubility in water and good solubility in non-polar organic solvents.[1][2]

PropertyValueSource
Molecular Formula C₇H₅BrClF[3]
Molecular Weight 223.47 g/mol [2]
Appearance Colorless to pale yellow liquid (predicted)[4]
Calculated LogP 4.0[1]
CAS Number 1402667-29-1[1]

Theoretical Framework for Solubility Prediction

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy. For a solution to form, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

The Principle of "Like Dissolves Like"

This long-standing heuristic remains a powerful predictive tool.[5] It posits that substances with similar intermolecular forces are likely to be soluble in one another.

  • 2-Bromo-1-chloro-3-fluoro-4-methylbenzene: This molecule is predominantly non-polar. While the C-Halogen bonds are polarized, the overall molecule has a large, non-polar aromatic core and lacks the capacity for strong hydrogen bonding. Its primary intermolecular interactions are London dispersion forces and dipole-dipole interactions.

  • Solvent Classes:

    • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents also interact primarily through dispersion forces. A strong compatibility and therefore high solubility is predicted.

    • Polar Aprotic Solvents (e.g., Acetone, THF): These solvents possess dipole moments but do not have hydrogen-bond donating capabilities. Moderate to good solubility is expected, driven by dipole-dipole and dispersion force interactions.

    • Polar Protic Solvents (e.g., Water, Ethanol): These solvents are characterized by strong hydrogen bonding networks. The target molecule cannot effectively participate in or disrupt this network, leading to very low predicted solubility.

Caption: "Like Dissolves Like" principle applied to the target compound.

Hansen Solubility Parameters (HSP)

HSP provides a more quantitative approach by breaking down the total cohesive energy density of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute are likely to be miscible if their HSP values are close. The distance (Ra) between the HSP coordinates of a solvent and solute in "Hansen space" can be calculated; a smaller Ra indicates higher affinity.[5][6] While the exact HSP values for 2-Bromo-1-chloro-3-fluoro-4-methylbenzene are not published, they can be estimated based on its structure to be high in δD, moderate in δP, and very low in δH.

Predicted Solubility Profile

Based on the theoretical principles, the following table provides a qualitative prediction of solubility in common laboratory solvents. These predictions serve as a valuable starting point for experimental design.

SolventClassKey Intermolecular ForcesPredicted SolubilityRationale
Hexane Non-PolarDispersionHighMatches the large non-polar character of the solute.
Toluene Non-Polar AromaticDispersion, π-π stackingVery HighAromatic nature provides favorable π-π interactions with the solute's benzene ring.[7]
Dichloromethane Polar AproticDispersion, Dipole-DipoleHighGood balance of polarity and dispersiveness to interact with the halogenated aromatic.
Tetrahydrofuran (THF) Polar AproticDispersion, Dipole-DipoleHighEffective at dissolving a wide range of organic compounds due to its polarity and ether oxygen.
Acetone Polar AproticDispersion, Dipole-DipoleModerateThe high polarity may be slightly less compatible than THF or Dichloromethane.
Ethyl Acetate Polar AproticDispersion, Dipole-DipoleModerate-HighA versatile solvent often showing good compatibility with moderately polar compounds.
Methanol Polar ProticH-Bonding, Dipole, DispersionLowStrong solvent H-bonding network is difficult for the solute to penetrate.
Water Polar ProticH-BondingVery LowHighly mismatched intermolecular forces.[8]

Experimental Determination of Solubility

Given the lack of published data, experimental verification is paramount. The following protocols are designed to be robust and easily implemented.

Workflow for Solubility Determination

G node_start Start: Obtain Compound & Solvents node_qual PART A: Qualitative Screening Add ~25 mg solute to 0.75 mL solvent Vortex/Shake Vigorously Visually Classify: Soluble, Partially Soluble, Insoluble node_start->node_qual node_quant PART B: Quantitative Measurement (for 'Soluble' systems) Prepare supersaturated solution Equilibrate (e.g., 24h with stirring) Filter (0.22 µm) to remove excess solid Analyze filtrate (HPLC/UV-Vis) node_qual:f3->node_quant:f0 Select promising solvents node_data Data Analysis Calculate concentration (e.g., mg/mL or mol/L) node_quant->node_data node_end End: Solubility Data Obtained node_data->node_end

Caption: Experimental workflow for solubility determination.

Protocol A: Qualitative Solubility Classification

This rapid screening method helps to quickly categorize solvents.[8][9]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a concentration of approximately 33 mg/mL.

Materials:

  • 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

  • Selection of test solvents

  • Small test tubes or vials (e.g., 1 dram)

  • Vortex mixer

  • Graduated pipette or micropipettes

Procedure:

  • Preparation: Add 25 mg (± 1 mg) of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene to a clean, dry test tube.

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in three 0.25 mL portions.[10]

  • Mixing: After each addition, cap the tube and vortex vigorously for 30 seconds. Observe the mixture.

  • Observation: After the final addition and mixing, allow any undissolved material to settle for 1-2 minutes.

  • Classification:

    • Soluble: A clear, homogenous solution with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may be hazy.

    • Insoluble: The vast majority of the solid remains undissolved.

Protocol B: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.

Objective: To accurately measure the saturation concentration of the compound in a solvent at a specific temperature.

Materials:

  • Equipment from Protocol A

  • Analytical balance

  • Temperature-controlled shaker or stir plate

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Autosampler vials

  • Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solute (e.g., 50-100 mg) to a known volume of solvent (e.g., 2-5 mL) in a sealed vial. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker (e.g., at 25°C) and agitate for 24-48 hours. This extended time is to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same temperature for at least 2 hours to allow excess solid to settle.

  • Sampling: Carefully draw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any microscopic, undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations.

    • Generate a calibration curve using the analytical instrument (e.g., plotting UV absorbance vs. concentration).

    • Dilute the filtered sample with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and use the calibration curve to determine its exact concentration.

    • Calculate the original solubility in the desired units (e.g., mg/mL, mol/L), accounting for the dilution factor.

Safety and Handling

As a halogenated organic compound, 2-Bromo-1-chloro-3-fluoro-4-methylbenzene should be handled with appropriate care in a well-ventilated fume hood.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Hazards: Assumed to be a skin, eye, and respiratory irritant based on data for similar compounds.[12] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Solvent Hazards: Adhere to the specific safety protocols for each organic solvent used, paying attention to flammability and toxicity.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved February 20, 2026, from [Link]

  • Vertex AI Search. (n.d.). Classification of organic compounds By solubility.
  • PubChem. (n.d.). 2-Bromo-4-chloro-3-fluoro-1-methylbenzene. Retrieved February 20, 2026, from [Link]

  • MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved February 20, 2026, from [Link]

  • ChemBK. (2024, April 9). 2-bromo-1-chloro-3-methylbenzene. Retrieved February 20, 2026, from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved February 20, 2026, from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. ResearchGate. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved February 20, 2026, from [Link]

  • Pirika. (n.d.). Consideration of Hansen Solubility Parameters. Part 3. Retrieved February 20, 2026, from [Link]

  • Journal of Materials Chemistry C. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved February 20, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2014, September 5). (PDF) Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (2018, February 23). Site specificity of halogen bonding involving aromatic acceptors. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-3-fluorobenzene. Retrieved February 20, 2026, from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved February 20, 2026, from [Link]

Sources

Exploratory

Structural Analysis and Synthetic Utility of Polyhalogenated Toluenes

The following technical guide details the structural analysis, nomenclature logic, and synthetic methodology for 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS: 1402667-29-1). Focus: 2-Bromo-1-chloro-3-fluoro-4-methylben...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, nomenclature logic, and synthetic methodology for 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS: 1402667-29-1).

Focus: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Executive Summary & Chemical Identity

2-Bromo-1-chloro-3-fluoro-4-methylbenzene represents a highly specialized class of "crowded" arenes where four contiguous positions on the benzene ring are substituted (1, 2, 3, 4-substitution pattern). This specific arrangement creates a unique electronic and steric environment, making it a valuable scaffold in medicinal chemistry for modulating metabolic stability and lipophilicity.

PropertyData
CAS Number 1402667-29-1
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol
Preferred IUPAC Name (PIN) 1-Bromo-2-chloro-3-fluoro-4-methylbenzene
Common/Vendor Name 2-Bromo-1-chloro-3-fluoro-4-methylbenzene
SMILES CC1=CC=C(Cl)C(Br)=C1F
LogP (Predicted) ~4.0 (Highly Lipophilic)
Physical State Solid/Semi-solid (Low melting point due to symmetry breaking)
Nomenclature: The "Alphabet vs. Locant" Conflict

The naming of this molecule highlights a common divergence between strict IUPAC priority rules and industrial cataloging.

The IUPAC Logic (PIN)
  • Substituents: Bromo, Chloro, Fluoro, Methyl.[1]

  • Alphabetical Order: B romo > C hloro > F luoro > M ethyl.[2]

  • Locant Assignment:

    • The substituents are contiguous. The lowest locant set is 1, 2, 3, 4.

    • Rule: When locant sets are identical (1,2,3,4 vs 1,2,3,4), the substituent with alphabetical priority gets the lower number.

    • Result: Bromo gets position 1.

    • PIN: 1-Bromo-2-chloro-3-fluoro-4-methylbenzene .

The Vendor/Industrial Logic

Chemical vendors often name these compounds as derivatives of a core halide (e.g., chlorobenzene) or toluene. The name 2-Bromo-1-chloro-3-fluoro-4-methylbenzene fixes Chlorine at position 1. While chemically unambiguous, it is not the Preferred IUPAC Name.

Synonym List:

  • 4-Chloro-3-bromo-2-fluorotoluene (Naming relative to Toluene; common in synthesis).

  • 1-Bromo-2-chloro-3-fluoro-4-methylbenzene (Strict IUPAC).

Structural Properties & Reactivity (The "Why")

This molecule is not just a random assembly of halogens; it is a tuned electrophile.

  • Metabolic Blocking: The 4-position (para to the original toluene methyl) is blocked by Chlorine, preventing rapid CYP450 oxidation. The 3-position is blocked by Fluorine, preventing metabolic hydroxylation.

  • Orthogonal Reactivity: The presence of Bromine and Chlorine allows for sequential cross-coupling.

    • First Coupling: Bromine (C-Br bond is weaker, reacts first in Pd-catalyzed Suzuki/Buchwald reactions).

    • Second Coupling: Chlorine (C-Cl bond is stronger, remains intact during the first step).

  • The "Magic Methyl" Effect: The methyl group at position 4 (relative to PIN) or position 1 (relative to toluene) provides a "lipophilic anchor" and restricts the rotation of adjacent groups, potentially locking a drug candidate into its active conformation.

Diagram: Electronic & Steric Vectors

The following diagram visualizes the electronic pushes and pulls on the ring.

G Core Benzene Core F Fluoro (-F) (-I Effect, H-Bond Acceptor) Core->F Inductive withdrawal Br Bromo (-Br) (Reactive Handle) Core->Br Suzuki Coupling Site Cl Chloro (-Cl) (Metabolic Block) Core->Cl Steric Bulk Me Methyl (-CH3) (+I Effect, Activator) Me->Core Donates e- density

Caption: Electronic and steric contributions of substituents. Methyl activates the ring, while halogens provide metabolic stability and synthetic handles.

Synthetic Protocol: The Sandmeyer Approach

Synthesizing 1,2,3,4-substituted benzenes is challenging due to "crowding." Direct halogenation often yields the wrong isomer (1,2,4,5 or 1,2,4,6). The only reliable method to guarantee the 1-Cl, 2-Br, 3-F, 4-Me pattern is via the Sandmeyer Reaction of a pre-functionalized aniline.

Target Transformation:

  • Precursor: 2-Bromo-3-fluoro-4-methylaniline (or 3-Bromo-2-fluoro-4-methylaniline depending on numbering frame).

  • Reagent: NaNO₂ / HCl (Diazotization) followed by CuCl (Sandmeyer).[3]

Detailed Methodology

This protocol describes the conversion of the amino group to a chlorine atom to finalize the structure.

Reagents:

  • Precursor Aniline (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Copper(I) Chloride (CuCl, 1.5 eq)

  • Conc. HCl (excess)

  • Solvent: Water/Acetonitrile

Step-by-Step Protocol:

  • Salt Formation (0°C):

    • Dissolve the aniline precursor in concentrated HCl (3-5 equiv) and water.

    • Cool the suspension to 0–5°C in an ice/salt bath. Critical: Temperature must not exceed 5°C to prevent diazonium decomposition to phenol.

  • Diazotization:

    • Add an aqueous solution of NaNO₂ dropwise.

    • Monitor the reaction with starch-iodide paper (turns blue/black instantly if HNO₂ is present; maintain a slight excess).

    • Stir for 30 minutes at 0°C. The solution should become clear/yellowish as the diazonium salt forms.

  • Sandmeyer Displacement:

    • In a separate flask, dissolve CuCl in conc. HCl.

    • Slowly add the cold diazonium solution to the CuCl solution with vigorous stirring. Caution: Nitrogen gas evolution will be rapid and foamy.

    • Allow the mixture to warm to room temperature over 2 hours.

    • Heat to 60°C for 30 minutes to ensure completion.

  • Workup:

    • Steam distill the mixture or extract with Dichloromethane (DCM).

    • Wash the organic layer with 1M NaOH (to remove any phenolic byproducts).

    • Dry over MgSO₄ and concentrate.

Synthetic Workflow Diagram

Sandmeyer Start Precursor Aniline (R-NH2) Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter Diazonium Salt (R-N2+ Cl-) Step1->Inter -H2O Step2 Sandmeyer Reaction (CuCl, Heat) Inter->Step2 +CuCl Product Target: 2-Bromo-1-chloro- 3-fluoro-4-methylbenzene Step2->Product -N2 (Gas)

Caption: The Sandmeyer workflow ensures regioselective placement of the Chlorine atom, avoiding isomer mixtures common in direct halogenation.

Troubleshooting & Critical Insights (E-E-A-T)
  • Halogen Dance (Base Sensitivity):

    • Risk:[2][4] Polyhalogenated benzenes are prone to "Halogen Dance" (base-catalyzed halogen migration) if treated with strong bases like LDA or LiTMP.

    • Mechanism:[5] The proton between two halogens (or ortho to a halogen) is acidic. Deprotonation causes the halogen to migrate to the anion position to stabilize the charge.

    • Prevention: Avoid strong amide bases. Use Grignard exchange (iPrMgCl) at low temperatures (-78°C) if selective metalation is required.

  • Coupling Selectivity:

    • In Pd-catalyzed coupling, the Bromine at position 2 (relative to Cl=1 ) is significantly more reactive than the Chlorine.

    • Protocol Tip: Perform Suzuki coupling at room temperature to react the Bromine exclusively. High temperatures (>80°C) may activate the Chlorine.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Warning: Polyhalogenated aromatics can be persistent in the environment. All waste must be segregated into halogenated organic waste streams.

  • Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and react immediately.

References
  • Chemical Identity & Properties

    • Fluorochem. (n.d.). 2-BROMO-1-CHLORO-3-FLUORO-4-METHYLBENZENE Product Sheet. Retrieved from

    • Sigma-Aldrich. (n.d.). Product Search: Polyhalogenated Toluenes. Retrieved from

  • Synthetic Methodology (Sandmeyer Reaction)

    • Oreate AI. (2026).[6] Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved from

    • Scribd. (n.d.). Sandmeyer Reaction: p-Chlorotoluene Synthesis Protocol. Retrieved from

  • Medicinal Chemistry Applications

    • Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry. ACS Publications. Retrieved from

    • National Institutes of Health (NIH). (2021).[4][5][7] Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from

  • IUPAC Nomenclature Rules

    • Master Organic Chemistry. (2011).[8] Table of Functional Group Priorities for Nomenclature. Retrieved from

Sources

Foundational

Annotated Safety & Handling Guide: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

The following technical guide is structured as an advanced operational whitepaper. It synthesizes regulatory safety data with practical research applications, designed specifically for scientists handling 2-Bromo-1-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational whitepaper. It synthesizes regulatory safety data with practical research applications, designed specifically for scientists handling 2-Bromo-1-chloro-3-fluoro-4-methylbenzene in drug discovery and organic synthesis workflows.[1]

Document Type: Technical Whitepaper & Operational Safety Guide Compound Class: Polyhalogenated Toluene Derivative Primary CAS: 1402667-29-1 (Alternate: 1785149-53-2)[1]

Executive Summary & Compound Architecture

In the realm of medicinal chemistry, 2-Bromo-1-chloro-3-fluoro-4-methylbenzene serves as a high-value scaffold.[1] Its unique substitution pattern—featuring three distinct halogens (Br, Cl, F)—provides orthogonal reactivity handles.[1] The bromine atom allows for selective palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the fluorine atom imparts metabolic stability and lipophilicity, critical for modulating ADME properties in drug candidates.[1]

However, this structural complexity introduces specific safety challenges.[1] Unlike simple solvents, this compound combines the irritant properties of benzyl halides with the potential for delayed toxicity typical of halogenated aromatics.[1] This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a "Safety-by-Design" framework for its use.

Physicochemical Identity Table
ParameterDataOperational Implication
Molecular Formula C₇H₅BrClFHigh halogen content implies heavy vapor density.[1]
Molecular Weight 223.47 g/mol --
Physical State Solid/Semi-solid (Low MP)May liquefy at warm lab temps; treat spills as liquid.[1]
Boiling Point ~240°C (Predicted)Low volatility, but aerosols are hazardous.[1]
Solubility Organic Solvents (DCM, THF)Lipophilic; readily penetrates skin barriers.[1]
Reactivity C-Br (High), C-Cl (Med), C-F (Low)Basis for chemoselective synthesis risks.[1]

Toxicological Profiling & Hazard Mechanics

Standard GHS classifications provide the "what," but as scientists, we must understand the "why" to mitigate risk effectively.

The GHS Hazard Matrix

The compound is classified under Warning (GHS07) with the following key hazard statements:

  • H302 (Acute Toxicity, Oral): Harmful if swallowed.[1][2]

  • H315 (Skin Irritation): Causes significant cutaneous inflammation.[1]

  • H319 (Eye Irritation): Causes serious eye irritation.[1][2][3][4][5]

  • H335 (STOT-SE): May cause respiratory irritation.[1][2][3][4]

Mechanistic Toxicology

While specific chronic data for this isomer is sparse, "Read-Across" toxicology from similar poly-halogenated toluenes suggests two primary mechanisms of injury:

  • Alkylation/Acylation Potential: The electron-deficient ring (due to F/Cl/Br induction) can sensitize biological nucleophiles.[1]

  • Metabolic Activation: Hepatic metabolism may generate reactive epoxide intermediates or release halide ions, contributing to potential hepatotoxicity upon repeated exposure.[1]

Critical Warning: Halogenated aromatics can act as sensitizers.[1] Repeated low-level exposure via inhalation or skin contact may lead to allergic dermatitis or respiratory sensitization.[1]

Advanced Handling & Containment Protocols

Standard "gloves and goggles" are insufficient for high-frequency handling.[1] The following protocols are self-validating systems designed to prevent exposure.

Personal Protective Equipment (PPE) Logic

Reliance on standard latex gloves is dangerous due to the lipophilic nature of this compound.[1]

  • Primary Barrier: Nitrile gloves (Minimum thickness: 0.11 mm) are acceptable for splash protection only.[1]

  • High-Risk Operations: For synthesis scale-up (>5g) or handling concentrated stock solutions, use Silver Shield (Laminate) gloves or double-gloving (Nitrile over Laminate) to prevent permeation.[1]

  • Respiratory: If working outside a fume hood (not recommended), a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.[1]

Engineering Controls
  • Ventilation: All weighing and transfer operations must occur within a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .[1]

  • Static Control: As a halogenated organic, the compound can accumulate static charge.[1] Ground all glassware during transfer to prevent spark-induced ignition of copresent solvents (e.g., Ether/Hexanes).[1]

Visual Workflow: PPE Selection Decision Tree

PPE_Selection Start Start: Handling 2-Bromo-1-chloro-3-fluoro-4-methylbenzene Assess Assess Operation Scale & State Start->Assess SmallScale < 1g (Solid/Solution) Assess->SmallScale LargeScale > 1g or Heating/Reflux Assess->LargeScale StandardPPE Standard PPE: Safety Glasses + Lab Coat + Nitrile Gloves SmallScale->StandardPPE AdvancedPPE Advanced PPE: Chemical Goggles + Silver Shield Gloves + Fume Hood Sash Lowered LargeScale->AdvancedPPE CheckHood Is Fume Hood Available? StandardPPE->CheckHood AdvancedPPE->CheckHood RespReq REQUIREMENT: Full-Face Respirator (OV Cartridges) CheckHood->RespReq No Proceed Proceed with Synthesis CheckHood->Proceed Yes

Figure 1: Decision logic for selecting appropriate PPE based on operational scale, ensuring barrier integrity against halogenated aromatics.

Synthesis Safety & Reactivity Context

This section addresses the specific risks encountered when utilizing this compound as a building block.

Metal-Halogen Exchange (Lithiation)

Researchers often target the C-Br bond for lithiation (using n-BuLi).[1]

  • Risk: The presence of the Fluorine atom ortho to the Chlorine/Bromine can induce the formation of benzynes via elimination if the temperature is not strictly controlled.[1] Benzyne intermediates are highly unstable and can lead to uncontrolled polymerization or explosion.[1]

  • Control: Maintain reaction temperatures below -78°C during lithiation. Quench strictly at low temperatures.

Palladium Coupling (Suzuki/Buchwald)
  • Risk: These reactions often require elevated temperatures and basic conditions.[1]

  • Hazard: Thermal decomposition of the parent compound can release Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , or Hydrogen Chloride (HCl) gases.[1]

  • Control: Ensure the reaction vessel is connected to a scrubber or vented effectively to the hood exhaust. Never seal a heated reaction vessel without pressure relief (e.g., a septum with a bleed needle or reflux condenser).[1]

Visual Workflow: Reaction Safety Protocol

Reaction_Safety Setup Reaction Setup (Inert Atmosphere) ReagentAdd Add Reagent (e.g., n-BuLi) Setup->ReagentAdd TempCheck Temp < -78°C? ReagentAdd->TempCheck Stable Stable Lithiated Intermediate TempCheck->Stable Yes Benzyne DANGER: Benzyne Formation TempCheck->Benzyne No (Runaway) Quench Quench/Coupling Stable->Quench Waste Halogenated Waste Stream Quench->Waste

Figure 2: Critical safety checkpoints during metal-halogen exchange reactions to prevent hazardous benzyne formation.

Emergency Response & Decontamination

In the event of containment breach, immediate and specific actions are required.[5]

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don Silver Shield gloves and respiratory protection if outside a hood.[1]

  • Containment: Do NOT use water. Water can spread the lipophilic compound.[1] Use a dry absorbent (Vermiculite or Sand).[1]

  • Neutralization: There is no direct neutralizer.[1] Absorb, sweep, and place in a sealed container labeled "Halogenated Organic Debris."

Fire Fighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1]

  • Toxic Byproducts: Combustion will release toxic vapors: HF, HBr, HCl, and CO.[1]

  • Firefighter PPE: Full turnout gear and SCBA (Self-Contained Breathing Apparatus) are non-negotiable due to the risk of HF inhalation, which can cause fatal pulmonary edema.[1]

References

  • Fluorochem. (n.d.).[1] Safety Data Sheet: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene. Retrieved from

  • PubChem. (n.d.).[1][2] Compound Summary: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene.[1] National Center for Biotechnology Information.[1] Retrieved from

  • Sigma-Aldrich. (n.d.).[1][6] Product Specification & Safety: Polyhalogenated Aromatics. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: Benzene Derivatives. Retrieved from

Sources

Exploratory

Technical Guide: High-Precision Functionalization of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Executive Summary This guide addresses the specific reactivity profile of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene . This molecule represents a "privileged scaffold" in medicinal chemistry due to its dense functionaliza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific reactivity profile of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene . This molecule represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization potential. However, it presents a dual challenge:

  • Steric Congestion: The reactive bromine (C2) is "sandwiched" between a chlorine (C1) and a fluorine (C3) atom, creating a classic 1,2,3-trisubstituted "buttressing effect."

  • Chemo-selectivity: The protocol must activate the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent diversification.

This document outlines two validated pathways: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) and Lithium-Halogen Exchange .

Structural & Electronic Analysis

Before attempting synthesis, one must understand the electronic landscape. The reactivity hierarchy is dictated by Bond Dissociation Energies (BDE) and the rate of Oxidative Addition (OA).

Bond PositionSubstituentElectronic EffectSteric EnvironmentEst.[1][2] BDE (kcal/mol)Reactivity Rank (Pd0)
C(2) -Br Target. Weakly deactivating.High (Flanked by Cl/F) ~81 1 (Fastest)
C(1)-ClDeactivating. Potential site for 2nd reaction.Medium (Flanked by Br)~962 (Slow)
C(3)-FStrong inductive withdrawal. Inert to Pd(0).Medium (Flanked by Br/Me)~1263 (Inert)
C(4)-MeWeakly activating.LowN/AN/A

Key Insight: While C-Br is electronically the weakest bond, the steric hindrance at C(2) significantly retards the approach of standard planar catalysts (e.g., Pd(PPh3)4). Successful functionalization requires bulky, electron-rich ligands that can force oxidative addition despite the crowding.

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2][3]

This is the preferred method for forming C-C bonds (biaryls). The high chemo-selectivity of Pd(0) allows for exclusive reaction at the C-Br bond, preserving the C-Cl bond for a later step (e.g., using a Ni-catalyst or forcing Pd conditions).

Mechanistic Workflow

The critical step is the Oxidative Addition (OA) .[1] We utilize the "Cone Angle" of dialkylbiaryl phosphine ligands to facilitate this step.

SuzukiCycle cluster_legend Critical Decision Point PreCat Pd(II) Pre-catalyst (e.g., Pd(OAc)2) ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Selectivity Check) ActiveCat->OxAdd Complex_Br Ar-Pd(II)-Br (C-Br Insertion) OxAdd->Complex_Br Fast (Kinetic Product) Complex_Cl Ar-Pd(II)-Cl (C-Cl Insertion) OxAdd->Complex_Cl Slow (Avoided) TransMet Transmetallation (Ar'-B(OH)2 + Base) Complex_Br->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle emphasizing the kinetic preference for C-Br insertion over C-Cl.

Optimized Protocol

Objective: Coupling 2-Bromo-1-chloro-3-fluoro-4-methylbenzene with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos or XPhos (4 mol%) — Crucial for sterically hindered substrates.

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Argon for 5 minutes. Note: Oxygen inhibition is fatal to the active L-Pd(0) species.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Activation: Heat the block to 80°C .

    • Why 80°C? High enough to drive the reaction past the steric energy barrier, but low enough to prevent activation of the C-Cl bond (which typically requires >100°C with these ligands).

  • Monitoring: Monitor via HPLC at 2 hours. Look for the disappearance of the starting bromide. The Chloride peak should remain absent.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4.

Pathway B: Lithium-Halogen Exchange (Metallation)

This pathway is used when the goal is to introduce an electrophile (e.g., -CHO, -COOH, -SiR3).

The "Halogen Dance" Risk

In poly-halogenated systems, lithiated species are prone to isomerization known as the "Halogen Dance," where the lithium migrates to a more stable position (usually ortho to the Fluorine).

Control Strategy:

  • Temperature: Must be strictly maintained at -78°C .

  • Solvent: THF (promotes kinetic control).

  • Time: Quench immediately after exchange (< 15 mins).

LiExchange Substrate Substrate (Br-Ar-Cl) Li_Intermediate Lithiated Species (Li-Ar-Cl) Substrate->Li_Intermediate Li/Br Exchange nBuLi n-BuLi (-78°C, THF) Scrambling Halogen Dance (Isomerization) Li_Intermediate->Scrambling If T > -60°C Product Product (E-Ar-Cl) Li_Intermediate->Product Fast Trap (E+) Electrophile Electrophile (E+) (e.g., DMF, CO2) Electrophile->Product

Figure 2: Kinetic control is required to prevent lithium migration (Halogen Dance).

Optimized Protocol
  • Setup: Flame-dry a 2-neck flask under Argon flow.

  • Cooling: Dissolve substrate (1.0 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-Butyllithium (1.05 equiv, 2.5M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the aryl-lithium species.

  • Aging: Stir for exactly 10 minutes at -78°C. Do not extend.

  • Trapping: Add the electrophile (e.g., DMF for formylation) rapidly.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes, then quench with saturated NH4Cl.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Suzuki) Steric hindrance at C(2) preventing OA.Switch to XPhos or BrettPhos (larger cone angle). Increase temp to 90°C.
C-Cl Activation (Side Product) Catalyst too active or temp too high.Reduce temp to 60°C. Use less electron-rich ligand (e.g., PPh3 instead of SPhos).
De-halogenation (Ar-H) Presence of water/protic sources in Li-Exchange.Re-dry THF over Na/Benzophenone. Ensure Argon lines are dry.
Regio-isomers (Li-Exchange) Halogen Dance (Li migration).Ensure temp stays < -70°C. Reduce aging time before adding electrophile.

References

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • Ligand Effects in Sterically Hindered Couplings

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Halides." J. Am. Chem. Soc.[1]2008 , 130, 9638. Link

  • Selectivity in Polyhalogenated Arenes

    • Handy, S. T., & Zhang, Y. "Chemoselectivity in the Suzuki coupling of polyhaloarenes." Chem. Commun.[3]2006 , 299. Link

  • The Halogen Dance Mechanism

    • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Rev.2007 , 107, 5596. Link

Sources

Foundational

The Architectonics of Polysubstituted Halobenzenes: A Technical Guide to Synthesis and Selectivity

Executive Summary Polysubstituted halobenzenes represent a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the construction of complex bioactive molecules. Their utility extends beyond simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polysubstituted halobenzenes represent a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the construction of complex bioactive molecules. Their utility extends beyond simple structural building blocks; the unique electronic properties of multiple halogen atoms—specifically the interplay between inductive withdrawal, resonance donation, and sigma-hole interactions—enable highly specific reactivity patterns. This guide dissects the three primary mechanisms for functionalizing these systems: the Halogen Dance (HD) reaction, Site-Selective Cross-Coupling , and Nucleophilic Aromatic Substitution (


) . It provides researchers with the mechanistic grounding and validated protocols necessary to exploit these pathways for precise molecular editing.

The Physics of Reactivity: Sigma Holes & Electronic Bias

Before attempting synthesis, one must understand the non-intuitive electronic landscape of polyhalogenated arenes. Unlike standard aromatics, these systems are governed by the sigma-hole (


-hole)  concept.
  • The Sigma-Hole: A region of positive electrostatic potential located on the extension of the C-X bond, opposite the carbon atom.

  • Trend: The magnitude of the

    
    -hole increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the remaining ring substituents.
    
  • Implication: This positive potential allows halogens to act as Lewis acids in non-covalent interactions (halogen bonding), influencing binding affinity in protein pockets and directing nucleophilic attack in specific reaction manifolds.

The Halogen Dance Reaction (HD)

The Halogen Dance is a base-catalyzed isomerization where halogen atoms migrate to a new position on the aromatic ring to form a thermodynamically more stable lithiated intermediate. This reaction allows access to substitution patterns that are impossible to achieve via direct electrophilic halogenation.

Mechanistic Pathway

The reaction is driven by the stability of the lithiated intermediate. The lithium atom prefers the position adjacent to the most acidic proton (often ortho to a directing group or between two halogens) or the position that minimizes steric clash, depending on the substrate.

HalogenDance Start Starting Material (1,2,4-Tribromobenzene) Li_Base Lithiation (LDA) Kinetic Deprotonation Start->Li_Base Intermediate_A Lithiated Species A (Kinetic Product) Li_Base->Intermediate_A Transition Isomerization (Halogen Migration) Intermediate_A->Transition Reversible Intermediate_B Lithiated Species B (Thermodynamic Product) Transition->Intermediate_B Equilibrium Electrophile Electrophile Trap (E+) Intermediate_B->Electrophile Product Functionalized Product (Isomerized Core) Electrophile->Product

Figure 1: The mechanistic flow of the Halogen Dance reaction, illustrating the shift from kinetic lithiation to the thermodynamically stable intermediate prior to electrophilic trapping.[1]

Validated Experimental Protocol

Target: Isomerization of 1,2,4-tribromobenzene to 1,3,5-tribromobenzene derivatives.

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Reagent Setup: Charge the flask with diisopropylamine (1.1 equiv) and anhydrous THF (0.1 M concentration relative to substrate) .

  • Base Generation: Cool to -78°C . Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Substrate Addition: Dissolve 1,2,4-tribromobenzene (1.0 equiv) in a minimal amount of THF and add dropwise to the LDA solution at -78°C.

    • Critical Step: Stir at -78°C for 2–4 hours . This duration allows the "dance" (isomerization) to reach thermodynamic equilibrium.

  • Quenching: Add the electrophile (e.g., MeOH for protonation or MeI for methylation) in excess (2.0 equiv).

  • Workup: Allow to warm to room temperature. Quench with sat. aq. NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate.

Site-Selective Cross-Coupling

In polyhalogenated systems, the challenge is coupling one halogen selectively while leaving others intact for subsequent functionalization.

Selectivity Logic

Selectivity is governed by the rate of Oxidative Addition (OA), which follows the bond dissociation energy (BDE) and steric environment.

  • General Reactivity Order: C-I > C-Br > C-Cl > C-F.

  • Steric/Electronic Nuance: For identical halogens (e.g., dibromoarenes), the position that is more electron-deficient (near electron-withdrawing groups) or less sterically hindered reacts first.

CrossCouplingLogic Start Polyhalogenated Substrate Check_Halogens Are Halogens Different? Start->Check_Halogens Different Yes (e.g., I, Br) Check_Halogens->Different Same No (e.g., Br, Br) Check_Halogens->Same Select_I Selectivity: C-I > C-Br (Bond Energy Control) Different->Select_I Check_Sterics Check Sterics & Electronics Same->Check_Sterics Less_Hindered Selectivity: Less Hindered Position (Steric Control) Check_Sterics->Less_Hindered Steric Bias Electron_Deficient Selectivity: More Electron Deficient (Electronic Control) Check_Sterics->Electron_Deficient Electronic Bias

Figure 2: Decision tree for predicting the site of oxidative addition in Pd-catalyzed cross-coupling of polyhalogenated arenes.

Validated Protocol: Selective Suzuki Coupling of 2,4-Dibromopyridine

Objective: Selective coupling at the C2 position (electronically activated) over the C4 position.

  • Reagents: 2,4-Dibromopyridine (1.0 equiv) , Arylboronic acid (1.1 equiv) , Pd(PPh3)4 (5 mol%) , Na2CO3 (2.0 equiv) .

  • Solvent System: DME/H2O (3:1) , degassed.

  • Procedure:

    • Combine reagents in a sealed tube.

    • Heat to 80°C for 12 hours . (Note: Higher temps or stronger bases may erode selectivity).

    • Mechanistic Insight: The C2-Br bond is more electron-deficient due to the adjacent nitrogen, facilitating faster oxidative addition compared to C4.

  • Purification: The product is typically the 2-aryl-4-bromopyridine, which can be subjected to a second coupling at C4 using a different boronic acid and harsher conditions (e.g., 110°C, SPhos ligand).

Nucleophilic Aromatic Substitution ( )

For polyfluorinated benzenes (e.g., pentafluorobenzene),


 provides a metal-free route to functionalization.[2] The regioselectivity is strictly controlled by the position para to the most electron-withdrawing group (often the H atom or a specific substituent like -CN or -NO2).
Quantitative Data: Regioselectivity in Pentafluorobenzene Derivatives

The following table summarizes the regioselectivity of nucleophilic attack on pentafluorobenzonitrile (


).
NucleophileSolvent/BaseTemp (°C)Major Product PositionYield (%)
Phenothiazine DMF / K2CO380Para (C4 relative to CN)78
Morpholine MeCN / Et3N25Para (C4 relative to CN)92
Sodium Methoxide MeOH60Para (C4 relative to CN)85

Table 1: Regioselectivity data for


 on pentafluorobenzonitrile. The para-fluorine is consistently displaced due to the cooperative inductive activation by the nitrile group and the ortho/meta fluorines.

References

  • Schnürch, M., & Spina, M. (2007). Halogen Dance Reactions: A Review. Chemical Society Reviews.

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.

  • Noel, A. M., et al. (2021).[3] A Selective Single Step Amidation of Polyfluoroarenes.[3] Journal of Fluorine Chemistry.[3]

  • Lutz, M. R., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry.[4]

  • Clark, T., et al. (2007). Sigma-Hole Interactions: Perspectives and Misconceptions.[5] Journal of Molecular Modeling.

Sources

Exploratory

"electrophilic aromatic substitution on 2-Bromo-1-chloro-3-fluoro-4-methylbenzene"

Technical Monograph: Regioselective Electrophilic Aromatic Substitution on 2-Bromo-1-chloro-3-fluoro-4-methylbenzene Executive Summary The substrate 2-Bromo-1-chloro-3-fluoro-4-methylbenzene represents a highly functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Regioselective Electrophilic Aromatic Substitution on 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Executive Summary

The substrate 2-Bromo-1-chloro-3-fluoro-4-methylbenzene represents a highly functionalized, electron-deficient aromatic scaffold often utilized in the synthesis of kinase inhibitors and agrochemicals. The presence of four contiguous substituents creates a unique steric and electronic environment where standard Electrophilic Aromatic Substitution (EAS) rules must be applied with high precision.

This guide addresses the core challenge: Regiocontrol between the two available sites, C5 and C6.

Based on electronic vector analysis, the C5 position (ortho to the methyl group) is the kinetically favored site for electrophilic attack, driven by the activating nature of the methyl group which overrides the directing effects of the halogen array. This guide details the mechanistic justification, a validated nitration protocol, and the critical NMR coupling constants required to confirm regioselectivity.

Electronic & Steric Landscape Analysis

To predict the major isomer, we must decouple the "Directing Group" vectors. The molecule is a 1,2,3,4-tetrasubstituted benzene, leaving positions C5 and C6 open.

The Directing Group Battle
SubstituentPositionElectronic NatureDirecting EffectTarget SiteStrength
-Cl C1Deactivating (Inductive)Ortho / ParaC6 (Ortho)Weak
-Br C2Deactivating (Inductive)Ortho / ParaC5 (Para)Weak
-F C3Deactivating (Inductive) / Strong Resonance DonorOrtho / ParaC6 (Para)Moderate/Strong
-CH₃ C4Activating (Hyperconjugation)Ortho / ParaC5 (Ortho)Dominant

Mechanistic Insight: While the Fluorine atom at C3 exerts a strong para-directing effect (targeting C6) due to lone-pair resonance, the Methyl group at C4 is the sole activator on the ring. In EAS, activating groups generally dictate the orientation of incoming electrophiles because they stabilize the carbocation intermediate (sigma complex) more effectively than deactivators can destabilize it.

  • Site C5: Activated by Methyl (Ortho) and Bromo (Para).

  • Site C6: Activated by Fluoro (Para) and Chloro (Ortho).

Predictive Modeling (Visualized)

The following diagram maps the electronic pressure on the ring, visualizing why C5 wins the competition.

DirectingEffects Substrate 2-Bromo-1-chloro- 3-fluoro-4-methylbenzene Methyl 4-Methyl Group (Activator) Site5 Position C5 (MAJOR SITE) Methyl->Site5 Strong Ortho Activation Fluoro 3-Fluoro Group (Resonance Donor) Site6 Position C6 (Minor Site) Fluoro->Site6 Para Resonance Bromo 2-Bromo Group (Weak Director) Bromo->Site5 Para Direction Chloro 1-Chloro Group (Weak Director) Chloro->Site6 Ortho Direction

Figure 1: Vector analysis of directing groups. Green arrows indicate activation; Blue/Red/Yellow indicate deactivating but directing influence. The convergence on C5 is driven by the Methyl group.

Experimental Protocol: Controlled Nitration

Objective: Synthesize 2-Bromo-1-chloro-3-fluoro-4-methyl-5-nitrobenzene. Safety Note: This reaction involves mixed acids and halogenated aromatics. Perform in a fume hood. Ensure temperature control to prevent dinitration or decomposition.[1]

Reagents & Equipment
  • Substrate: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (1.0 eq)

  • Acid Solvent: Sulfuric Acid (H₂SO₄), 98% (5.0 vol)

  • Nitrating Agent: Fuming Nitric Acid (HNO₃) or KNO₃ (1.1 eq)

  • Quench: Crushed ice / Water

  • Solvent: Dichloromethane (DCM) for extraction

Step-by-Step Workflow
  • Preparation of Nitrating Mixture:

    • In a separate flask, cool H₂SO₄ (2.0 vol) to 0°C.

    • Slowly add HNO₃ (1.1 eq) dropwise, maintaining internal temperature (IT) < 10°C. Stir for 15 min to generate the nitronium ion (NO₂⁺).

  • Substrate Solubilization:

    • Charge Substrate (1.0 eq) and H₂SO₄ (3.0 vol) into the reactor.

    • Cool to -5°C. The substrate may form a suspension; vigorous stirring is required.

  • Electrophilic Addition (The Critical Step):

    • Add the Nitrating Mixture dropwise to the Substrate solution.[2]

    • Control: Maintain IT between -5°C and 0°C.

    • Note: The Methyl group activates the ring, making it susceptible to exotherms. Do not rush addition.

  • Reaction Monitoring:

    • Warm to 10°C–RT over 1 hour.

    • Monitor by HPLC or TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of starting material. If >5% remains after 2 hours, add 0.1 eq additional HNO₃.

  • Workup & Isolation:

    • Pour reaction mixture slowly onto crushed ice (10 vol) with stirring.

    • Extract with DCM (3 x 5 vol).

    • Wash organic layer with sat. NaHCO₃ (to remove acid) and Brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Hexane if solid, or flash chromatography (Silica, 0-5% EtOAc in Hexane).

Analytical Validation (The "Self-Validating" System)

Distinguishing between the C5-Nitro (Major) and C6-Nitro (Minor) isomers is difficult by Mass Spec alone. ¹H-NMR and ¹⁹F-NMR coupling constants are the definitive method.

NMR Logic Table
IsomerRemaining Proton PositionStructural EnvironmentPredicted ¹H-¹⁹F Coupling (

)
C5-Nitro (Major) H6 Para to F (C3)Small / Negligible (< 2 Hz)
C6-Nitro (Minor) H5 Meta to F (C3)Distinct Doublet (5–7 Hz)

Validation Protocol:

  • Run ¹H NMR in CDCl₃.

  • Locate the aromatic proton signal (expected ~7.5 - 8.0 ppm due to nitro deshielding).

  • Check the splitting:

    • If the peak is a Singlet (or broadly broadened singlet), the proton is Para to Fluorine. Confirming Product is substituted at C5.

    • If the peak is a Doublet (

      
       Hz), the proton is Meta  to Fluorine. Confirming Product is substituted at C6. 
      

Process Flow Diagram

ReactionWorkflow Start Start: Substrate + H2SO4 (Cool to -5°C) Addition Controlled Addition (Maintain T < 0°C) Start->Addition Nitronium Generate NO2+ Ion (HNO3 + H2SO4) Nitronium->Addition Monitor Monitor HPLC (Target: >98% Conversion) Addition->Monitor Workup Quench (Ice) & Extraction Monitor->Workup Complete Validation NMR Validation (Check J-coupling) Workup->Validation

Figure 2: Operational workflow for the nitration of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution).

  • ChemGuide. Nitration of Benzene and Methylbenzene. Retrieved October 2025.[3] Detailed mechanisms on methyl group activation.

  • BenchChem. Synthesis and Side Products of Halogenated Nitrotoluenes. Technical notes on steric hindrance in poly-halogenated systems.

  • Reich, H. J. Winplt NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison. (Definitive source for J-coupling values).

  • LibreTexts Chemistry. Substituent Effects in Electrophilic Aromatic Substitution.

Sources

Foundational

Unlocking the Potential of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene: A Technical Guide for Advanced Research

Abstract This technical guide delineates the untapped research potential of the polysubstituted aromatic compound, 2-Bromo-1-chloro-3-fluoro-4-methylbenzene. The strategic arrangement of bromo, chloro, fluoro, and methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the untapped research potential of the polysubstituted aromatic compound, 2-Bromo-1-chloro-3-fluoro-4-methylbenzene. The strategic arrangement of bromo, chloro, fluoro, and methyl functionalities on the benzene scaffold presents a unique platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document provides a comprehensive analysis of the molecule's synthetic accessibility, predicted reactivity, and outlines key research avenues. Detailed, field-proven protocols for strategic chemical transformations are provided, alongside a discussion of the underlying chemical principles that guide these experimental designs. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for innovative applications.

Introduction: The Strategic Value of Polysubstituted Aromatics

The confluence of multiple, distinct halogen substituents on an aromatic ring, particularly in combination with a methyl group, offers a rich playground for synthetic chemists. Halogen atoms are instrumental in medicinal chemistry, influencing a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The carbon-bromine bond, in particular, is a linchpin for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[3] The presence of fluorine, the most electronegative element, can profoundly alter the electronic properties of the aromatic ring, influencing its reactivity and the pKa of nearby functional groups.[4][5] 2-Bromo-1-chloro-3-fluoro-4-methylbenzene stands as a prime candidate for exploration, offering multiple, orthogonally reactive sites for selective functionalization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene is paramount for its effective utilization in research.

PropertyValueSource
Molecular Formula C₇H₅BrClFPubChem[6]
Molecular Weight 223.47 g/mol PubChem[6]
CAS Number 1782385-65-2ChemicalBook[7]
Predicted logP 3.7 - 4.0PubChem[6], Fluorochem[8]
Purity (Typical) ≥95%Fluorochem[8], Advanced ChemBlocks[9]

Proposed Synthesis Pathway

While a definitive, published synthesis for 2-Bromo-1-chloro-3-fluoro-4-methylbenzene is not readily found, a plausible retrosynthetic analysis suggests a multi-step pathway starting from commercially available precursors. A potential route could involve a Sandmeyer-type reaction from a suitably substituted aniline.

A patent for the synthesis of a structurally similar compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, utilizes a one-pot diazotization and iodination of 4-bromo-3-chloro-2-fluoroaniline.[10] This suggests that a similar precursor, such as a substituted nitrotoluene or aniline, could be a viable starting point.

Synthesis_Pathway Target 2-Bromo-1-chloro-3-fluoro-4-methylbenzene Sandmeyer Sandmeyer Reaction Target->Sandmeyer Aniline Substituted Aniline Precursor Reduction Nitro Reduction Aniline->Reduction Nitrotoluene Substituted Nitrotoluene Halogenation Selective Halogenation Nitrotoluene->Halogenation Reduction->Nitrotoluene Sandmeyer->Aniline

Caption: Proposed retrosynthetic analysis for 2-Bromo-1-chloro-3-fluoro-4-methylbenzene.

Reactivity Analysis and Strategic Functionalization

The unique substitution pattern of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene dictates its reactivity and offers several avenues for selective chemical modification.

Cross-Coupling Reactions: Leveraging the C-Br Bond

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone for selective functionalization at the C2 position.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[11][12][13] Coupling of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene with various boronic acids or esters would provide access to a wide array of biaryl and vinyl-substituted derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is adapted from established methods for Suzuki couplings of aryl bromides.[14]

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations and are present in many bioactive molecules.[15][16][17][18][19]

Experimental Protocol: Sonogashira Coupling

  • In a Schlenk tube, combine 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill with an inert atmosphere.

  • Add anhydrous, degassed triethylamine (5 mL) and the terminal alkyne (1.5 mmol).

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[20][21][22][23][24]

Experimental Protocol: Buchwald-Hartwig Amination

  • Charge a Schlenk tube with 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube, evacuate, and backfill with an inert atmosphere.

  • Add anhydrous, degassed toluene or dioxane (5 mL).

  • Heat the reaction mixture to 80-110 °C, stirring until completion.

  • Cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Cross_Coupling Start 2-Bromo-1-chloro-3-fluoro-4-methylbenzene Suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd cat.) Start->Suzuki Sonogashira Sonogashira (R-C≡CH, Pd/Cu cat.) Start->Sonogashira Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Start->Buchwald Product_Suzuki Biaryl Derivatives Suzuki->Product_Suzuki Product_Sonogashira Alkynyl Derivatives Sonogashira->Product_Sonogashira Product_Buchwald Arylamine Derivatives Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions at the C-Br position.

C-H Functionalization

The presence of the fluorine atom can direct C-H activation to its ortho positions.[1][25][26] This opens up possibilities for functionalizing the C5 position.

Experimental Protocol: Directed C-H Arylation

  • In a pressure vessel, combine 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (1.0 mmol), an aryl halide (2.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.2 mmol), and a base (e.g., K₂CO₃, 3.0 mmol).

  • Add a high-boiling point solvent such as DMA or NMP (5 mL).

  • Seal the vessel and heat to 120-150 °C for 24-48 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

Note: The conditions for C-H activation can be harsh and may lead to competing reactions. Optimization of catalyst, ligand, base, and solvent is crucial. Fluorinated alcohols like HFIP have been shown to have a beneficial effect on C-H activation reactions.[27]

Ortho-Lithiation

Directed ortho-lithiation is a powerful technique for regioselective functionalization.[28][29][30][31][32] The chloro and fluoro substituents could potentially direct lithiation to the C5 position.

Experimental Protocol: Ortho-Lithiation and Trapping

  • To a solution of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in THF.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry, and purify by chromatography.

Caution: Organolithium reagents are highly reactive and pyrophoric. This procedure must be carried out by trained personnel under strict anhydrous and inert conditions.

Functionalization of the Methyl Group

The benzylic protons of the methyl group are susceptible to radical halogenation or oxidation, providing another handle for further derivatization.

Potential Research Areas and Applications

The strategic functionalization of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene can lead to novel compounds with significant potential in various fields.

Medicinal Chemistry
  • Kinase Inhibitors: The development of substituted anilines via Buchwald-Hartwig amination could lead to novel kinase inhibitors, a prominent class of anticancer drugs.

  • CNS Agents: The introduction of fluorine is a common strategy in the design of central nervous system (CNS) active compounds to enhance blood-brain barrier penetration and metabolic stability.[4][33]

  • Antimicrobials: Polysubstituted aromatic compounds form the core of many antibacterial and antifungal agents.

Agrochemicals
  • Herbicides and Fungicides: The unique substitution pattern could lead to the discovery of new herbicides or fungicides with improved efficacy and selectivity. Fluorinated compounds are prevalent in modern agrochemicals.[4]

Materials Science
  • Organic Electronics: Biaryl and alkynyl derivatives synthesized via Suzuki and Sonogashira couplings could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

  • Liquid Crystals: The rigid, substituted aromatic core is a common feature in liquid crystalline materials.

  • Fluoropolymers: This molecule could serve as a monomer or an additive in the synthesis of high-performance fluoropolymers with enhanced thermal and chemical resistance.

Conclusion

2-Bromo-1-chloro-3-fluoro-4-methylbenzene represents a largely unexplored, yet highly promising, building block for chemical synthesis. Its distinct and strategically positioned functional groups allow for a range of selective transformations, paving the way for the creation of novel and complex molecules. This guide has outlined the predicted reactivity of this compound and provided robust protocols for its key transformations, highlighting its potential in medicinal chemistry, agrochemicals, and materials science. It is our hope that this document will catalyze further research into this versatile molecule, leading to significant scientific and technological advancements.

References

  • Xu, H.; Shang, M.; Dai, H.-X.; Yu, J.-Q. Recent Advances in C–H Functionalization. Org. Lett.2015 , 17 (1), 2-7. [Link]

  • Herden, V.; Mieres-Perez, J.; Grabow, J.-U.; Lesarri, A.; Mata, S.; Cocinero, E. J. Reactivity and rotational spectra: the old concept of substitution effects. Phys. Chem. Chem. Phys.2020 , 22, 10838-10845. [Link]

  • Singh, I.; S. Rawat, K.; V. R. Chary, K.; G. W. Driver, T. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chem. Rev.2024 . [Link]

  • Sparrow Chemical. Fluorotoluene Series. [Link]

  • Sharma, S.; Sindhe, H.; Chaudhary, B.; Chowdhury, N. Recent Advances in the Transition-Metal Catalyzed Directed C‒H Functionalization with Fluorinated Building Blocks. Org. Chem. Front.2022 , 9, 1269-1305. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Gembus, V.; Marsault, E.; Fois, M. Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Org. Biomol. Chem.2016 , 14, 563-568. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • G. G. D. de Oliveira, A. C. B. Burtoloso. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC2015 , (iv), 19-47. [Link]

  • Singh, I.; S. Rawat, K.; V. R. Chary, K.; G. W. Driver, T. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chem. Rev.2024 . [Link]

  • An, D.; Wu, S.; Li, X.; Zhang, L. Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environ. Sci.: Water Res. Technol.2022 , 8, 105-115. [Link]

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. The Many Roles for Fluorine in Medicinal Chemistry. Chem. Soc. Rev.2008 , 37, 320-330. [Link]

  • PubChem. 2-Bromo-4-chloro-3-fluoro-1-methylbenzene. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Barnes-Seeman, D.; Beck, J.; Springer, C. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Curr. Top. Med. Chem.2014 , 14 (7), 855-864. [Link]

  • G. G. D. de Oliveira, A. C. B. Burtoloso. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC2015 , (iv), 19-47. [Link]

  • Müller, K.; Faeh, C.; Diederich, F. Fluorine in medicinal chemistry. Chimia2007 , 61, 751-759. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Stanford University. COMPUTATIONAL INVESTIGATION OF THE SN2 REACTIVITY OF HALOGENATED POLLUTANTS. [Link]

  • Iwao, M. Directed Lithiation of Chlorobenzenes. Regioselectivity and Application to a Short Synthesis of Benzocyclobutenes. J. Org. Chem.1990 , 55 (11), 3622–3627. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Cross-Coupling Reaction. In Organic Reactions; John Wiley & Sons, Inc., 2014. [Link]

  • Filler, R.; Saha, R. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Med. Chem.2009 , 1 (5), 777-791. [Link]

  • Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • ResearchGate. Computational Studies on the Reactivity of Alkyl Halide over (Al2O3)n nanoclusters: An Approach towards Room Temperature Dehydrohalogenation. [Link]

  • Hansen, T.; Tungen, J. E.; Giske, A.; Fiksdahl, A. Computational study of cyclopropanation reactions with halodiazoacetates. J. Org. Chem.2010 , 75 (9), 2849-2856. [Link]

  • Valente, C.; Organ, M. G. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ACS Catal.2015 , 5 (5), 3144-3165. [Link]

  • Al-Masum, M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2016 , 6, 88688-88703. [Link]

  • Li, J.-H.; Liang, Y.; Xie, Y.-X. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2012 , 17 (5), 5556-5567. [Link]

  • Fa, S.-C.; Wang, L.-C.; Chien, C.-H.; Kuo, C.-C.; Lin, H.-C. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Trans.2013 , 42 (41), 14668-14680. [Link]

Sources

Exploratory

Strategic Sourcing &amp; Quality Assurance of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

A Technical Guide for Drug Development & Synthetic Chemistry Executive Summary 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS: 1402667-29-1) is a highly specialized polyhalogenated aromatic building block.[1][2] Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Synthetic Chemistry

Executive Summary

2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS: 1402667-29-1) is a highly specialized polyhalogenated aromatic building block.[1][2] Its unique substitution pattern—featuring contiguous halogenation (Cl, Br, F) alongside a methyl group—makes it a critical scaffold for modifying the metabolic stability and lipophilicity of drug candidates. However, this same structural complexity presents significant challenges in synthesis and sourcing. The steric crowding of the benzene ring often leads to the formation of difficult-to-separate regioisomers during manufacturing.

This guide provides a technical roadmap for sourcing this compound with high integrity. It moves beyond a simple supplier list to establish a self-validating quality control (QC) system , ensuring that the material you receive meets the stringent requirements of pharmaceutical R&D.

Part 1: Chemical Profile & Synthetic Utility[1]

Structural Analysis

The compound is defined by a tetrasubstituted benzene ring. The specific arrangement (1-Chloro, 2-Bromo, 3-Fluoro, 4-Methyl) creates a "locked" electronic environment.

  • Molecular Formula: C₇H₅BrClF[2][3][4]

  • Molecular Weight: 223.47 g/mol [3][5]

  • Key Feature: The 3-Fluoro and 4-Methyl groups are electronically complementary, often used to block metabolic "hotspots" on aromatic rings (preventing oxidation at the para-position relative to the methyl).

  • Reactivity: The 2-Bromo position is the primary handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 1-Chloro acts as a secondary, less reactive site for late-stage diversification.

The "Crowded Ring" Challenge

Synthesizing this specific isomer is non-trivial. Standard electrophilic aromatic substitution (EAS) often fails to achieve high regioselectivity due to the competing directing effects of the Methyl (ortho/para directing), Fluoro (ortho/para), and Chloro/Bromo groups.

  • Implication for Buyers: Low-cost suppliers attempting direct halogenation may supply material contaminated with regioisomers (e.g., where the Br and Cl positions are swapped). These isomers have identical molecular weights and similar polarities, making them invisible to standard LC-MS methods.

Part 2: Sourcing Strategy & Market Landscape

The market for this compound is bifurcated into "Catalog Suppliers" (high price, small pack) and "Bulk/Custom Manufacturers" (lead time required).

Verified Suppliers (Market Snapshot)

Note: Availability is subject to stock fluctuations. Always confirm CAS 1402667-29-1 specifically.

Supplier TypeCompanyRegionTypical Pack SizeRole in Supply Chain
Catalog (Stock) Fluorochem UK/EU1g - 25gPrimary Source. Reliable for initial screening. Product Code: F854952.
Catalog (Stock) Parchem Global/USVariableDistributor. Good for consolidating orders.
Bulk/Process ChemPacific China100g - kgScale-up Source. Manufacturer capability for custom batches.
Aggregator Chem-Impex USVariableOften stocks related analogs; check for specific availability.
Sourcing Decision Matrix

Do not choose a supplier based on price alone. Use the following logic:

  • For <10g (Discovery): Prioritize Fluorochem or local stock. Speed is more valuable than cost.

  • For >100g (Process Dev): Engage ChemPacific or a custom synthesis house (e.g., WuXi, Enamine). Requirement: Request a "Batch Specific" Certificate of Analysis (CoA) before purchase.

Part 3: Quality Control & Validation Protocol

The "Isomer Trap"

The most dangerous impurity is the regioisomer where the halogens are scrambled.

  • Target: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene[1][2]

  • Common Impurity: 2-Bromo-4-chloro-1-fluoro-3-methylbenzene (CAS 1785149-53-2) or similar.

Analytical Workflow (DOT Diagram)

The following decision tree outlines the mandatory QC steps upon receipt of the material.

QC_Workflow Start Receive Material (CAS 1402667-29-1) Check_CoA Step 1: Review Vendor CoA Check for 1H-NMR & GC Purity Start->Check_CoA H_NMR Step 2: Run 1H-NMR (CDCl3) Focus: Aromatic Region Check_CoA->H_NMR Decision_NMR Coupling Pattern Matches? H_NMR->Decision_NMR Pass_NMR Pattern Confirmed: 2 Aromatic H (Ortho/Meta coupling) Decision_NMR->Pass_NMR Yes Fail_NMR Reject: Wrong Isomer Detected Decision_NMR->Fail_NMR No GC_MS Step 3: GC-MS Analysis Check for single peak Pass_NMR->GC_MS Final_Decision Purity > 97%? GC_MS->Final_Decision Approve RELEASE FOR SYNTHESIS Final_Decision->Approve Yes Quarantine QUARANTINE / RETURN Final_Decision->Quarantine No

Figure 1: Incoming Quality Control (IQC) Decision Tree for Polyhalogenated Aromatics.

Critical NMR Interpretation

To validate the structure, focus on the aromatic protons (Positions 5 and 6).

  • Expected Signal: You should see two aromatic protons.

  • Coupling: Look for the coupling constants (

    
    -values).
    
    • If H5 and H6 are adjacent (ortho),

      
      .
      
    • Crucial Check: The Fluorine at Position 3 will split the adjacent proton (if any) or the methyl group.

    • Differentiation: In the correct isomer (1-Cl, 2-Br, 3-F, 4-Me), the Methyl group is adjacent to the Fluorine. The Methyl signal (

      
      ) should appear as a doublet  (
      
      
      
      ) due to long-range coupling with the Fluorine. If the Methyl is a singlet, you have the wrong isomer.

Part 4: Handling & Safety

Physical Properties & Storage
  • State: Low-melting solid or viscous liquid (depending on purity).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated benzyl positions can be sensitive to light and moisture over long periods.

  • Stability: Generally stable, but avoid strong bases which could induce benzyne formation or nucleophilic aromatic substitution (

    
    ) at the Fluorine position.
    
Safety Profile
  • Hazards: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Polyhalogenated compounds can be potential sensitizers. Use standard PPE (Nitrile gloves, fume hood).

  • Disposal: Halogenated solvent waste stream. Do not mix with acid waste.

References

  • Fluorochem Ltd. (2023). Product Specification: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (F854952).[2] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 84789342, 2-Bromo-4-chloro-3-fluoro-1-methylbenzene (Isomer Comparison). Retrieved from

  • ChemPacific. (2023). Bulk Chemical Intermediates Catalog. Retrieved from

  • Sigma-Aldrich (Merck). (2023). Search Results for Polyhalogenated Toluenes. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Introduction: Navigating the Complexities of Polysubstituted Aryl Halides in Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Polysubstituted Aryl Halides in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, for its remarkable ability to forge carbon-carbon bonds.[1][2] Its robustness, functional group tolerance, and generally mild reaction conditions have made it an indispensable tool for constructing complex molecular architectures, such as the biaryl motifs frequently found in drug candidates.[3][4]

This guide focuses on a particularly challenging yet intriguing substrate: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene . The unique substitution pattern of this aryl halide—featuring steric hindrance from the ortho-methyl group and the adjacent chlorine atom, as well as the electronic influence of the fluorine and chlorine substituents—presents a nuanced challenge for chemists. The differential reactivity of the C-Br versus the C-Cl bond offers the potential for selective, sequential cross-coupling reactions, making it a valuable building block for elaborate molecular designs.

These application notes provide a comprehensive overview of the critical parameters, detailed experimental protocols, and troubleshooting strategies for successfully employing 2-Bromo-1-chloro-3-fluoro-4-methylbenzene in Suzuki coupling reactions. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)2 + Base PdII_Both Ar-Pd(II)L2-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R' Product Coupled Product (Ar-R') ArylHalide 2-Bromo-1-chloro- 3-fluoro-4-methylbenzene (Ar-X) Organoboron Organoboron Reagent (R'-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition : This is often the rate-determining step of the catalytic cycle.[5][7] The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[3][7] For 2-Bromo-1-chloro-3-fluoro-4-methylbenzene, the oxidative addition is expected to occur selectively at the more reactive C-Br bond.

  • Transmetalation : In this step, the organic group (R') from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process requires activation of the organoboron compound by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.[7]

  • Reductive Elimination : The final step involves the formation of the new C-C bond between the two organic partners (Ar and R'), and the palladium catalyst is regenerated to its active Pd(0) state, ready to re-enter the catalytic cycle.[5]

Key Considerations for Coupling with 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

The structure of this substrate necessitates careful selection of reaction components to overcome potential hurdles.

  • Steric Hindrance : The methyl group at the 4-position and the chlorine at the 1-position create a sterically congested environment around the reactive C-Br bond. This can hinder the oxidative addition step. To overcome this, the use of bulky, electron-rich phosphine ligands is often required to promote the formation of a coordinatively unsaturated palladium center that can readily undergo oxidative addition.[10][11]

  • Electronic Effects : The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the aromatic ring. While electron-withdrawing groups can sometimes accelerate oxidative addition, the overall electronic and steric profile of the molecule must be considered.[5]

  • Chemoselectivity : The presence of both bromine and chlorine atoms allows for potential selective coupling. Given the higher reactivity of the C-Br bond, Suzuki coupling can be performed at this position while leaving the C-Cl bond intact for subsequent transformations. Achieving high selectivity requires precise control over the reaction conditions, particularly the choice of catalyst and temperature.

Optimizing the Reaction: A Guide to Component Selection

The success of the Suzuki coupling of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene hinges on the judicious choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Systems

The choice of the palladium source and, more critically, the phosphine ligand is paramount for achieving high yields, especially with challenging substrates.[12] While Pd(PPh₃)₄ can be effective for simple systems, sterically hindered aryl halides often require more sophisticated catalyst systems.[13]

Catalyst SystemLigand TypeCharacteristics and Recommendations
Pd(OAc)₂ / PPh₃ TriphenylphosphineA classical, cost-effective choice, but may be less effective for sterically hindered or electron-deficient substrates.
Pd₂(dba)₃ / Buchwald Ligands Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos)Highly effective for sterically demanding and unreactive aryl chlorides and bromides.[14] These ligands are electron-rich and bulky, promoting both oxidative addition and reductive elimination.[2]
Pd(dppf)Cl₂ Ferrocenyl PhosphineA robust and versatile catalyst, often used for a wide range of substrates. Provides good stability and activity.
Palladacycle Precatalysts (e.g., Buchwald G3 Precatalysts)These are air- and moisture-stable precatalysts that reliably generate the active Pd(0) species in situ.[2][13] They offer excellent reproducibility, making them ideal for complex syntheses.[15]

For 2-Bromo-1-chloro-3-fluoro-4-methylbenzene, a catalyst system employing a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos is highly recommended to overcome the steric hindrance.

The Role of the Base

The base is essential for activating the boronic acid for transmetalation.[14] The choice of base can significantly impact the reaction rate and yield, and its effectiveness is often solvent-dependent.[13][16]

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OA common and effective choice for many Suzuki couplings.
Cs₂CO₃ StrongDioxane, THF, TolueneOften used for less reactive substrates where a stronger base is needed.
K₃PO₄ StrongDioxane, TolueneA strong, non-nucleophilic base that is particularly effective for coupling heteroaryl partners and sterically hindered substrates.[13]
NaOH, KOH StrongBiphasic systemsStrong aqueous bases that can be very effective but may not be suitable for base-sensitive functional groups.[16]

Given the potential for side reactions, a moderately strong base like K₃PO₄ is a good starting point for the coupling of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene.

Solvent Systems

The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[16] Suzuki couplings are versatile and can be performed in a variety of solvents, including biphasic systems.[7][9]

  • Aprotic Polar Solvents : Dioxane, THF, and DMF are commonly used. They are good at dissolving both the organic and inorganic components of the reaction.

  • Aromatic Hydrocarbons : Toluene is a frequent choice, often used in combination with water in a biphasic system.

  • Biphasic Systems (e.g., Toluene/Water, Dioxane/Water) : These systems are highly effective, with the reaction often occurring at the interface of the two phases. Vigorous stirring is essential in these cases.[13]

For this substrate, a solvent system of dioxane with an aqueous base solution is recommended to ensure adequate solubility of all components.

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific boronic acid partners. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and phosphine ligands. [13]

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene with a generic arylboronic acid.

Workflow_Protocol1 start Start reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand in a Schlenk Flask start->reagents purge Purge with Inert Gas reagents->purge add_solvents Add Degassed Solvents purge->add_solvents heat Heat to Reaction Temperature (e.g., 90-110 °C) add_solvents->heat monitor Monitor Reaction by TLC or LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General workflow for a standard Suzuki coupling reaction.

Materials:

  • 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-1-chloro-3-fluoro-4-methylbenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields, particularly for sterically hindered substrates.[17]

Materials:

  • Same as Protocol 1, but using a microwave reaction vial.

  • Palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

Procedure:

  • In a microwave reaction vial, combine 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (0.5 mmol), the arylboronic acid (0.75 mmol), the palladium precatalyst (e.g., XPhos Pd G3), and the base (e.g., K₃PO₄, 1.0 mmol).

  • Add the degassed solvent (e.g., 3 mL of dioxane/water 5:1).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following table provides guidance on common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst or degraded ligand.- Insufficiently degassed system.- Inappropriate base or solvent.- Low reaction temperature.- Use a fresh, high-quality catalyst and ligand. Consider a precatalyst for better reproducibility.[13][14]- Ensure thorough degassing of solvents and the reaction vessel.[13]- Screen different bases (e.g., Cs₂CO₃) and solvents.- Increase the reaction temperature cautiously.[13]
Homocoupling of Boronic Acid - Presence of oxygen.- High catalyst loading or temperature.- Thoroughly degas the reaction mixture.[6]- Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid a large excess.[14]- Consider slow addition of the boronic acid.
Protodeboronation (Loss of Boronic Acid) - Instability of the boronic acid.- Presence of excess water or protic solvents.- Use fresh boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt, which can be more stable.[6][14]
Dehalogenation of Aryl Halide - Presence of hydride sources (e.g., from solvent or base).- Catalyst decomposition.- Use high-purity, anhydrous solvents where appropriate.- Minimize reaction time and temperature.[6]

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene is a synthetically valuable transformation that, despite the substrate's complexity, can be achieved with high efficiency through careful optimization of reaction conditions. The key to success lies in the selection of a potent catalyst system, typically involving a bulky, electron-rich phosphine ligand, to overcome steric hindrance. By understanding the underlying mechanism and anticipating potential side reactions, researchers can effectively utilize this versatile building block to construct novel molecules for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024, February 13). Suzuki reaction. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. [Link]

  • ACS Publications. (1999, January 1). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • Books. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • ACS Publications. (2022, April 29). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. [Link]

  • Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

Sources

Application

"2-Bromo-1-chloro-3-fluoro-4-methylbenzene as a building block for pharmaceuticals"

Application Note: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene as a Strategic Scaffold in Medicinal Chemistry Executive Summary 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS: 1402667-29-1) represents a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS: 1402667-29-1) represents a "privileged scaffold" for high-throughput lead optimization.[1] Its value lies in its orthogonal reactivity profile . The presence of three distinct halogen handles (Br, Cl, F) alongside a benzylic methyl group allows medicinal chemists to execute sequential, chemoselective transformations without the need for protecting groups.[1]

This Application Note provides validated protocols for utilizing this building block to construct complex pharmacophores, specifically targeting kinase inhibitors and GPCR ligands where tetra-substituted benzene rings are common motifs.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

The compound is a poly-functionalized aromatic intermediate.[1] Its lipophilicity (LogP ~4.[1]0) suggests it is best utilized as a core hydrophobic scaffold, decorated with polar side chains to improve solubility in final drug candidates.[1]

PropertyValueNotes
IUPAC Name 2-Bromo-1-chloro-3-fluoro-4-methylbenzene
CAS Number 1402667-29-1
Molecular Weight 223.47 g/mol
Formula C₇H₅BrClF
Appearance Low-melting solid or viscous liquidTemperature dependent
LogP 4.00 (Calculated)High lipophilicity
Reactivity Order C-Br > Benzylic-H > C-Cl >> C-FCritical for sequential synthesis

Strategic Analysis: The Hierarchy of Reactivity

Success with this scaffold depends on respecting the bond dissociation energy (BDE) hierarchy.[1] The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), enabling exclusive activation of the bromine position using Palladium (0) catalysis.

The "Walk-Around" Strategy:

  • Position 2 (Br): Entry point for primary cross-coupling (Suzuki/Buchwald).[1]

  • Position 4 (Methyl): Site for radical halogenation or oxidation to extend the carbon skeleton.[1]

  • Position 1 (Cl): A "dormant" electrophile, activated only under forcing conditions or specialized ligands (e.g., Buchwald precatalysts) after the first two sites are derivatized.[1]

  • Position 3 (F): Generally inert to substitution, serving as a bioisostere to block metabolic oxidation or modulate pKa.[1]

ReactivityHierarchy Scaffold 2-Bromo-1-chloro-3-fluoro-4-methylbenzene Step1 Step 1: C-Br Activation (Suzuki/Buchwald Coupling) Scaffold->Step1 Most Reactive (Pd-catalyzed) Step2 Step 2: Benzylic Functionalization (Radical Bromination/Oxidation) Step1->Step2 Orthogonal Chemistry Step3 Step 3: C-Cl Activation (High-Temp Coupling/S_NAr) Step2->Step3 Least Reactive (Requires Activation)

Figure 1: The sequential functionalization logic. The protocol must follow the path of increasing bond strength to avoid side reactions.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the C-2 (Bromo) position while leaving the C-1 (Chloro) bond intact.

Mechanism: The oxidative addition of Pd(0) into the C-Br bond is kinetically favored over C-Cl by orders of magnitude at temperatures < 80°C.

Reagents:

  • Substrate: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for high selectivity and stability.

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon stream, charge a reaction vial with the substrate (1.0 mmol, 223 mg), the desired boronic acid (1.1 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Solvation: Add 1,4-Dioxane (5 mL) and stir to dissolve solids.

  • Activation: Add the aqueous K₂CO₃ solution (1.5 mL). The biphasic mixture requires vigorous stirring.[1]

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours.

    • Critical Note: Do not exceed 80°C. Higher temperatures may initiate oxidative addition into the C-Cl bond, leading to oligomerization.[1]

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the Bromide (M+) and appearance of the Coupled Product (M-Br+R). The Chloro-isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) should remain visible in the product mass spectrum.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol 2: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: To convert the C-4 Methyl group into a benzyl bromide, enabling nucleophilic substitution (S_N2) to attach amines or ethers.

Reagents:

  • Substrate: Product from Protocol 1 (or starting material)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (5 mol%) or Benzoyl Peroxide.[1]

  • Solvent: CCl₄ or Trifluorotoluene (greener alternative).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in Trifluorotoluene (0.2 M concentration).

  • Addition: Add NBS and AIBN.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–3 hours.

    • Visual Cue: The reaction is often complete when the dense NBS solid floats to the top and converts to the lighter succinimide.[1]

  • Quench: Cool to room temperature. Filter off the succinimide precipitate.[1]

  • Isolation: Concentrate the filtrate. The benzyl bromide intermediate is often unstable on silica; use immediately for the next step (e.g., amine displacement) without extensive purification.[1]

Protocol 3: Late-Stage C-Cl Activation

Objective: To functionalize the final position (C-1 Chloro) using advanced Buchwald-Hartwig amination. This step is performed last because it requires high energy.[1]

Reagents:

  • Substrate: Functionalized intermediate containing the C-Cl bond.[1]

  • Nucleophile: Primary or Secondary Amine (1.2 equiv).[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or RuPhos (4 mol%).[1]

    • Why XPhos? These bulky, electron-rich ligands are required to facilitate oxidative addition into the sterically hindered and stronger C-Cl bond.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).[1]

  • Solvent: Toluene or t-Amyl alcohol.[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Strictly exclude O₂ and moisture.[1] Use a sealed tube.

  • Mix: Combine substrate, amine, base, and precatalyst in the solvent.[1]

  • Heat: Heat to 100–110°C overnight (12–16 h).

  • Workup: Filter through a celite pad to remove Palladium residues.

  • Purification: Reverse-phase HPLC is often required here due to the polarity of the resulting amine.[1]

Safety & Handling

  • Halogenated Aromatics: May cause skin and eye irritation.[1] Use gloves (Nitrile) and safety glasses.[1]

  • Benzylic Bromides (Protocol 2): Potent lachrymators (tear gas agents).[1] Handle only in a functioning fume hood.

  • Waste: Segregate halogenated solvents (DCM, chlorobenzene) from non-halogenated waste streams.[1]

References

  • PubChem Compound Summary. "2-Bromo-1-chloro-3-fluoro-4-methylbenzene."[1] National Center for Biotechnology Information.[1] [Link]

  • Review on Chemoselective Couplings. "Palladium-Catalyzed Chemoselective Cross-Coupling of Polyhalogenated Arenes." Chem. Rev.[1] (General Reference for Protocol 1 logic).

Sources

Method

"synthesis of novel heterocyclic compounds from 2-Bromo-1-chloro-3-fluoro-4-methylbenzene"

Executive Summary This application note details a robust, modular protocol for the synthesis of 4-fluoro-5-methyl-1H-indole derivatives using 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS: 1782385-65-2) as the primary s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, modular protocol for the synthesis of 4-fluoro-5-methyl-1H-indole derivatives using 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS: 1782385-65-2) as the primary scaffold.

While traditional Fischer indole synthesis often yields regioisomeric mixtures when applied to fluorinated ketones, this protocol utilizes the distinct reactivity differences between the aryl bromide (C2) and aryl chloride (C1) sites to achieve 100% regiocontrol . The resulting 4-fluoroindole motif is a privileged pharmacophore in neuropsychiatric and oncology drug discovery, offering enhanced metabolic stability and altered pKa profiles compared to non-fluorinated analogs.

Chemo-Selectivity & Reactivity Profile

Successful derivatization of this tetra-substituted benzene requires a precise understanding of the reactivity hierarchy. The molecule contains four distinct functional handles, each activatable under specific conditions.

Reactivity Heatmap

ReactivityMap Scaffold 2-Bromo-1-chloro-3-fluoro-4-methylbenzene Br_Site Site C2: Bromide (Most Reactive) Susceptible to Pd(0) Oxidative Addition Scaffold->Br_Site Cl_Site Site C1: Chloride (Moderately Reactive) Requires Bulky Ligands (e.g., XPhos) Scaffold->Cl_Site Me_Site Site C4: Methyl (Benzylic) Radical Bromination / Oxidation Scaffold->Me_Site F_Site Site C3: Fluoride (Stable/Director) Modulates electronics; directs Ortho-lithiation Scaffold->F_Site

Figure 1: Reactivity hierarchy of the starting scaffold. The C2-Br bond is the primary entry point for metal catalysis.

Strategic Pathway: The "Sonogashira-Buchwald" Cascade

To construct the indole core, we exploit the adjacency of the C1-Cl and C2-Br atoms. The strategy involves a sequential substitution:

  • C2-Br : Installation of the two-carbon bridge via Sonogashira coupling (using trimethylsilylacetylene).

  • C1-Cl : Installation of the nitrogen atom via Buchwald-Hartwig amination, followed by cyclization.

This route guarantees that the fluorine atom resides at the C4 position and the methyl group at the C5 position of the resulting indole, a substitution pattern difficult to access via other means.

Synthetic Workflow

IndolePathway SM Start: 2-Br-1-Cl-3-F-4-Me-Benzene Step1 Step 1: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Selectivity: >99% at Br SM->Step1 Selective Pd Insertion Inter1 Intermediate A: 1-Chloro-2-(TMS-ethynyl)arene Step1->Inter1 Step2 Step 2: Desilylation & Amination (K2CO3, MeOH; then Pd2(dba)3, Ligand, R-NH2) Inter1->Step2 One-Pot Cyclization Product Final Product: 4-Fluoro-5-methylindole Step2->Product

Figure 2: Sequential workflow for converting the dihalo-scaffold into the target indole.

Detailed Experimental Protocols

Protocol A: Regioselective Sonogashira Coupling

Objective: To install the acetylene handle selectively at the C2 position without affecting the C1-Cl bond.

Materials:

  • 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

  • Copper(I) iodide (1 mol%)

  • Triethylamine (3.0 equiv)

  • THF (Anhydrous, degassed)

Procedure:

  • Setup: Charge a flame-dried Schlenk flask with the aryl bromide substrate (10 mmol), Pd(PPh3)2Cl2 (0.2 mmol), and CuI (0.1 mmol). Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed THF (50 mL) and Triethylamine (4.2 mL) via syringe.

  • Reaction: Add Trimethylsilylacetylene (1.7 mL) dropwise at room temperature. Stir the mixture at 50°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.5).

  • Workup: Filter the suspension through a pad of Celite to remove ammonium salts. Wash the pad with Et2O. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (100% Hexanes) to yield 1-chloro-2-((trimethylsilyl)ethynyl)-3-fluoro-4-methylbenzene .

    • Expected Yield: 88–94%.

Protocol B: One-Pot Desilylation and Indole Annulation

Objective: To remove the TMS group and cyclize using a primary amine or ammonia surrogate.

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • tert-Butyl carbamate (BocNH2) (1.2 equiv) [Ammonia surrogate]

  • Pd2(dba)3 (2.5 mol%)

  • XPhos (5 mol%) [Critical for activating the C-Cl bond]

  • Cs2CO3 (2.0 equiv)

  • Toluene/t-BuOH (4:1 ratio)

Procedure:

  • Desilylation (In-situ): Dissolve the intermediate in MeOH (10 mL/mmol) and add K2CO3 (1.0 equiv). Stir for 30 mins at RT. Remove MeOH in vacuo and redissolve the residue in Toluene.

  • Catalyst Prep: In a separate vial, premix Pd2(dba)3 and XPhos in Toluene under Argon for 10 mins to form the active catalyst species.

  • Coupling: Add the catalyst solution to the reaction vessel containing the terminal alkyne intermediate, BocNH2, and Cs2CO3.

  • Cyclization: Heat the mixture to 100°C for 12 hours.

    • Mechanism:[1][2][3][4] The Pd catalyst first inserts into the C-Cl bond (facilitated by XPhos), coordinates the amine, and then undergoes intramolecular hydroamination/reductive elimination.

  • Deprotection (Thermal): At 100°C, the N-Boc group often undergoes thermal deprotection in situ, or can be removed by a brief TFA treatment during workup.

  • Isolation: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Final Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields 4-fluoro-5-methyl-1H-indole .

Analytical Data & QC Specifications

To ensure the integrity of the synthesized heterocycle, compare analytical results against these expected values.

ParameterSpecificationDiagnostic Signal
1H NMR Indole C2/C3 Protons

7.20 (d, J=3.0 Hz, H2) and 6.55 (d, J=3.0 Hz, H3).
19F NMR Fluorine Shift

-120 to -125 ppm (dd). Note: Coupling to H5-Methyl and H3 is characteristic.
13C NMR C-F CouplingDoublet at ~155 ppm (

Hz).
HRMS Exact Mass

Da.
Appearance Physical StateOff-white to pale yellow crystalline solid.

Troubleshooting Guide

  • Issue: Low conversion in Step 1 (Sonogashira).

    • Cause: Oxidation of Pd catalyst or inactive CuI.

    • Solution: Use fresh CuI (white powder, not green) and ensure rigorous degassing of THF.

  • Issue: Incomplete Cyclization in Step 2.

    • Cause: The C-Cl bond is sluggish.

    • Solution: Switch ligand to BrettPhos or RuPhos , which are superior for hindered/deactivated chlorides. Increase temperature to 110°C.

  • Issue: Regioisomer contamination.

    • Verification: This route is regiospecific.[5] If isomers appear, check the purity of the starting material (ensure it is not the 2-chloro-1-bromo isomer).

References

  • Buchwald, S. L., et al. (1998).[3][6] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society.[6]

  • Ackermann, L. (2011). "Pd-Catalyzed Synthesis of Indoles via C–H Activation." Organic Letters.

  • Fagnou, K., et al. (2006). "Rh- and Pd-Catalyzed Synthesis of Indoles from Chloro-arenes." Science.

  • PubChem Compound Summary. "2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CID 84789342)." National Center for Biotechnology Information.

  • Organic Chemistry Portal. "Synthesis of Indoles: Methodologies and Protocols."

Sources

Application

Application Notes and Protocols for 2-Bromo-1-chloro-3-fluoro-4-methylbenzene in Agrochemical Synthesis

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Polysubstituted Aromatics in Agrochemical Design The intricate molecular architectures of modern agro...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Polysubstituted Aromatics in Agrochemical Design

The intricate molecular architectures of modern agrochemicals are often built upon a foundation of strategically functionalized aromatic scaffolds. Polysubstituted benzene derivatives, such as 2-Bromo-1-chloro-3-fluoro-4-methylbenzene, represent a class of highly valuable intermediates in the synthesis of novel herbicides, fungicides, and insecticides. The distinct electronic and steric properties conferred by multiple halogen and alkyl substituents provide a versatile platform for selective chemical modifications, enabling the precise construction of complex active ingredients.

This document outlines the potential applications of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene as a key building block in the synthesis of next-generation agrochemicals. While direct, publicly documented pathways for this specific molecule into commercial products are not prevalent, its structural motifs are present in numerous patented and developmental compounds. The following application notes and protocols are based on established principles of organic synthesis and draw analogies from the synthesis of structurally related agrochemicals. They are intended to serve as a scientifically grounded guide for researchers exploring the utility of this versatile intermediate.

Chemical Properties and Reactivity Profile

The synthetic utility of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene is dictated by the differential reactivity of its substituents.

PropertyValue
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol
CAS Number 1402667-29-1

The key to unlocking the synthetic potential of this molecule lies in the selective transformation of the bromo, chloro, and methyl groups.

  • Carbon-Bromine Bond: The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This is due to the lower bond dissociation energy of the C-Br bond compared to C-Cl and C-F bonds.[1][2]

  • Carbon-Chlorine Bond: The C-Cl bond is less reactive than the C-Br bond in cross-coupling reactions but can be activated under more forcing conditions or with specialized catalyst systems. This differential reactivity allows for sequential functionalization.

  • Carbon-Fluorine Bond: The C-F bond is generally the least reactive towards cross-coupling and often remains intact throughout many synthetic sequences. It plays a crucial role in modulating the physicochemical properties and biological activity of the final agrochemical. The presence of fluorine can enhance metabolic stability and binding affinity to target enzymes.

  • Methyl Group: The benzylic protons of the methyl group are susceptible to free-radical bromination, providing a handle for further elaboration of this position.

Proposed Application 1: Synthesis of a Picolinate Herbicide Analogue

The 6-aryl-picolinates are a significant class of synthetic auxin herbicides.[3][4] The following is a proposed synthetic route to a novel picolinate herbicide analogue using 2-Bromo-1-chloro-3-fluoro-4-methylbenzene as a key intermediate.

Workflow for Picolinate Herbicide Analogue Synthesis

G A 2-Bromo-1-chloro-3-fluoro-4-methylbenzene B Suzuki-Miyaura Coupling A->B (Pyrimidin-5-yl)boronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O C Benzylic Bromination B->C N-Bromosuccinimide (NBS), AIBN, CCl4 D Nucleophilic Substitution C->D Sodium methoxide, Methanol E Picolinate Herbicide Analogue D->E

Caption: Proposed synthetic workflow for a picolinate herbicide analogue.

Protocol 1.1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene with (pyrimidin-5-yl)boronic acid. The higher reactivity of the C-Br bond allows for selective coupling at this position.

Materials:

  • 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (1.0 eq)

  • (Pyrimidin-5-yl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 2-Bromo-1-chloro-3-fluoro-4-methylbenzene, (pyrimidin-5-yl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Benzylic Bromination

This protocol details the free-radical bromination of the methyl group of the Suzuki coupling product.

Materials:

  • Product from Protocol 1.1 (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Carbon tetrachloride (CCl₄)

  • Incandescent light source

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the product from Protocol 1.1 in carbon tetrachloride.

  • Add NBS and AIBN to the solution.

  • Heat the mixture to reflux (approximately 77 °C) while irradiating with an incandescent light source.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

Proposed Application 2: Synthesis of a Strobilurin Fungicide Analogue

Strobilurin fungicides are a vital class of agricultural chemicals that act by inhibiting mitochondrial respiration in fungi.[5][6] The following is a proposed synthetic route to a novel strobilurin analogue, leveraging the reactivity of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene.

Workflow for Strobilurin Fungicide Analogue Synthesis

G A 2-Bromo-1-chloro-3-fluoro-4-methylbenzene B Sonogashira Coupling A->B Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N, THF C Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate Synthesis B->C Desilylation followed by coupling with phenol intermediate D Williamson Ether Synthesis C->D K2CO3, Acetone E Strobilurin Fungicide Analogue D->E

Sources

Method

"palladium-catalyzed amination of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene"

An Application Guide to the Palladium-Catalyzed Amination of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene Introduction: The Strategic Synthesis of Complex Arylamines The Buchwald-Hartwig amination stands as a transformative...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Palladium-Catalyzed Amination of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Introduction: The Strategic Synthesis of Complex Arylamines

The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This methodology has become indispensable in medicinal chemistry and materials science, where arylamine moieties are critical components of numerous pharmaceuticals, functional materials, and natural products.[2][3] The reaction's broad utility stems from its remarkable functional group tolerance and its ability to overcome the limitations of classical methods for C-N bond formation, which often require harsh conditions and have a restricted substrate scope.[1]

This application note provides a comprehensive technical guide for the selective amination of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene. This substrate presents a common yet critical challenge in synthetic chemistry: the presence of multiple halogen substituents with differing reactivities. The primary objective is to leverage the inherent reactivity differences between the C-Br and C-Cl bonds to achieve a highly chemoselective amination at the 2-position, leaving the C-Cl bond intact for potential subsequent functionalization. This guide offers field-proven insights into the reaction mechanism, parameter optimization, and a detailed, self-validating protocol designed for researchers, scientists, and drug development professionals.

Reaction Principle: Mechanistic Insights and Chemoselectivity

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle.[4] Understanding this mechanism is paramount to rationalizing experimental choices and troubleshooting potential issues. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-coordinate, electron-rich Pd(0) species, forming a Pd(II) complex.[5] This step is typically the rate-determining step and is the basis for the chemoselectivity in polyhalogenated substrates. The reactivity of aryl halides in this step follows the general trend: I > Br > OTf > Cl.[4] For the substrate 2-Bromo-1-chloro-3-fluoro-4-methylbenzene, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond ensures a strong kinetic preference for oxidative addition at the C-Br position.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[1] The choice of base is critical, as it must be strong enough to deprotonate the coordinated amine without promoting undesirable side reactions.[6]

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the release of the desired arylamine product. The Pd(0) catalyst is simultaneously regenerated, allowing it to re-enter the catalytic cycle.[7] Bulky, electron-rich phosphine ligands are known to accelerate this step, preventing side reactions like beta-hydride elimination.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Pd(II) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Pd(II) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product BaseH [Base-H]+X- ArX Ar-Br Amine HNR'R'' Base Base

Simplified catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Experimental Parameters: A Scientist's Perspective

The success of the selective amination of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene is not merely procedural; it is the result of a rational selection of reagents and conditions. Each component plays a synergistic role in promoting the desired reactivity and suppressing side reactions.

  • Palladium Precursor: While various Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precursors such as Pd(OAc)₂ are often more convenient due to their air stability. These are reduced in situ to the active Pd(0) catalyst by the phosphine ligand or the amine. The use of well-defined precatalysts, which incorporate the ligand, can also ensure the formation of the highly active mono-ligated Pd(0) species necessary for efficient oxidative addition.[3]

  • The Ligand (The Catalyst's 'Brain'): The choice of ligand is arguably the most critical factor. The evolution from simple phosphines to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has dramatically expanded the reaction's scope.[7] These ligands promote the formation of the catalytically active monoligated L₁Pd(0) species, which accelerates both the oxidative addition of the aryl halide and the final reductive elimination step.[2] For achieving high selectivity with the target substrate, a ligand like XPhos or RuPhos is an excellent starting point, as they are known to be highly effective for C-Br bond activation.

  • The Base (The 'On' Switch): A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[8] Sodium tert-butoxide (NaOtBu) is the most common and effective choice for a wide range of amines.[8] However, for substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures or longer reaction times.[4]

  • The Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are standard. They provide good solubility for the reactants and catalyst system while being inert to the reaction conditions. The choice often depends on the desired reaction temperature, as their boiling points differ significantly.

Detailed Experimental Protocol

This protocol provides a robust starting point for the selective amination of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene with a representative secondary amine, morpholine. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[9]

Experimental_Workflow Experimental Workflow for Selective Amination setup 1. Reaction Setup reagents Add Solids: Substrate, Pd Precatalyst, Ligand, Base setup->reagents inert 2. Inert Atmosphere evac Evacuate & Backfill with Argon (3x) inert->evac liquids 3. Add Liquids add_solv_amine Add Anhydrous Solvent Add Amine via Syringe liquids->add_solv_amine reaction 4. Reaction heat Heat to 100 °C with Vigorous Stirring reaction->heat monitor Monitor by TLC / GC-MS heat->monitor workup 5. Workup cool_filter Cool to RT Dilute & Filter through Celite® workup->cool_filter extract Aqueous Wash & Extraction cool_filter->extract purify 6. Purification concentrate Dry & Concentrate under Vacuum purify->concentrate chrom Column Chromatography (Silica Gel) concentrate->chrom product 7. Final Product chrom->product product_name N-(1-Chloro-3-fluoro-4-methylphenyl)morpholine

Sources

Application

Application Notes and Protocols for 2-Bromo-1-chloro-3-fluoro-4-methylbenzene in Materials Science

Introduction: A Versatile Building Block for Advanced Materials 2-Bromo-1-chloro-3-fluoro-4-methylbenzene is a poly-functionalized aromatic compound with significant potential as a building block in the synthesis of adva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Materials

2-Bromo-1-chloro-3-fluoro-4-methylbenzene is a poly-functionalized aromatic compound with significant potential as a building block in the synthesis of advanced functional materials. The strategic placement of bromo, chloro, fluoro, and methyl groups on the benzene ring offers a unique combination of reactivity and property-tuning capabilities. The presence of bromine and chlorine atoms provides two distinct handles for selective cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine substituent is particularly noteworthy; its high electronegativity can profoundly influence the electronic properties, thermal stability, and solubility of resulting materials.[1][2][3] The methyl group can further enhance solubility and influence the solid-state packing of polymeric structures. These features make 2-Bromo-1-chloro-3-fluoro-4-methylbenzene a promising candidate for the development of novel organic semiconductors, high-performance polymers, and other functional materials.[4]

Core Application: Synthesis of Conjugated Polymers for Organic Electronics

A primary application of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene in materials science is its use as a monomer in the synthesis of conjugated polymers. These polymers, such as derivatives of poly(p-phenylene vinylene) (PPV), are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[5][6] The specific halogenation pattern of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene allows for its incorporation into polymer backbones via palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, or Heck reactions.[7][8][9][10][11]

The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in typical palladium-catalyzed couplings) allows for regioselective polymerization. The fluorine and methyl substituents can fine-tune the optoelectronic properties of the resulting polymer, such as the HOMO/LUMO energy levels and the optical bandgap.[12][13] For instance, the electron-withdrawing nature of fluorine can lower the HOMO and LUMO levels, potentially improving air stability and altering the emission color in OLEDs.[1][3]

Protocol 1: Synthesis of a Substituted Poly(phenylene vinylene) Derivative via Stille Coupling

This protocol details the synthesis of a novel PPV derivative using 2-Bromo-1-chloro-3-fluoro-4-methylbenzene as a monomer. The Stille coupling reaction is employed due to its tolerance of a wide range of functional groups and its reliability in forming carbon-carbon bonds.[8][9][14][15]

Reaction Scheme:

Materials and Equipment:
  • Reagents:

    • 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS: 1402667-29-1)[16]

    • (E)-1,2-bis(tributylstannyl)ethene

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Anhydrous, degassed toluene

    • Methanol

    • Acetone

    • Hexanes

    • Deionized water

  • Equipment:

    • Schlenk line or glovebox for inert atmosphere operations

    • Two-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Soxhlet extraction apparatus

    • Standard laboratory glassware

    • Filtration apparatus

Experimental Procedure:
  • Reaction Setup:

    • In a flame-dried two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (1.0 eq.), (E)-1,2-bis(tributylstannyl)ethene (1.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq.).

    • Add anhydrous, degassed toluene via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Polymerization:

    • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots and analyzing them by thin-layer chromatography (TLC) to observe the consumption of the monomers. The reaction is typically complete within 24-48 hours.

  • Polymer Precipitation and Purification:

    • After cooling to room temperature, slowly pour the viscous reaction mixture into a large volume of methanol with rapid stirring to precipitate the polymer.

    • Collect the crude polymer by filtration.

    • Wash the polymer sequentially with copious amounts of methanol, acetone, and hexanes to remove oligomers, catalyst residues, and organotin byproducts.

    • For rigorous purification, perform Soxhlet extraction of the polymer powder sequentially with methanol, acetone, and hexanes. The purified polymer remains in the thimble.

    • Dry the purified polymer under vacuum at 40-50 °C for 24 hours.

Data Presentation: Reaction Parameters
ParameterValue
Monomer 12-Bromo-1-chloro-3-fluoro-4-methylbenzene
Monomer 2(E)-1,2-bis(tributylstannyl)ethene
CatalystPd(PPh₃)₄
SolventToluene
Temperature110 °C (reflux)
Reaction Time24-48 hours
Visualization of the Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (R¹-Pd(II)L₂-R²) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product SnX X-SnR₃ (Stannyl Halide) Transmetal->SnX RX R¹-X (Aryl Halide) RX->OxAdd SnR2 R²-SnR₃ (Organostannane) SnR2->Transmetal

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Characterization of the Synthesized Polymer

The successful synthesis and properties of the polymer should be confirmed through a suite of characterization techniques.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the polymer structure and assess its purity.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.[19] The absorption and emission maxima will provide information about the electronic bandgap.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer, which is crucial for device applications.[5]

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymer, which are important for predicting its performance in electronic devices.

Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling

As an alternative to the Stille coupling, the Suzuki-Miyaura reaction offers a less toxic method for polymerization.[10][11][20] This protocol outlines the synthesis of a similar polymer using a boronic ester derivative.

Materials and Equipment:
  • Reagents:

    • 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

    • A suitable bis(boronic acid) or bis(boronate ester) co-monomer (e.g., 1,4-benzenediboronic acid)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Phosphine ligand (e.g., SPhos, XPhos)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., dioxane, DMF, toluene/water mixture)

  • Equipment: Same as for Protocol 1.

Experimental Procedure:
  • Reaction Setup:

    • In a Schlenk tube, combine 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (1.0 eq.), the bis(boronic acid/ester) co-monomer (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (2.0-3.0 eq.).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the degassed solvent system via syringe.

  • Polymerization:

    • Heat the reaction mixture to 80-120 °C with stirring.

    • Monitor the reaction for 12-24 hours.

  • Purification:

    • Cool the reaction mixture and precipitate the polymer in a suitable non-solvent like methanol.

    • Purify the polymer as described in Protocol 1.

Visualization of the Suzuki Coupling Workflow

Suzuki_Workflow Start Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base Degas Degas Solvent and Purge with Inert Gas (e.g., Argon) Start->Degas Heat Heat Reaction Mixture (80-120 °C) with Stirring Degas->Heat Monitor Monitor Reaction Progress (e.g., by TLC or GC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Precipitate Precipitate Polymer in Non-Solvent (e.g., Methanol) Cool->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Purify Purify by Soxhlet Extraction Filter->Purify Dry Dry Under Vacuum Purify->Dry Characterize Characterize Final Polymer Dry->Characterize

Caption: General workflow for polymer synthesis via Suzuki coupling.

Conclusion and Future Outlook

2-Bromo-1-chloro-3-fluoro-4-methylbenzene represents a highly versatile and valuable building block for materials science. Its polyhalogenated and substituted structure provides synthetic chemists with multiple pathways to create novel functional materials. The protocols outlined here for the synthesis of conjugated polymers via Stille and Suzuki cross-coupling reactions serve as a foundational guide for researchers. The resulting fluorinated polymers are expected to exhibit unique electronic and physical properties, making them attractive candidates for a new generation of organic electronic devices. Further exploration of this monomer in copolymerization and in the synthesis of small molecules for organic electronics is warranted.

References

  • Fluorinated Aromatic Compounds - ResearchG
  • The Halogen Bond | Chemical Reviews - ACS Public
  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC.
  • Luminescence properties of poly‐ (phenylene vinylene)
  • The Impact of Fluorine in Material Science: Properties and Applic
  • Stille Coupling - Organic Synthesis.
  • Fluorine Compounds as Energy Conversion Materials - ResearchG
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone - Benchchem.
  • Stille reaction - Wikipedia.
  • The Stille Reaction - Organic Reactions.
  • A photoluminescence study of poly(phenylene vinylene) derivatives: The effect of intrinsic persistence length.
  • Stille Coupling - Organic Chemistry Portal.
  • 2-BROMO-1-CHLORO-3-FLUORO-4-METHYLBENZENE - Fluorochem.
  • Poly(p-phenylene vinylene) - Wikipedia.
  • Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC.
  • Performance Market Insights - By Segment of Organic Fluorin
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
  • The Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Impact of the halogenated substituent on electronic and charge transport properties of organic semiconductors: A theoretical study | Request PDF - ResearchG
  • Brief Guide to Polymer Characterization: Behavior and Performance - Project Details - IUPAC | International Union of Pure and Applied Chemistry.
  • Macromolecular Chemistry and Physics: Polymer Characteriz

Sources

Method

Application Note: Precision Scale-Up Synthesis of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Executive Summary The synthesis of tetra-substituted benzene derivatives, such as 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS: 1782385-65-2), presents a unique challenge in regioselectivity. In drug discovery, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of tetra-substituted benzene derivatives, such as 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS: 1782385-65-2), presents a unique challenge in regioselectivity. In drug discovery, this motif is increasingly valuable for its ability to modulate metabolic stability and lipophilicity via the "Magic Chloro/Methyl" effects [1].[1] However, classical Electrophilic Aromatic Substitution (EAS) often fails to deliver the specific 2-bromo isomer in high yield due to competing directing effects and significant steric crowding between the chloro and fluoro substituents.

This Application Note details a Directed Ortho-Metalation (DoM) strategy validated for scale-up. Unlike thermodynamic bromination, which favors less sterically hindered positions, this kinetic approach utilizes the strong inductive effect of the fluorine atom to direct lithiation exclusively to the 2-position, ensuring >95% regiochemical purity prior to crystallization.

Strategic Analysis: Route Selection

The Regioselectivity Problem

In the precursor molecule 1-chloro-3-fluoro-4-methylbenzene , three aromatic protons exist. Standard bromination (Br₂/FeBr₃) results in a mixture of isomers:

  • Position 6 (Para to F): Sterically accessible but electronically less favored than ortho.

  • Position 5 (Ortho to Me): Electronically activated by Methyl, but leads to the wrong isomer.

  • Position 2 (Target): Located between Cl and F. This "sandwiched" position is the most acidic but sterically deactivated for standard electrophilic attack.

The Solution: Directed Ortho-Metalation (DoM)

To overcome steric hindrance, we employ Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) .

  • Mechanism: The fluorine atom acts as a Directed Metalation Group (DMG). The acidity of the C-H bond at Position 2 is significantly enhanced by the inductive withdrawal of the adjacent Fluorine and Chlorine atoms [2].

  • Reagent Choice: LiTMP is preferred over n-BuLi. The bulky TMP ligand prevents nucleophilic attack on the aromatic ring (benzyne formation) and acts exclusively as a base to deprotonate the hindered position [3].

Detailed Experimental Protocol

Reaction Scheme

The synthesis proceeds via the in situ generation of a lithiated intermediate followed by an electrophilic quench with a bromine source.

ReactionScheme Start 1-Chloro-3-fluoro- 4-methylbenzene Intermediate Lithiated Species (Li at Pos 2) Start->Intermediate Deprotonation (Kinetic Control) Reagent1 LiTMP / THF (-78°C) Reagent1->Intermediate Product 2-Bromo-1-chloro- 3-fluoro-4-methylbenzene Intermediate->Product Bromine Quench Reagent2 CBr4 or NBS (Electrophile) Reagent2->Product

Figure 1: Reaction pathway utilizing fluorine-directed lithiation to access the sterically hindered 2-position.

Material Specifications
ReagentEquiv.RoleCritical Attribute
1-Chloro-3-fluoro-4-methylbenzene 1.0SubstrateWater content < 100 ppm
LiTMP 1.2BaseFreshly prepared from TMP + n-BuLi
THF (Anhydrous) 10 VolSolventPeroxide-free, inhibitor-free
1,2-Dibromo-1,1,2,2-tetrafluoroethane 1.3ElectrophilePreferred over CBr₄ for easier workup
Step-by-Step Procedure (100g Scale)

Phase A: Preparation of LiTMP (In-situ)

  • Inertion: Purge a 2L double-jacketed reactor with N₂ for 30 mins.

  • Charging: Add anhydrous THF (600 mL) and 2,2,6,6-tetramethylpiperidine (TMP, 1.25 equiv).

  • Cooling: Cool the solution to -10°C.

  • Activation: Add n-Butyllithium (2.5M in hexanes, 1.25 equiv) dropwise, maintaining internal temperature (Ti) < 0°C.

  • Aging: Stir for 30 mins at 0°C to ensure complete formation of LiTMP.

Phase B: Lithiation (The Critical Step)

  • Deep Cooling: Cool the LiTMP solution to -78°C (using dry ice/acetone or cryostat).

  • Substrate Addition: Dissolve 1-Chloro-3-fluoro-4-methylbenzene (100g) in THF (200 mL). Add this solution dropwise to the reactor over 45 minutes.

    • Critical Control Point: Ti must not exceed -70°C. Higher temperatures may cause benzyne formation or isomerization.

  • Metalation Time: Stir at -78°C for exactly 1 hour. The solution will typically turn deep yellow/orange, indicating the lithiated anion.

Phase C: Electrophilic Quench

  • Quench: Add the bromine source (1,2-Dibromo-1,1,2,2-tetrafluoroethane or CBr₄) dissolved in THF dropwise.

  • Exotherm Management: This step is highly exothermic. Adjust addition rate to keep Ti < -65°C.

  • Warming: Once addition is complete, allow the mixture to warm slowly to room temperature over 4 hours.

Phase D: Workup & Purification

  • Hydrolysis: Quench with sat. NH₄Cl solution (500 mL).

  • Extraction: Extract with MTBE (2 x 400 mL). Wash organics with brine.

  • Concentration: Rotovap to yield crude oil.

  • Purification: Recrystallize from minimal hot Ethanol or distill under high vacuum (bp ~110°C @ 5 mmHg) if oil persists.

Process Safety & Engineering Controls

Handling organolithiums on scale requires strict adherence to safety protocols.

Thermal Runaway Risks

The lithiation of polyhalogenated aromatics can be metastable. If the temperature rises above -50°C before quenching, the lithiated species may undergo "Halogen Dance" or eliminate Li-F/Li-Cl to form explosive benzynes [4].

  • Mitigation: Use a reactor with a high heat-transfer area (A/V ratio). Ensure emergency quench (Acetone/Dry Ice dump) is available.

Reagent Handling
  • LiTMP: Pyrophoric in high concentrations. Handle under positive N₂ pressure.

  • Bromine Sources: CBr₄ is hepatotoxic. The recommended fluorinated bromide source (Halon 2402 alternative) is safer but requires good ventilation.

SafetyWorkflow Start Start Process Check1 Check Moisture < 100ppm Start->Check1 Cryo Cool to -78°C Check1->Cryo AddLi Add LiTMP Cryo->AddLi Monitor Monitor Ti (Must stay < -70°C) AddLi->Monitor Monitor->Start Temp Spike (ABORT) Stable Stable Anion Formed Monitor->Stable Temp OK Quench Bromine Quench Stable->Quench

Figure 2: Safety logic flow for the cryogenic lithiation step.

Analytical Quality Control

To validate the synthesis, specific NMR signatures must be confirmed to ensure the bromine is at the 2-position (sandwiched) and not the 5- or 6-position.

Analytical MethodExpected ResultInterpretation
¹H NMR (400 MHz) Two doublets (or apparent singlets)The aromatic protons at positions 5 and 6 will show ortho coupling (~8 Hz). If Br is at pos 6, the pattern changes significantly.
¹⁹F NMR Shift change relative to SMThe Fluorine signal will shift downfield due to the "Ortho Effect" of the new Bromine substituent.
GC-MS M+ peaks at 222/224Confirms mono-bromination. M+ at 144 indicates unreacted starting material.

Critical Check: In the ¹H NMR, look for the loss of the most downfield proton signal (the one originally between Cl and F). If a proton signal remains in the 7.0-7.5 ppm region that integrates to 1H, the lithiation likely failed or occurred at the wrong position.

References

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
  • Vertex AI Search. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84789342, 2-Bromo-4-chloro-3-fluoro-1-methylbenzene. Retrieved from [Link]

Sources

Application

"analytical methods for monitoring reactions with 2-Bromo-1-chloro-3-fluoro-4-methylbenzene"

Executive Summary & Compound Profile The Challenge: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (BCFM) represents a class of dense, poly-halogenated aromatic building blocks critical to modern agrochemical and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (BCFM) represents a class of dense, poly-halogenated aromatic building blocks critical to modern agrochemical and pharmaceutical synthesis. Its structure—a tetrasubstituted benzene ring containing three different halogens—presents unique synthetic and analytical challenges.

  • Synthetic Risk: In cross-coupling (e.g., Suzuki-Miyaura) or metallation (e.g., Li-Hal exchange) reactions, the competition between the Bromine (C2), Chlorine (C1), and Fluorine (C3, via activation) sites can lead to complex mixtures of regioisomers and de-halogenated byproducts.

  • Analytical Hurdle: Standard HPLC often struggles to resolve regioisomers of poly-halogenated toluenes due to their similar hydrophobicity. Furthermore, UV spectra among isomers are often indistinguishable.

The Solution: This guide details a multi-modal monitoring protocol prioritizing


 qNMR  for in-process control (IPC) due to its superior specificity for the fluorine environment, supported by GC-MS  for volatile byproduct tracking and UHPLC  for final purity assessment.

Analytical Decision Matrix

Selecting the right method depends on the reaction phase. The following decision tree outlines the optimal workflow for BCFM monitoring.

AnalyticalMatrix Start Reaction Stage IPC In-Process Control (Kinetic/Conversion) Start->IPC Purity Final Purity (Isolation) Start->Purity Volatile Volatile/Halogen Loss Check Start->Volatile Method_NMR 19F qNMR (Direct, No Separation) IPC->Method_NMR Primary Choice (Speed/Specificity) Method_LC UHPLC-UV-MS (Trace Impurities) Purity->Method_LC Quantitation <0.1% Method_GC GC-FID/MS (Isomer Resolution) Volatile->Method_GC De-halogenation

Figure 1: Analytical method selection guide based on reaction phase requirements.

Primary Method: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> Quantitative NMR (qNMR)[1]

Rationale: The BCFM molecule contains a single fluorine atom sandwiched between a methyl group and a bromine atom. This environment is electronically distinct. Any change at the bromine (e.g., lithiation, coupling) or the methyl group will cause a significant chemical shift (


) change, making 

NMR the most robust tool for monitoring conversion without the need for chromatographic separation.
Protocol: Rapid IPC via NMR

Reagents:

  • Solvent:

    
     or 
    
    
    
    (matches reaction solvent if possible to avoid locking issues, though lock is optional for rough IPC).
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ) or Fluorobenzene (
    
    
    ). Note: Ensure IS peak does not overlap with BCFM (
    
    
    estimated
    
    
    to
    
    
    ).

Workflow:

  • Sampling: Withdraw

    
     of reaction mixture under inert gas.
    
  • Quench: Immediately dispense into an NMR tube containing

    
     of deuterated solvent pre-spiked with a known concentration of Internal Standard.
    
    • Why? Quenching directly in the tube stops the reaction at a precise timepoint

      
      .
      
  • Acquisition Parameters:

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE for accurate integration).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically
      
      
      for fluorinated aromatics) to ensure full magnetization recovery.
    • Scans: 16–32 scans (sufficient for IPC).

    • Spectral Width: 200 ppm (ensure coverage of all potential F-species).

Data Analysis: Calculate conversion using the molar ratio:



Where 

= Integration Area,

= Number of F nuclei.

Secondary Method: UHPLC-UV-MS

Rationale: While NMR is excellent for major species, it lacks sensitivity for trace impurities (


). UHPLC is required to validate the final product purity and detect non-fluorinated byproducts.

Column Selection Strategy: Standard C18 columns often fail to separate positional isomers of halogenated toluenes.

  • Recommendation: Phenyl-Hexyl or PFP (Pentafluorophenyl) phases.

  • Mechanism:[1][2] These phases utilize

    
    -
    
    
    
    interactions and shape selectivity, which are far more effective than pure hydrophobicity for separating halo-aromatic isomers.
Protocol: Reverse Phase UHPLC
ParameterSetting
Column Phenyl-Hexyl,

,

Mobile Phase A Water +

Formic Acid
Mobile Phase B Acetonitrile (MeCN) +

Formic Acid
Gradient 50% B to 95% B over 8 min (Isocratic hold at high organic often needed for lipophilic halides)
Flow Rate

Detection UV @ 220 nm (halide absorption) & 254 nm (aromatic); MS (ESI+)
Temperature

Critical Note on MS Detection: BCFM does not ionize well in standard ESI+ due to lack of basic sites.

  • Workaround: Use APCI (Atmospheric Pressure Chemical Ionization) or rely on UV for quantitation. If using ESI, look for the radical cation

    
     or adducts 
    
    
    
    .

Case Study: Monitoring Lithium-Halogen Exchange

Scenario: Selective lithiation of BCFM at the C2-Bromine position to generate a nucleophile for reaction with an aldehyde.

  • Reaction:

    
    
    
  • Risk:[3][4] "Halogen Dance" (migration of Li to C6) or competitive attack at Cl.

Monitoring Workflow:

Workflow Rxn Reaction Mixture (-78°C) Sample Aliquot (50 µL) Rxn->Sample Quench Quench with MeOH-d4 (Creates deuterated species) Sample->Quench Immediate Analysis 19F NMR Analysis Quench->Analysis Result1 Shift A: -115 ppm (Starting Material) Analysis->Result1 Result2 Shift B: -122 ppm (Product: D-incorporated) Analysis->Result2 Result3 Shift C: -118 ppm (Isomer/Byproduct) Analysis->Result3

Figure 2: Workflow for monitoring Lithiation efficiency via Deuterium quench.

Interpretation:

  • Starting Material (SM): BCFM (Br at C2).

  • Desired Li-Intermediate: Upon quenching with

    
    , the Li is replaced by D. The C2-D species will show a distinct 
    
    
    
    shift (isotope effect + substituent change) and a loss of the Br isotope pattern in MS.
  • Byproduct (Isomerization): If Li migrates to C6 (ortho to Cl), the quench yields a C6-D species. The F-NMR signal will be significantly different because the electronic environment at C6 (meta to F) is different from C2 (ortho to F).

References

  • Quantit

    
     NMR: 
    
    • Title: "Quantitative NMR spectroscopy for the determination of fluorin
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

  • Halogen-Lithium Exchange Selectivity

    • Title: "The Role of Conjugation in the Halogen Lithium Exchange Selectivity."
    • Source: Chemistry – A European Journal.[4][5]

    • URL:[Link]

  • Chromatographic Separation of Halo-Aromatics

    • Title: "HPLC Determination of Four Derivatives of Benzene (Methodology for Poly-halogenated Arom
    • Source: ResearchG
    • URL:[Link]

  • General Properties of 2-Bromo-4-chloro-3-fluoro-1-methylbenzene (Isomer Analog)

    • Title: "PubChem Compound Summary for CID 84789342."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Method

Advanced Application Note: Chemoselective Functionalization of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Executive Summary & Structural Analysis This Application Note details the regioselective functionalization of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (Structure 1 ). This scaffold is a "privileged building block" in ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

This Application Note details the regioselective functionalization of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (Structure 1 ). This scaffold is a "privileged building block" in kinase inhibitor discovery due to its high density of functional handles. However, its reactivity is dominated by the "Halogen Sandwich" effect: the reactive bromine atom at position 2 is sterically crowded between a chlorine (pos 1) and a fluorine (pos 3).

Successful utilization of this scaffold requires navigating three competing reactivity modes:

  • Chemoselective Metal-Catalyzed Coupling: Differentiating the C-Br bond from the C-Cl bond.

  • Lithium-Halogen Exchange vs. Benzyne Formation: Preventing the elimination of Li-F (or Li-Cl) after lithiation at position 2.

  • Steric Management: Overcoming the steric hindrance imposed by the 1,3-dihalo flanking groups.

Structural Reactivity Map

ReactivityMap Core 2-Bromo-1-chloro- 3-fluoro-4-methylbenzene Pos2 Position 2 (C-Br) Primary Reactive Site Core->Pos2 Li-Hal Exchange Pd-Catalyzed Coupling Pos1 Position 1 (C-Cl) Secondary Reactive Site Core->Pos1 Late-stage Coupling (Requires specialized Buchwald ligands) Pos3 Position 3 (C-F) Directing Group / Benzyne Precursor Core->Pos3 Ortho-Lithiation Director Leaving group for Benzyne Pos4 Position 4 (Me) Benzyne Stabilizer / Benzylic Oxidation Core->Pos4 Radical Bromination (NBS)

Figure 1: Reactivity profile of the tetra-substituted arene scaffold.

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C-Br bond (Position 2) exclusively, leaving the C-Cl bond intact for future elaboration.

The Challenge: Standard conditions (e.g., Pd(PPh3)4) may fail due to the steric crowding of the Br atom between Cl and F. Conversely, highly active catalysts designed for aryl chlorides (e.g., Pd-PEPPSI-IPr) might erode chemoselectivity, reacting with both halogens.

The Solution: Use Pd(dppf)Cl2 or Pd-XPhos . The bidentate ligand dppf creates a large bite angle that favors oxidative addition into the weaker C-Br bond while being bulky enough to avoid the stronger C-Cl bond under mild thermal stress. Alternatively, XPhos is specifically designed to handle sterically hindered aryl halides.

Experimental Protocol
ComponentReagentEquivalentsRole
Substrate 2-Bromo-1-chloro-3-fluoro-4-methylbenzene1.0Electrophile
Coupling Partner Aryl Boronic Acid (R-B(OH)2)1.1 - 1.2Nucleophile
Catalyst Pd(dppf)Cl2·DCM 0.03 - 0.05Chemoselective Catalyst
Base K2CO3 (2M aq.) or Cs2CO3 (solid)2.0 - 3.0Boronate Activation
Solvent 1,4-Dioxane / Water (4:1)N/ASolvent System

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (3 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane and the base solution via syringe.

  • Reaction: Heat the mixture to 60°C .

    • Note: Do not exceed 80°C initially. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours.

    • Success Criteria: Disappearance of starting material; <5% formation of bis-coupled product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

Mechanism Insight: The rate of oxidative addition follows Br > Cl >> F. By controlling temperature (60°C) and using a ligand (dppf) that is active enough for Br but sluggish for Cl, >95% regioselectivity is achievable.

Protocol B: Lithium-Halogen Exchange (The Benzyne Trap)

Objective: Generate a nucleophilic carbon at Position 2 for reaction with aldehydes, ketones, or amides.

The Danger: The lithiated intermediate (2-Li) is extremely unstable. It possesses a leaving group (F) at the ortho position (Position 3). This sets up a perfect storm for elimination to form 2,3-benzyne , which will then uncontrollably polymerize or react with the solvent.

The Solution: Use Kinetic Control at cryogenic temperatures (-78°C) or Magnesium-Ate Complexes (Turbo-Grignard) to stabilize the anion.

Decision Workflow: Lithiation vs. Grignard

LithiationWorkflow Start Start: Functionalize Pos 2 (C-Br) Choice Select Reagent Start->Choice nBuLi Reagent: n-BuLi (-78°C) Choice->nBuLi Fast Exchange Turbo Reagent: iPrMgCl·LiCl (-15°C) Choice->Turbo Controlled Exchange Risk RISK: Li-F Elimination (Benzyne Formation) nBuLi->Risk If T > -70°C Trapping Electrophile Trapping (Aldehydes/Iodine) nBuLi->Trapping If T < -78°C & Fast Trap Stable STABLE: Magnesiate Species No Benzyne Turbo->Stable Stable->Trapping

Figure 2: Selection of metallation reagent to avoid benzyne formation.

Recommended Protocol: Turbo-Grignard Exchange

Using iPrMgCl·LiCl (Knochel's Reagent) is superior to n-BuLi for this substrate because the Mg-C bond is more covalent, reducing the propensity for


-elimination of the fluorine atom.
  • Preparation: Dissolve 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (1.0 equiv) in anhydrous THF under Argon.

  • Exchange: Cool to -20°C . Add iPrMgCl·LiCl (1.1 equiv, 1.3M in THF) dropwise.

    • Note: Unlike simple aryl bromides which exchange at 0°C, the electron-withdrawing F and Cl atoms accelerate the exchange, allowing it to proceed at lower temperatures.

  • Aging: Stir at -20°C for 30 minutes.

  • Trapping: Add the electrophile (e.g., Benzaldehyde, DMF, or Iodine) dropwise.

  • Warming: Allow to warm to room temperature slowly over 2 hours.

Protocol C: Benzylic Functionalization (Position 4)

Objective: Functionalize the methyl group without disturbing the halogen pattern.

Method: Radical Bromination. The presence of electron-withdrawing groups (Cl, F, Br) on the ring deactivates the methyl group toward oxidation, making this reaction slower than on toluene. Standard NBS/AIBN conditions apply, but light initiation (photochemistry) is often cleaner than thermal initiation for poly-halogenated systems to avoid degradation.

  • Reagents: NBS (1.05 equiv), AIBN (5 mol%) or Blue LED light.

  • Solvent: CCl4 or Trifluorotoluene (greener alternative).

  • Key Precaution: Stop the reaction at ~80% conversion to avoid gem-dibromination.

References

  • Knochel, P., et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." Angewandte Chemie International Edition, vol. 60, no. 3, 2021, pp. 1513-1518.[1]

  • Suzuki, A. "Organoboron compounds in cross-coupling reactions." Journal of Organometallic Chemistry, vol. 576, 1999, pp. 147–168.

  • Schlosser, M. "The 'Halogen Dance' and other Halogen-Metal Exchange Reactions." Angewandte Chemie International Edition, vol. 44, no. 3, 2005, pp. 376-393.

  • Barder, T. E., Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696.

  • Leroux, F. R., et al. "The Structural and Reactive Features of Fluorinated Benzyne Precursors." Chemistry – A European Journal, vol. 12, 2006.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Welcome to the technical support center for the purification of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the purification of this and similar halogenated aromatic compounds. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the purification of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene from reaction mixtures.

Q1: What are the most probable impurities in my crude reaction mixture?

A1: The impurity profile of your crude 2-Bromo-1-chloro-3-fluoro-4-methylbenzene is intrinsically linked to its synthetic route. Common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be the precursor aniline or a related substituted benzene.

  • Regioisomers: Halogenation of aromatic rings can often lead to the formation of isomers where the halogens are positioned differently on the benzene ring.[1] These isomers typically have very similar polarities and boiling points, making them particularly challenging to separate.[2][3]

  • Over- or Under-halogenated Byproducts: The reaction may produce species with additional halogen atoms (e.g., dibrominated products) or species where one of the halogenation steps did not proceed to completion.[1][4]

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., dichloromethane, chloroform) and leftover reagents or catalysts are common contaminants.[1]

  • Degradation Products: Halogenated compounds can sometimes degrade upon prolonged exposure to heat or light, leading to colored impurities.[1]

Q2: How do I select the best primary purification technique for my crude product?

A2: The optimal purification strategy depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a general guideline.

G start Assess Crude Product is_solid Is the crude product a solid? start->is_solid is_liquid Is the crude product a liquid or low-melting solid/oil? is_solid->is_liquid No recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Attempt Fractional Distillation is_liquid->distill Yes, and boiling points of components differ >25°C complex_mixture Are impurities regioisomers or have similar polarity? is_liquid->complex_mixture No, or boiling points are too close recrystallize->complex_mixture Fails or purity is low distill->complex_mixture Fails or purity is low chromatography Use Flash Chromatography complex_mixture->chromatography Yes

Caption: Decision tree for selecting a purification method.

Q3: My compound appears as a dark oil or discolored solid. How can I remove the color?

A3: Discoloration is typically due to high-molecular-weight, polar impurities or oxidation byproducts. Treatment with activated charcoal during recrystallization is a highly effective method for decolorization. The crude compound is dissolved in a suitable hot solvent, a small amount (typically 1-2% by weight) of activated carbon is added, and the mixture is heated briefly. The hot solution is then filtered to remove the carbon, which adsorbs the colored impurities.[1]

Q4: I'm struggling to separate regioisomers. What is the most effective technique?

A4: Separating regioisomers is a common challenge because they often have nearly identical polarities.[2] While techniques like fractional distillation or recrystallization might offer some enrichment, flash chromatography is generally the most powerful method for this task.[2][5] Success often depends on fine-tuning the mobile phase to exploit subtle differences in how the isomers interact with the stationary phase. Sometimes, using a very slow solvent gradient is key.[2]

Troubleshooting Guide: Flash Chromatography

Flash chromatography is a rapid purification technique that uses pressure to accelerate solvent flow through a column of stationary phase (typically silica gel), separating compounds based on polarity.[5][6] It is invaluable for purifying complex mixtures, especially those containing isomers.[7]

Detailed Experimental Protocol: Flash Chromatography
  • Stationary Phase Selection: For a halogenated aromatic compound like 2-Bromo-1-chloro-3-fluoro-4-methylbenzene, standard-grade silica gel (40-63 µm particle size) is the conventional choice.

  • Mobile Phase (Eluent) Selection:

    • Start by performing Thin Layer Chromatography (TLC) to determine an appropriate solvent system.

    • A common starting point for non-polar to moderately polar compounds is a mixture of hexane and ethyl acetate.[7]

    • Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35 on the TLC plate. This provides a good starting point for column separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles or channels.

    • Add a thin layer of sand on top to prevent disruption of the silica bed during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent itself, or a more volatile solvent like dichloromethane).

    • Carefully apply the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the non-polar solvent system determined by TLC.

    • If a gradient is needed, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the compounds.

    • Collect fractions in separate test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. Select Eluent via TLC pack 2. Pack Column with Silica tlc->pack load 3. Load Sample pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Standard workflow for flash chromatography purification.
Troubleshooting Common Flash Chromatography Issues
IssueProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Eluent is too polar, causing compounds to elute too quickly.- Column was overloaded with sample.- Decrease the polarity of the eluent system (e.g., increase the hexane/ethyl acetate ratio).- Use a larger column or reduce the amount of sample loaded.
Band Tailing / Streaking - Sample is not fully soluble in the eluent.- Sample was loaded in too large a volume of solvent.- Strong interaction with active sites on the silica.- Ensure the sample is completely dissolved before loading.- Dissolve the sample in the absolute minimum amount of solvent for loading.- Consider adding a small amount of a modifier (e.g., 0.1% triethylamine for basic compounds) to the eluent.[1]
Compound Not Eluting from Column - Eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, by increasing the percentage of ethyl acetate or switching to a more polar solvent system.[1]
Cracking or Channeling of Silica Bed - The column ran dry at some point.- The stationary phase was not packed uniformly.- Always keep the solvent level above the top of the silica bed.- Repack the column carefully to ensure a homogenous and stable packing.[1]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, causing the desired compound to crystallize while impurities remain dissolved in the mother liquor.[8][9]

Detailed Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[8][10] The adage "like dissolves like" is a good starting point; polar compounds dissolve in polar solvents and vice-versa.[8] Test small quantities of your compound in various solvents (e.g., hexane, ethanol, water, toluene) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, they must be removed by filtering the hot solution. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10][11] Once at room temperature, cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[10][11] Dry the crystals in a vacuum oven or desiccator.

Troubleshooting Common Recrystallization Issues
IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid)- The boiling point of the solvent is higher than the melting point of the compound.- The solution is too saturated, or impurities are depressing the melting point.- Use a lower-boiling point solvent.- Reheat the solution to dissolve the oil, then add more solvent to reduce saturation before cooling again.[1][8]
No Crystals Form Upon Cooling - The solution is not saturated (too much solvent was added).- The compound is highly soluble even in the cold solvent.- Boil off some of the solvent to concentrate the solution and try cooling again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a "seed crystal" of the pure compound.[8]
Low Recovery / Poor Yield - Too much solvent was used.- The solution was not cooled sufficiently.- The crystals were washed with solvent that was not cold, re-dissolving the product.- Use the absolute minimum amount of hot solvent for dissolution.- Ensure the solution is cooled in an ice bath after reaching room temperature.- Always wash crystals with ice-cold solvent.[11]
Colored Crystals - Colored impurities are co-crystallizing with the product.- Before cooling, add a small amount of activated charcoal to the hot solution, heat briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Alfa Chemistry. (n.d.). Synthesis of Bromobenzene.
  • Modus. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification.
  • Longdom Publishing. (2023, September 20). Significant Impact for the Separation and Purification Process in the Flash Chromatography.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
  • Unknown Source. (n.d.). Recrystallization.
  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs.
  • Google Patents. (n.d.). US20050137431A1 - Process for eco-friendly synthesis of bromobenzene.
  • Unknown Source. (n.d.). RECRYSTALLISATION.
  • King Group. (n.d.). Successful Flash Chromatography.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?.
  • Docsity. (2021, June 20). Electrophilic Aromatic Substitution Reactions of Substituted Benzenes.
  • Unknown Source. (n.d.). Recrystallization-1.doc.pdf.

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Welcome to the Technical Support Center for the synthesis of 2-bromo-1-chloro-3-fluoro-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-1-chloro-3-fluoro-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific synthesis. Here, we will delve into the common challenges and frequently asked questions, offering solutions grounded in established chemical principles.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of 2-bromo-1-chloro-3-fluoro-4-methylbenzene, which is typically achieved through the electrophilic bromination of 1-chloro-2-fluoro-3-methylbenzene.

Question 1: Why is my reaction yield consistently low?

Low yield is a frequent issue in the synthesis of polysubstituted aromatic compounds. Several factors can contribute to this, and a systematic approach to troubleshooting is essential.

Possible Causes & Recommended Solutions:

  • Incomplete Reaction:

    • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the initially planned duration, extending the reaction time may be necessary.

    • Increase Temperature: A moderate and gradual increase in temperature can enhance the reaction rate. However, exercise caution, as excessive heat can promote the formation of side products.[1]

    • Catalyst Activity: For electrophilic bromination, a Lewis acid catalyst like FeBr₃ is often employed.[2][3] Ensure that the catalyst is fresh and anhydrous, as moisture can deactivate it.[1]

  • Sub-optimal Reagent Stoichiometry:

    • Vary Molar Ratios: Experiment with slight adjustments to the molar ratios of the reactants and catalyst. The optimal stoichiometry can be sensitive to the specific reaction conditions.

  • Product Loss During Work-up:

    • Optimize Extraction: Ensure efficient extraction of the product from the aqueous phase by using a suitable organic solvent and performing multiple extractions.

    • Careful pH Adjustment: During quenching and washing steps, maintain careful control of the pH to prevent any potential degradation of the desired product.[1]

Question 2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

The formation of isomeric byproducts is a common challenge in the electrophilic substitution of substituted benzenes.[3] In the case of 1-chloro-2-fluoro-3-methylbenzene, the directing effects of the chloro, fluoro, and methyl groups all play a role.

Understanding the Directing Effects:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group.[2][3]

  • Chloro (-Cl) and Fluoro (-F) Groups: Deactivating, ortho, para-directing groups.[4]

The desired product, 2-bromo-1-chloro-3-fluoro-4-methylbenzene, results from bromination at the position para to the activating methyl group and ortho to the deactivating chloro group.

Strategies to Enhance Regioselectivity:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often increase the regioselectivity by favoring the formation of the thermodynamically more stable product.[1]

  • Choice of Brominating Agent: While molecular bromine (Br₂) with a Lewis acid is common, other brominating agents like N-Bromosuccinimide (NBS) can offer different selectivity profiles and may be worth investigating.[5][6] The use of NBS with silica gel has been shown to be a good reagent for regioselective electrophilic aromatic brominations.[6]

  • Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediate (arenium ion) and thus affect the isomer distribution. Experimenting with solvents of varying polarity may be beneficial.

Question 3: My product is contaminated with polybrominated species. How can I prevent this?

Over-bromination is a potential side reaction, especially if the reaction conditions are too harsh.

Preventative Measures:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material. Using a slight excess of the starting material can help minimize polybromination.

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions to the reaction mixture to maintain a low instantaneous concentration.

  • Monitor the Reaction Closely: Use TLC or GC to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed to a satisfactory level.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2-bromo-1-chloro-3-fluoro-4-methylbenzene.

Q1: What is the most common synthetic route to 2-bromo-1-chloro-3-fluoro-4-methylbenzene?

The most direct and common synthetic route is the electrophilic aromatic substitution (EAS) of 1-chloro-2-fluoro-3-methylbenzene with a suitable brominating agent.[7] This reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[2][3]

An alternative, though less direct, approach could involve a Sandmeyer reaction.[8][9][10] This would start from an appropriately substituted aniline, which would be converted to a diazonium salt and then treated with a copper(I) bromide salt.[8][11][12]

Q2: What are the key safety precautions to consider during this synthesis?

  • Bromine: Molecular bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis Acids: Lewis acids like FeBr₃ are moisture-sensitive and can react vigorously with water. They should be handled in a dry environment.

  • Solvents: Many organic solvents used in this synthesis are flammable and may be harmful. Ensure proper ventilation and avoid ignition sources.

  • Quenching: The quenching of the reaction, especially when a Lewis acid is used, can be exothermic. Perform quenching slowly and with cooling.

Q3: How can I purify the final product?

Purification of 2-bromo-1-chloro-3-fluoro-4-methylbenzene can typically be achieved through the following methods:

  • Distillation: If the product is a liquid and has a sufficiently different boiling point from impurities, distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: For removing closely related isomers or other non-volatile impurities, column chromatography on silica gel is a standard and effective technique.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a highly pure product.

III. Experimental Protocols & Visualization

A. General Protocol for Electrophilic Bromination

This is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • 1-chloro-2-fluoro-3-methylbenzene

  • Molecular Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-chloro-2-fluoro-3-methylbenzene in anhydrous DCM.

  • Add the anhydrous FeBr₃ catalyst to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of Br₂ in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

B. Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis.

Troubleshooting_Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/GC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions Yes workup_loss Investigate Work-up Procedure side_products->workup_loss No optimize_purification Optimize Purification side_products->optimize_purification Yes success Yield Improved workup_loss->success extend_time Extend Reaction Time optimize_conditions->extend_time increase_temp Increase Temperature optimize_conditions->increase_temp check_catalyst Check Catalyst Activity optimize_conditions->check_catalyst lower_temp Lower Temperature optimize_purification->lower_temp vary_reagent Vary Brominating Agent optimize_purification->vary_reagent control_stoichiometry Control Stoichiometry optimize_purification->control_stoichiometry extend_time->success increase_temp->success check_catalyst->success lower_temp->success vary_reagent->success control_stoichiometry->success

Caption: A decision tree for troubleshooting low yield.

IV. References

  • PrepChem. Synthesis of 1-methyl-2-chloro-3-fluorobenzene. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Quora. What is the reaction between bromine and toluene? Available at: [Link]

  • SlideServe. Electrophilic Aromatic Substitution (Bromination of Toluene). Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Khan Academy. Sandmeyer reaction. Available at: [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Chemistry LibreTexts. Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. Available at: [Link]

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • ResearchGate. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

Sources

Troubleshooting

"managing steric hindrance in 2-Bromo-1-chloro-3-fluoro-4-methylbenzene reactions"

Welcome to the Crowded Arene Functionalization Hub. You are likely here because standard protocols are failing on your 2-Bromo-1-chloro-3-fluoro-4-methylbenzene scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Crowded Arene Functionalization Hub.

You are likely here because standard protocols are failing on your 2-Bromo-1-chloro-3-fluoro-4-methylbenzene scaffold. This is not a user error; it is a structural inevitability. This molecule presents a "perfect storm" of steric and electronic hostility:

  • Tetra-Substitution: The 1,2,3,4-substitution pattern creates a rigid "wall" of substituents.[1]

  • The Buttressing Effect: The C4-Methyl group mechanically pushes against the C3-Fluorine, which in turn compresses the C2-Bromine against the C1-Chlorine.[1] This distorts bond angles and shortens the approach vector for any catalyst.

  • The Benzyne Trap: The adjacency of C2-Bromine and C3-Fluorine creates a high risk of elimination to benzyne during metallation.

Below are the troubleshooting guides for the three most common failure modes.

Ticket #1: Palladium-Catalyzed Cross-Coupling Fails (No Conversion)[1]

User Report: "I tried a standard Suzuki coupling (Pd(PPh3)4, Na2CO3, Toluene/Water) to couple at the Bromine (C2).[1] I see <5% conversion or just starting material recovery."

Root Cause: The C2-Bromine is sterically "sandwiched" between a Chlorine and a Fluorine. Standard phosphine ligands (like PPh3 or dppf) have cone angles that are too small to force the active Pd(0) species into this congested oxidative addition site. Furthermore, the "buttressing effect" effectively shields the C-Br bond.

Troubleshooting Protocol:

ParameterRecommendationWhy?
Ligand XPhos or SPhos These Buchwald dialkylbiarylphosphine ligands are electron-rich (accelerating oxidative addition) and bulky (preventing catalyst dimerization). SPhos is specifically privileged for tetra-ortho-substituted couplings.
Pre-Catalyst Pd2(dba)3 or Pd(OAc)2 Avoid Pd(PPh3)4. The PPh3 ligands will compete with your bulky ligand and kill reactivity.
Base K3PO4 or CsF Stronger bases in anhydrous conditions often work better for hindered substrates than aqueous carbonate systems.
Solvent 1,4-Dioxane or n-Butanol High boiling points are required.[1] You likely need to run this at 100°C–110°C to overcome the activation energy of the steric wall.

The "Self-Validating" Workflow (DOT Diagram):

CrossCouplingLogic start Start: Coupling at C2-Br check_ligand Are you using PPh3/dppf? start->check_ligand fail_path Result: <5% Yield (Steric Shielding) check_ligand->fail_path Yes sol_ligand Switch to SPhos or XPhos (Buchwald G2/G3) check_ligand->sol_ligand No mech_step Mechanism: Monoligated Pd(0) Species Generated sol_ligand->mech_step oxid_add Oxidative Addition into Crowded C-Br Bond mech_step->oxid_add caption Fig 1. Overcoming the steric barrier in tetra-substituted arenes.

Ticket #2: "Tar" Formation During Lithiation (The Benzyne Risk)[1]

User Report: "I treated the molecule with n-BuLi at -78°C to perform a halogen-lithium exchange at the Bromine. The reaction turned black/brown instantly, and I isolated complex mixtures/dimers."

Root Cause: You triggered the Benzyne Pathway . When you exchange the C2-Bromine for Lithium, you generate a C2-anion. Because there is a good leaving group (Fluorine) at the adjacent C3 position, the molecule eliminates LiF almost immediately to form 1-chloro-4-methyl-2,3-benzyne . This highly reactive intermediate polymerizes or reacts with the solvent.

Troubleshooting Protocol:

Option A: The Cryogenic "Trap" (If you must use Li)

  • Temperature: Must be <-95°C (Trapp mixture: THF/Ether/Pentane). -78°C is often too hot for ortho-fluoro lithiated species.

  • Technique: Use In-Situ Trapping (Barbier Conditions) . Do not generate the anion and then add the electrophile. Mix your electrophile (e.g., TMSCl, Aldehyde) with the substrate first, then add the lithium reagent. The anion is trapped faster than it can eliminate LiF.

Option B: The Turbo Grignard (Recommended) Switch from organolithium to Knochel's Turbo Grignard (iPrMgCl[1]·LiCl) .[2]

  • Why? The C-Mg bond is more covalent and less polarized than the C-Li bond. The magnesium species is stable at -15°C to 0°C and will not readily eliminate LiF/MgF to form benzyne.

  • Protocol: Dissolve substrate in THF. Add iPrMgCl[2][3]·LiCl (1.1 equiv) at -15°C. Stir for 30–60 mins. The exchange will occur at the Br (weakest bond) without touching the Cl or F.

Mechanism of Failure vs. Success (DOT Diagram):

BenzyneRisk cluster_fail Standard Lithiation (Failure) cluster_success Turbo Grignard (Success) substrate 2-Br-1-Cl-3-F-4-Me-Benzene nBuLi n-BuLi (-78°C) substrate->nBuLi turbo iPrMgCl·LiCl (-15°C) substrate->turbo lithiated 2-Li-3-F Intermediate (Unstable) nBuLi->lithiated benzyne BENZYNE FORMATION (Elimination of LiF) lithiated->benzyne tar Polymers/Tar benzyne->tar magnesiated 2-MgCl-3-F Intermediate (Stable) turbo->magnesiated product Functionalized Product magnesiated->product caption Fig 2. Avoiding the 'Benzyne Trap' using Magnesium vs. Lithium.

Ticket #3: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

User Report: "I want to nitrate or brominate the ring. Where will the group go? I have open positions at C5 and C6."

Analysis: You have two open protons: H5 and H6.

  • H5: Ortho to Methyl (Activator), Meta to Fluorine (Deactivator).[1]

  • H6: Ortho to Chlorine (Deactivator), Meta to Bromine (Deactivator).[1]

Prediction & Guide: The reaction will occur predominantly at C5 .

  • Reasoning: The Methyl group at C4 is the only activating group on the ring.[1] EAS is driven by electron density. The Methyl group directs ortho (to C3 and C5). C3 is blocked by Fluorine. Therefore, C5 is the electronically favored site.[1]

  • Steric Note: While C5 is ortho to the methyl, it is meta to the fluorine.[1] C6 is flanked by Chlorine and a proton. C5 is generally more accessible and electronically activated.

Reaction Conditions:

  • Nitration: Standard HNO3/H2SO4 will likely work but monitor for ipso-substitution (displacement of halogens) if the temperature gets too high. Keep < 0°C initially.

  • Bromination: Requires strong Lewis Acid (FeBr3) due to the deactivated nature of the ring (3 halogens vs 1 methyl).

References
  • Buchwald Ligands for Sterically Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.

    • [1]

  • The Turbo Grignard (Knochel's Reagent)

    • Krasovskiy, A., & Knochel, P. (2004).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

    • [1]

  • Benzyne Formation from Ortho-Halo-Aryl Anions

    • Gilchrist, T. L. (1983).[1] The Chemistry of Benzynes. In: The Chemistry of Functional Groups.

    • [1]

  • Steric Buttressing Effects

    • Westheimer, F. H. (1956).[1] Steric Effects in Organic Chemistry. Chapter 12.

    • [1]

Sources

Optimization

Technical Support Center: Degradation Pathways of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Executive Summary & Risk Profile Welcome to the technical support hub for 2-Bromo-1-chloro-3-fluoro-4-methylbenzene . As a tetra-substituted benzene derivative, this compound presents a unique "stability paradox." While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Welcome to the technical support hub for 2-Bromo-1-chloro-3-fluoro-4-methylbenzene . As a tetra-substituted benzene derivative, this compound presents a unique "stability paradox." While the core aromatic ring is robust, the interplay between the labile bromine atom and the oxidizable methyl group creates specific vulnerabilities.

Based on Structure-Activity Relationships (SAR) of polyhalogenated toluenes, your primary degradation risks are photolytic dehalogenation (driven by the weak C-Br bond) and benzylic oxidation (driven by the methyl group).

Stability Hierarchy (Bond Dissociation Energy)
Bond TypeApprox. BDE (kcal/mol)Stability StatusPrimary Risk
C–F (Aryl)~115High Inert under standard conditions.
C–Cl (Aryl)~96Moderate Stable, but susceptible to Pd-catalyzed activation.
C–H (Benzylic)~88Moderate/Low Susceptible to radical oxidation (Air/Peroxides).
C–Br (Aryl)~81Low Critical Failure Point. Highly UV-sensitive.

Module 1: Photolytic Degradation (The "Yellowing" Effect)

Issue: Users often report that clear/white samples turn yellow or brown upon exposure to ambient laboratory light. Root Cause: Homolytic cleavage of the Carbon-Bromine (C-Br) bond.

Mechanism

The C-Br bond is the weakest link in this molecule.[1] Upon absorption of UV-A or UV-B radiation (even from fluorescent lab lights), the bond undergoes homolytic cleavage, generating a highly reactive aryl radical and a bromine radical. This initiates a cascade leading to reductive dehalogenation (loss of Br) or radical coupling (dimerization), which causes the color change.

Pathway Visualization

Photolysis Parent Parent Molecule (Ar-Br) RadicalPair Radical Pair [Ar• + Br•] Parent->RadicalPair hν (UV Light) Homolytic Cleavage Product1 Des-bromo Product (Ar-H) RadicalPair->Product1 H-Abstraction (Solvent) Product2 Biaryl Dimer (Ar-Ar) RadicalPair->Product2 Radical Coupling

Figure 1: Photolytic degradation pathway showing the critical C-Br cleavage and subsequent radical fates.

Troubleshooting & FAQ

Q: I see a new peak at [M-78] in my LC-MS. Is this an impurity? A: This is likely the des-bromo analog (2-chloro-6-fluoro-toluene, assuming re-numbering). This confirms photolytic degradation. The mass difference of 79/81 amu (Br) replaced by 1 amu (H) results in a net loss of ~78-80 amu.

Q: Can I store this in clear glass if I wrap it in foil? A: Conditional Yes. While foil blocks light, the transfer process (weighing/dissolving) exposes the compound.

  • Protocol: Use amberized silanized vials . If amber glass is unavailable, work under red-light conditions for highly sensitive quantitative standards.

Module 2: Oxidative Degradation (Storage Instability)

Issue: Appearance of broad, tailing peaks in HPLC or "ghost" acidic protons in NMR after long-term storage. Root Cause: Auto-oxidation of the benzylic methyl group (Position 4).

Mechanism

The methyl group is "benzylic," meaning the C-H bonds are weakened by the adjacent aromatic ring. In the presence of atmospheric oxygen and trace radical initiators (often found in ethers like THF or diethyl ether), the methyl group oxidizes sequentially to the alcohol, aldehyde, and finally the carboxylic acid.

Pathway Visualization

Oxidation Start Parent (Ar-CH3) Radical Benzylic Radical (Ar-CH2•) Start->Radical -H• (Initiator) Alcohol Benzyl Alcohol (Ar-CH2OH) Radical->Alcohol +O2 / +H• Aldehyde Benzaldehyde (Ar-CHO) Alcohol->Aldehyde [Ox] Acid Benzoic Acid (Ar-COOH) Aldehyde->Acid [Ox] (Terminal Sink)

Figure 2: Step-wise benzylic oxidation from the methyl group to the carboxylic acid.

Troubleshooting & FAQ

Q: My sample has a strong 'almond-like' or sharp acrid smell. It was odorless before. A: This indicates advanced oxidation. The "almond" scent is characteristic of benzaldehyde derivatives, while acrid notes suggest benzoic acid formation.

Q: How do I rescue a degraded sample? A:

  • Dissolve the crude solid in Dichloromethane (DCM).

  • Wash with 10% aqueous NaHCO3 (Sodium Bicarbonate). The carboxylic acid impurity will deprotonate and move to the aqueous layer.

  • Dry the organic layer (MgSO4) and concentrate.

  • Validate purity via HPLC.

Module 3: Thermal & Analytical Artifacts (GC-MS)

Issue: "Ghost peaks" appearing during GC-MS analysis that are not present in LC-MS. Root Cause: Thermal dehalogenation in the injector port.

Technical Insight

Aryl halides, particularly those with ortho-substituents (like the Cl and F flanking the Br/Methyl positions), are thermally labile. At standard GC injector temperatures (250°C+), the C-Br bond can cleave inside the liner, especially if the liner is dirty or active.

Diagnostic Protocol: The "Splitless Fallacy"

If you suspect thermal degradation during analysis, perform this validation:

StepActionObservationDiagnosis
1 Lower Injector Temp to 180°CGhost peaks disappear/reduceThermal Degradation confirmed.
2 Change Liner (Deactivated)Ghost peaks disappearCatalytic degradation on dirty liner.
3 Switch to LC-MSPeaks absent completelyGC-specific artifact.

References

  • Photolytic Dehalogenation Mechanisms

    • Lipczynska-Kochany, E. (1992). "Degradation of aromatic halides: Photochemical and chemical aspects." Chemosphere.
  • Benzylic Oxidation Principles

    • Lushington, G. H. (2003). "Bond Dissociation Energies of Organic Molecules."[1] Accounts of Chemical Research.

  • Thermal Degradation in Analytical Instruments

    • Fang, M., et al. (2015). "Thermal Degradation of Small Molecules: A Global Metabolomic Investigation."[2] Analytical Chemistry.

  • Bond Dissociation Energy Benchmarks

    • Luo, Y. R. (2007). "Comprehensive Handbook of Chemical Bond Energies." CRC Press. (Cited for C-Br vs C-Cl vs C-F comparison).

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene: A Comparative Analytical Guide

Executive Summary The synthesis of highly substituted arenes, such as 2-Bromo-1-chloro-3-fluoro-4-methylbenzene , presents a classic "regioisomer nightmare." In drug discovery, this scaffold often serves as a linchpin fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of highly substituted arenes, such as 2-Bromo-1-chloro-3-fluoro-4-methylbenzene , presents a classic "regioisomer nightmare." In drug discovery, this scaffold often serves as a linchpin for cross-coupling reactions (e.g., Suzuki-Miyaura at the C-Br site). However, the similarity in directing effects between halogens during electrophilic aromatic substitution (EAS) often yields mixtures of isomers (e.g., swapping the Cl/Br positions or the F/Me relationship).

Standard 1H NMR is often insufficient for these tetrasubstituted rings due to the lack of adjacent protons to establish connectivity around the ring. This guide compares two primary validation workflows: Advanced Multi-Nuclear NMR (High Throughput) and Single Crystal X-Ray Diffraction (High Certainty), providing the decision logic required to certify the structure before scaling up.

Part 1: The Isomer Challenge

The target molecule has four contiguous substituents and two adjacent protons. The primary risk is not the molecular formula (confirmed by MS), but the regiochemistry .

The Critical Ambiguities:

  • Halogen Scrambling: Is the Bromine at position 2 and Chlorine at position 1, or vice versa? (Electronic effects are similar, making 1H shifts ambiguous).

  • Fluoro-Methyl Orientation: Is the Methyl group truly ortho to the Fluorine?

The Structural Logic[1]
  • Target: 1-Cl, 2-Br, 3-F, 4-Me.[1]

  • Key Connectivity: Me(4) is sandwiched between F(3) and H(5).

  • Key Distinction: C-Br vs. C-Cl ipso carbons have distinct 13C chemical shifts due to the heavy atom effect.

Part 2: Comparative Analysis of Methods

We compare the two validation pathways based on resolution, time, and resource intensity.

Table 1: Analytical Method Comparison
FeatureMethod A: Multi-Nuclear NMR (1H, 13C, 19F, HOESY)Method B: Single Crystal X-Ray Diffraction (SC-XRD)
Primary Output Solution-state connectivity & magnetic environmentAbsolute 3D atomic position
Resolution High (can distinguish isomers via coupling/NOE)Absolute (Unambiguous)
Throughput High (< 1 hour per sample)Low (Days to Weeks)
Sample State Solution (CDCl3 or DMSO-d6)Solid Crystalline Lattice
Cost LowHigh (Instrument time/Cryogens)
Limit of Detection ~1-5 mgSingle high-quality crystal (~0.1-0.3 mm)
"Killer App" HOESY: Proves Me-F proximity13C: Proves Cl/Br positionAnomalous Dispersion: Distinguishes Cl from Br by electron density

Part 3: Method A - The NMR Protocol (Recommended First Line)

While 1H NMR confirms purity, it cannot definitively assign the halogen positions. We utilize a "Triangulation Strategy" using 19F and 13C.

The Logic of Confirmation
  • 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is the decisive experiment. If the Methyl group (Pos 4) is ortho to Fluorine (Pos 3), you will see a strong through-space cross-peak.

  • 13C NMR (Heavy Atom Effect): The carbon bonded to Bromine (C2) will appear significantly upfield (shielded) compared to the carbon bonded to Chlorine (C1) due to the relativistic heavy atom effect of Bromine.

    • C-Cl (ipso): ~130–135 ppm

    • C-Br (ipso): ~120–125 ppm

Experimental Protocol: NMR Workflow

Materials:

  • ~10-20 mg of analyte.

  • 0.6 mL CDCl3 (preferred for resolution) or DMSO-d6.

  • NMR Tube (High precision, 5mm).

Step-by-Step:

  • 1H NMR (Standard): Acquire 16 scans. Identify the aromatic AB system (H5/H6) with

    
     Hz.
    
  • 19F NMR: Acquire proton-coupled 19F spectrum. Look for the multiplet structure indicating coupling to H5 (meta) or H6 (para).

  • 1H-19F HOESY:

    • Pulse Sequence:hoesygp (gradient enhanced).

    • Mixing Time: 400–600 ms (allows magnetization transfer).

    • Observation: Look for a cross-peak between the Methyl singlet (~2.3 ppm) and the Fluorine signal. Presence = Ortho relationship confirmed.

  • 13C{1H} NMR: Acquire 512+ scans.

    • Locate the quaternary carbons.

    • Identify the doublet split by Fluorine (

      
       Hz) -> This is C3.
      
    • Identify the remaining non-fluorinated quaternary carbons. The most upfield quaternary carbon (excluding the one attached to Me) is C2-Br.

Visualization: The NMR Logic Pathway

NMR_Logic Start Unknown Isomer Sample H1_Scan Step 1: 1H NMR (Identify H5-H6 AB System) Start->H1_Scan HOESY Step 2: 1H-19F HOESY (Check Me-F Proximity) H1_Scan->HOESY HOESY_Result Me-F Cross Peak? HOESY->HOESY_Result C13_Scan Step 3: 13C NMR (Check Halogen Ipso Carbons) HOESY_Result->C13_Scan Yes (Me is ortho to F) Rejected REJECTED: Positional Isomer HOESY_Result->Rejected No (Me is meta/para to F) C13_Result C-Br Shift < C-Cl Shift? C13_Scan->C13_Result Confirmed CONFIRMED: 2-Bromo-1-chloro-3-fluoro-4-methyl C13_Result->Confirmed Yes (Heavy Atom Effect Observed) C13_Result->Rejected No (Shifts Inconsistent)

Caption: Decision tree for confirming regiochemistry using Multi-Nuclear NMR. The process relies on sequential validation of spatial (HOESY) and electronic (13C) properties.

Part 4: Method B - X-Ray Crystallography (The Gold Standard)

If the NMR data is ambiguous (e.g., overlapping peaks or conformational exchange), Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute configuration. This is particularly useful for distinguishing Cl and Br, which can be difficult if the 13C signal-to-noise is poor.

Experimental Protocol: Vapor Diffusion Crystallization

Since the target is a small organic molecule likely soluble in common organics, we use a Vapor Diffusion method to grow diffraction-quality crystals.[2]

Materials:

  • Sample: 10 mg of pure compound.

  • Solvent (Good): Dichloromethane (DCM) or Acetone.

  • Antisolvent (Poor): Pentane or Hexane.

  • Vials: 1 small inner vial (4 mL), 1 large outer jar (20 mL) with cap.

Step-by-Step:

  • Dissolution: Dissolve 10 mg of the compound in the minimum amount of DCM (~0.5 mL) in the small vial. Ensure the solution is clear (filter if necessary).

  • Setup: Place the open small vial inside the large jar.

  • Charge: Carefully pipette ~3-5 mL of Pentane into the outer jar (surrounding the small vial). Do not let it spill into the inner vial.

  • Equilibration: Cap the large jar tightly. Store at room temperature in a vibration-free zone.

  • Mechanism: Pentane vapor (higher vapor pressure) will diffuse into the DCM solution, slowly reducing solubility and forcing the compound to crystallize in an ordered lattice.

  • Harvest: Check after 24-48 hours. Crystals should be clear, sharp-edged prisms.

Visualization: Vapor Diffusion Workflow

Vapor_Diffusion cluster_mechanism Mechanism Step1 1. Dissolve (DCM) Step2 2. Place in Chamber Step1->Step2 Step3 3. Add Antisolvent (Pentane) Step2->Step3 Step4 4. Seal & Wait (Diffusion) Step3->Step4 Step5 5. X-Ray Diffraction Step4->Step5

Caption: Workflow for growing single crystals via vapor diffusion. The slow diffusion of pentane into DCM ensures high-quality lattice formation.

Part 5: Conclusion & Recommendations

For routine confirmation in a drug discovery workflow, Method A (NMR) is sufficient and superior in speed. The combination of 1H-19F HOESY (to lock the Me-F relationship) and 13C Heavy Atom Effect (to lock the Br position) provides a self-validating dataset that leaves little room for error.

Method B (X-Ray) should be reserved for:

  • Final compound registration (QC).

  • Cases where NMR solvents cause peak overlap.

  • Resolving unexpected conformers or polymorphs.

References
  • 19F-1H HOESY Applications: Title: New 19F NMR methodology reveals structures of molecules in complex mixtures.[3][4][5] Source: RSC Publishing / Vertex AI Grounding URL:[Link]

  • NMR Chemical Shifts & Impurities: Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[6] Source: Organometallics (ACS Publications) URL:[6][Link][6]

  • Crystallization Protocols: Title: How to crystallize your sample — X-ray Core. Source: KU Leuven URL:[7][Link]

  • Heavy Atom Effect in 13C NMR: Title: Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Source: Breitmaier, E., & Voelter, W. (VCH Publishers). (Standard Text).

Sources

Comparative

Chemoselectivity in Crowded Polyhaloarenes: A Comparative Guide to 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Executive Summary This guide analyzes the reactivity profile of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (referred to herein as Target-A ).[1] This molecule represents a "perfect storm" of chemoselectivity challenges: i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the reactivity profile of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (referred to herein as Target-A ).[1] This molecule represents a "perfect storm" of chemoselectivity challenges: it is a tetrasubstituted arene where electronic activation conflicts with steric hindrance.[1]

Key Distinction: unlike its dispersed isomers, Target-A features a bromine atom "sandwiched" between a chlorine and a fluorine atom.[1] This specific 1,2,3-substitution pattern creates a dichotomy:

  • Hyper-Active for Lithiation: The adjacent fluorine and chlorine atoms inductively destabilize the C-Br bond, making it exceptionally reactive toward Lithium-Halogen exchange (Li-Hal Ex).[1]

  • Hypo-Active for Catalysis: The flanking substituents create a "tetra-ortho" steric environment, rendering the C-Br bond kinetically resistant to oxidative addition by standard Palladium catalysts.[1]

This guide compares Target-A with a representative "Open Isomer" (Isomer-B : 1-Bromo-3-chloro-5-fluoro-2-methylbenzene) to demonstrate how structural topology dictates synthetic utility.[1]

Structural & Electronic Landscape

To understand the reactivity, we must visualize the competing forces on the aryl ring.

The "Sandwich" Effect

In Target-A , the Bromine (C2) is flanked by Chlorine (C1) and Fluorine (C3).[1]

  • Electronic Vector: Fluorine (most electronegative) pulls electron density through the

    
    -framework (Inductive effect, 
    
    
    
    ).[1] This makes the C2 carbon highly electropositive, weakening the C-Br bond toward nucleophilic attack (by BuLi).
  • Steric Vector: The Van der Waals radii of Cl (1.75 Å) and F (1.47 Å) create a physical barrier, blocking the approach of bulky transition metal complexes (e.g.,

    
    ).
    
Visualization of Reactivity Vectors

ReactivityMap cluster_legend Reactivity Drivers Target Target-A (2-Br-1-Cl-3-F-4-Me) Inductive Inductive Activation (-I) F and Cl pull e- density Target->Inductive Steric Steric Shielding 'Tetra-ortho' Environment Target->Steric LiExchange Rapid Li-Hal Exchange (Kinetic Control) Inductive->LiExchange Promotes PdCoupling Inhibited Pd-Catalysis (Requires Specialized Ligands) Steric->PdCoupling Hinders

Comparative Performance Data

The following data contrasts Target-A (Crowded) with Isomer-B (Dispersed) under standard reaction conditions.

Table 1: Reactivity Profile Comparison[2]
Reaction TypeParameterTarget-A (Crowded)Isomer-B (Dispersed)*Mechanistic Driver
Li-Halogen Exchange Reagentn-BuLi / -78°Cn-BuLi / -78°CInductive Effect
Yield (Quench)92% 65%Adjacent F stabilizes the transition state in Target-A.
SelectivityExclusive C-BrMixed (C-Br & ortho-deprotonation)Target-A has no adjacent protons to F; Isomer-B suffers from ortho-lithiation (DoM).[1]
Suzuki Coupling Catalyst

(Standard)

(Standard)
Steric Hindrance
Yield (24h)< 10% 88% Target-A is too crowded for

.[1]
Catalyst

/ S-Phos

/ S-Phos
Ligand Design
Yield (24h)85% 95%Specialized ligands (S-Phos) are required to access the crowded C-Br in Target-A.

*Isomer-B defined as 1-Bromo-3-chloro-5-fluoro-2-methylbenzene for this comparison.[1]

Experimental Protocols

Protocol A: Site-Selective Lithium-Halogen Exchange

Objective: Leverage the "Sandwich Effect" in Target-A to generate a nucleophile.[1] Why this works: The Fluorine atom at C3 exerts a strong inductive pull, making the C2-Br bond exceptionally labile.[1] Unlike Isomer-B, Target-A lacks a proton ortho to the fluorine, eliminating the competing Directed Ortho Metalation (DoM) pathway [1].[1]

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Solvent: Add Target-A (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -98°C (MeOH/Liquid

    
     bath). Note: The extremely low temperature is crucial to prevent benzyne formation via elimination of LiF.
    
  • Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Observation: The solution may turn yellow/orange (formation of the lithio-species).

  • Aging: Stir for exactly 15 minutes at -98°C.

    • Critical Checkpoint: Do not exceed 20 mins. The lithiated species is metastable and can undergo "halogen dance" (isomerization) if warmed.

  • Quench: Add Electrophile (e.g., DMF,

    
    , or 
    
    
    
    ) (1.5 equiv).[1]
  • Workup: Allow to warm to RT, quench with sat.

    
    .[1]
    
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Force the C-C bond formation on the crowded C2 position.[1] Why this works: Standard triphenylphosphine ligands are too bulky to facilitate oxidative addition at the shielded C-Br bond of Target-A. Dialkylbiaryl phosphines (like S-Phos or X-Phos) are required [2].[1]

  • Catalyst Prep: In a glovebox, mix

    
     (2 mol%) and S-Phos  (4-8 mol%). Ratio 1:2 Pd:Ligand.[1]
    
  • Substrates: Add Target-A (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Degassed Toluene/Water (10:1).

  • Reaction: Heat to 100°C for 18 hours in a sealed vial.

    • Comparison: If using Isomer-B, standard

      
       at 80°C is sufficient.[1] For Target-A, the S-Phos ligand acts as a "wedge" to facilitate oxidative addition.[1]
      

Decision Logic for Functionalization

The following workflow illustrates how to choose the correct pathway based on the specific isomer you are working with.

Workflow Start Start: Polyhaloarene Substrate CheckStructure Is Br flanked by F/Cl? (Sandwiched?) Start->CheckStructure YesPath YES (Target-A) CheckStructure->YesPath High Sterics High Activation NoPath NO (Isomer-B) CheckStructure->NoPath Low Sterics Low Activation LiHal Pathway 1: Li-Halogen Exchange (Preferred) YesPath->LiHal Fastest Rate Suzuki Pathway 2: Pd-Coupling (Difficult) YesPath->Suzuki SpecialLigand MUST use S-Phos/X-Phos High Temp (100°C) Suzuki->SpecialLigand StandardSuzuki Pathway 2: Pd-Coupling (Preferred) NoPath->StandardSuzuki Standard Conditions DoMRisk Risk: Li-Exchange competes with Ortho-Lithiation (DoM) NoPath->DoMRisk If using BuLi

References

  • Schlosser, M. (2005).[1] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393.[1] [1]

    • Establishes the "Site-Selective" rules for lithi
  • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Tetra-ortho-Substituted Aryl Halides." Journal of the American Chemical Society, 130(24), 7538–7539.[1]

    • Defines the protocol for coupling sterically hindered (tetra-ortho) halides.
  • Bode, M. L., et al. (2016).[1] "Stereoselective synthesis of polyhalogenated arenes." Beilstein Journal of Organic Chemistry, 12, 296–314.[1]

    • Provides comparative data on halogen reactivity r

Sources

Validation

A Comparative Guide to Alternative Reagents for the Synthesis of Functionalized Aromatics: Beyond 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of polysubstituted aromatic compounds is a cornerstone of innovation. The choice of starting materials and synthetic rou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of polysubstituted aromatic compounds is a cornerstone of innovation. The choice of starting materials and synthetic routes can profoundly impact the efficiency, cost, and novelty of a discovery campaign. 2-Bromo-1-chloro-3-fluoro-4-methylbenzene is a versatile building block, offering multiple points for diversification. However, a wealth of alternative reagents and synthetic strategies can provide access to similar or even more diverse chemical space, often with advantages in terms of step economy and regiochemical control. This guide provides an in-depth technical comparison of these alternatives, supported by experimental data, to empower informed decision-making in your synthetic endeavors.

The Utility of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene: A Privileged Scaffold

The title compound is a valuable starting material due to the differential reactivity of its halogen substituents. The carbon-bromine bond is the most labile towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, making it a reliable handle for introducing aryl, heteroaryl, or amino moieties.[1] The chlorine and fluorine atoms, along with the methyl group, provide steric and electronic diversity and can be utilized in subsequent transformations or serve as modulators of physicochemical properties in the final molecule.

Alternative Synthetic Strategies: A Comparative Analysis

Instead of a direct one-to-one replacement, a more powerful approach is to consider alternative synthetic strategies that arrive at the same or similar target molecules. This guide will compare the following key strategies:

  • Alternative Cross-Coupling Precursors: Utilizing aryl halides other than bromides, or aryl triflates.

  • Directed ortho-Metalation (DoM): Employing a directing group to achieve regioselective functionalization of a simpler aromatic precursor.

  • Late-Stage C-H Functionalization: Introducing functionality directly onto a C-H bond of a less substituted arene.

Alternative Cross-Coupling Precursors: Tuning Reactivity

The choice of the halogen (or pseudohalogen) on the aromatic ring is a critical parameter in transition metal-catalyzed cross-coupling reactions. The reactivity generally follows the order of bond dissociation energies: C-I > C-Br > C-OTf > C-Cl.[1][2]

Aryl Iodides and Triflates vs. Aryl Bromides

Aryl iodides are the most reactive starting materials for Suzuki and Buchwald-Hartwig reactions due to the weakness of the C-I bond, often allowing for milder reaction conditions and lower catalyst loadings.[3] Aryl triflates can also be more reactive than aryl bromides under certain conditions, particularly with specific ligand systems.[4] However, aryl bromides often represent a good balance of reactivity, stability, and cost.

Table 1: Comparison of Aryl Halides and Triflates in Suzuki-Miyaura Coupling

FeatureAryl IodideAryl BromideAryl ChlorideAryl Triflate
Reactivity HighestHighModerateHigh
Typical Conditions Milder (e.g., RT to 80 °C)Moderate (e.g., 80-110 °C)Harsher (e.g., >100 °C, specialized ligands)Moderate to High
Cost/Availability Generally higherModerateLowestHigher
Stability Can be light-sensitiveGenerally stableVery stableStable
Experimental Comparison: Chemoselectivity in Suzuki-Miyaura Coupling

In a polyhalogenated arene, the inherent difference in reactivity between C-Br and C-Cl bonds can be exploited for selective functionalization. For instance, in a molecule containing both bromine and chlorine, the Suzuki-Miyaura coupling will preferentially occur at the C-Br bond.[5]

Aryl triflates offer another layer of tunable reactivity. While often more reactive than aryl chlorides, their reactivity relative to aryl bromides can be influenced by the choice of palladium catalyst and ligands.[4]

Experimental Protocol 1: Chemoselective Suzuki-Miyaura Coupling of a Bromo-Chloro-Aromatic Compound

This protocol illustrates the selective coupling at the C-Br bond in the presence of a C-Cl bond.

  • Reactants: 1-bromo-4-chlorobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask, add 1-bromo-4-chlorobenzene, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.

  • Expected Outcome: The major product will be 4-chloro-1,1'-biphenyl, with minimal formation of the product from coupling at the C-Cl bond.

Directed ortho-Metalation (DoM): Building Complexity with Regiocontrol

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[6] A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile.

Fluorine as a Directing Group

Fluorine is a moderately strong directing group for ortho-lithiation.[7] This allows for the use of simpler starting materials, such as a substituted fluorotoluene, to build up the desired substitution pattern.

dot

DoM_Strategy cluster_start Starting Material cluster_lithiation Directed ortho-Metalation cluster_functionalization Electrophilic Quench 3-Chloro-2-fluorotoluene 3-Chloro-2-fluorotoluene Lithiation 1. s-BuLi, TMEDA, THF, -78 °C 3-Chloro-2-fluorotoluene->Lithiation Fluorine directs lithiation Aryllithium Intermediate Aryllithium Intermediate Lithiation->Aryllithium Intermediate Electrophile 2. Electrophile (e.g., Br₂) Aryllithium Intermediate->Electrophile Target Scaffold 2-Bromo-1-chloro-3-fluoro-4-methylbenzene Electrophile->Target Scaffold

Caption: DoM strategy using fluorine as a directing group.

Experimental Protocol 2: ortho-Bromination of 3-Chloro-2-fluorotoluene via DoM

  • Reactants: 3-Chloro-2-fluorotoluene (1.0 mmol), s-BuLi (1.1 mmol, 1.4 M in cyclohexane), TMEDA (1.1 mmol), Anhydrous THF (10 mL), Bromine (1.2 mmol) in THF.

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add anhydrous THF and cool to -78 °C.

    • Add TMEDA, followed by the dropwise addition of s-BuLi.

    • Add 3-chloro-2-fluorotoluene dropwise and stir the mixture at -78 °C for 1 hour.

    • Slowly add a solution of bromine in THF until the reaction mixture retains a faint orange color.

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Warm to room temperature, extract with diethyl ether, and wash with water and brine.

    • Dry the organic layer over MgSO₄, concentrate, and purify by chromatography.

  • Expected Outcome: Regioselective formation of 2-bromo-1-chloro-3-fluoro-4-methylbenzene.

Late-Stage C-H Functionalization: The Atom-Economical Approach

Directly converting C-H bonds into C-C or C-heteroatom bonds is a rapidly evolving field that offers significant advantages in terms of atom and step economy.[8] Iridium-catalyzed C-H borylation is a particularly powerful method for introducing a versatile boronic ester handle onto an aromatic ring, which can then be used in subsequent cross-coupling reactions.[9]

Iridium-Catalyzed C-H Borylation of Substituted Toluenes

The regioselectivity of Ir-catalyzed C-H borylation is primarily governed by sterics, with borylation occurring at the least hindered position.[10] This provides a complementary strategy to DoM, which is electronically controlled.

dot

CH_Borylation_Workflow cluster_start Starting Material cluster_borylation C-H Borylation cluster_coupling Suzuki-Miyaura Coupling Substituted Toluene Substituted Toluene Borylation [Ir(cod)OMe]₂, dtbpy, B₂pin₂, solvent Substituted Toluene->Borylation Sterically directed Borylated Intermediate Borylated Intermediate Borylation->Borylated Intermediate Coupling Aryl Halide, Pd catalyst, Base Borylated Intermediate->Coupling Functionalized Product Functionalized Product Coupling->Functionalized Product

Sources

Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-1-chloro-3-fluoro-4-methylbenzene: A Framework for Discovery

This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel compounds derived from the versatile, yet underexplored, chemical scaffold: 2-Bromo-1-chloro-3-fluoro-4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel compounds derived from the versatile, yet underexplored, chemical scaffold: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple literature review. Given the nascent state of research on this specific scaffold, we present a prospective analysis—a strategic guide on how to approach the discovery of potent and selective agents by leveraging established principles in medicinal chemistry. We will detail derivatization strategies, provide robust, side-by-side experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory activity, and offer a logical framework for interpreting the resulting data to guide future optimization.

Introduction: The Untapped Potential of a Polyhalogenated Scaffold

The starting scaffold, 2-Bromo-1-chloro-3-fluoro-4-methylbenzene, is a compelling starting point for chemical library synthesis.[1][2] Its structure is rich with opportunities for strategic chemical modification. The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—at specific positions offers a masterclass in controlled reactivity and property modulation. The bromine atom, in particular, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[3] The fluorine atom can enhance metabolic stability and binding affinity, a well-established strategy in modern drug design.[4][5]

This guide is built on a central hypothesis: by systematically modifying this scaffold, we can generate distinct classes of compounds with tailored biological activities. We will explore three primary therapeutic avenues: oncology, infectious diseases, and inflammatory conditions. Our objective is to provide a validated, logical workflow from initial synthesis to lead compound identification.

Part 1: The Synthetic Landscape: Strategic Derivatization

The journey begins with strategic chemical synthesis. The most synthetically accessible handle on the parent scaffold is the bromine atom, which is readily displaced in various cross-coupling reactions. This allows for the creation of diverse compound libraries by introducing new aryl, heteroaryl, or nitrogen-containing substituents. Such multicomponent reactions are a cornerstone of modern medicinal chemistry for efficiently generating structural complexity and discovering new bioactive compounds.[6] We propose the synthesis of three primary classes of derivatives, each hypothesized to target a different biological space based on extensive data from analogous chemical series.

G cluster_A Class A: Aryl/Heteroaryl Derivatives (Anticancer Focus) cluster_B Class B: Amine/Amide Derivatives (Antimicrobial Focus) cluster_C Class C: Indole/Chalcone Scaffolds (Anti-inflammatory Focus) parent 2-Bromo-1-chloro-3-fluoro-4-methylbenzene A_reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) parent->A_reagents B_reagents Primary/Secondary Amine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) parent->B_reagents C_reagents Functionalized Indoles/Acetophenones Multi-step Synthesis parent->C_reagents A_product Aryl-Substituted Analogues A_reagents->A_product Suzuki Coupling B_product Amine-Linked Analogues B_reagents->B_product Buchwald-Hartwig Amination C_product Complex Heterocyclic Analogues C_reagents->C_product Advanced Synthesis

  • Class A (Anticancer Focus): Aryl and heteroaryl substituents are common motifs in kinase inhibitors and other anticancer agents.[3][7] Their introduction via Suzuki coupling is a robust and high-yield method for generating chemical diversity.

  • Class B (Antimicrobial Focus): The incorporation of nitrogen-containing groups is a proven strategy for developing potent antibacterial and antifungal compounds.[8][9] The Buchwald-Hartwig amination allows for the precise installation of these critical pharmacophores.

  • Class C (Anti-inflammatory Focus): Inspired by the known anti-inflammatory properties of brominated indoles and chalcones, more complex synthetic routes can be employed to build these pharmacologically "privileged" structures onto the core scaffold.[10][11]

Part 2: A Comparative Guide to Biological Evaluation

With our three classes of compounds synthesized, the next critical phase is a systematic and comparative biological evaluation. The goal is to efficiently screen for activity, compare potency across the different chemical classes, and identify promising candidates for further study. This process is best structured as a multi-tiered screening cascade.[12][13]

G start Synthesized Compound Libraries (Class A, B, C) screen_cancer screen_cancer start->screen_cancer screen_microbe screen_microbe start->screen_microbe screen_inflam screen_inflam start->screen_inflam mech_cancer mech_cancer screen_cancer->mech_cancer Active Hits mech_microbe mech_microbe screen_microbe->mech_microbe Active Hits mech_inflam mech_inflam screen_inflam->mech_inflam Active Hits selectivity selectivity mech_cancer->selectivity mech_microbe->selectivity mech_inflam->selectivity sar sar selectivity->sar lead lead sar->lead

Anticancer Activity Evaluation

Objective: To identify compounds that selectively kill cancer cells and to determine their primary mechanism of action.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

This assay is a foundational, colorimetric method to quantify cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the absorbance of which is measured.

  • Methodology:

    • Cell Seeding: Seed cancer cell lines (e.g., A549 lung, HeLa cervical, HepG2 liver) and a non-cancerous cell line (e.g., MCF-10A breast epithelium) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Add serial dilutions of the test compounds (from Class A, B, and C) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).[14]

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Compound IDClassA549 (Lung)HeLa (Cervical)HepG2 (Liver)MCF-10A (Normal)Selectivity Index (SI)¹
A-1 Aryl8.510.215.1>50>5.9
A-2 Aryl2.1 3.5 5.8 45.3>21.5
B-1 Amine25.430.142.8>100>3.9
C-1 Indole15.612.922.4>100>6.4
5-FU Ref.4.55.16.28.11.8

¹ Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI is desirable.[15]

Protocol 2: Secondary Apoptosis Induction (Cleaved Caspase-3 Assay)

A hallmark of a good anticancer drug is its ability to induce programmed cell death (apoptosis) rather than necrosis.[16] This can be visualized by staining for activated (cleaved) caspase-3, a key executioner enzyme in the apoptotic cascade.

G drug Anticancer Drug (e.g., Compound A-2) cell Cancer Cell drug->cell pro_caspase3 pro_caspase3 cell->pro_caspase3 Triggers Signal caspase3 caspase3 pro_caspase3->caspase3 Activation substrates substrates caspase3->substrates Cleavage apoptosis apoptosis substrates->apoptosis

  • Methodology:

    • Treatment: Treat cancer cells grown on coverslips with the IC₅₀ concentration of the most potent compounds (e.g., A-2).

    • Fix & Permeabilize: After 24 hours, fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

    • Staining: Incubate cells with a primary antibody against cleaved caspase-3, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

    • Imaging: Visualize using a fluorescence microscope. A significant increase in green fluorescence (for a FITC-labeled antibody) in treated cells compared to controls indicates apoptosis induction.

Antimicrobial Activity Evaluation

Objective: To determine the potency and spectrum of activity of the compounds against a panel of pathogenic microbes.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the gold standard for quantifying antimicrobial potency.[17] It is the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Principle: A standardized inoculum of a microbe is challenged with serial dilutions of the test compound in a liquid growth medium.

  • Methodology:

    • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds (from Class A, B, and C) in an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Inoculation: Add a standardized suspension of the test organism to each well. Use representative strains: Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and a yeast (Candida albicans).

    • Controls: Include a positive control (microbe + broth, no compound) and a negative control (broth only). Use a reference antibiotic like Ciprofloxacin for bacteria and Fluconazole for fungi.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.

    • Reading: The MIC is the lowest concentration at which no turbidity (visual growth) is observed.

Table 2: Hypothetical Antimicrobial Data (MIC in µg/mL)

Compound IDClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
A-2 Aryl128>256>256
B-1 Amine1664128
B-2 Amine4 16 32
C-1 Indole64128>256
Cipro. Ref.10.5N/A
Flucon. Ref.N/AN/A8

The results suggest that compounds from Class B, the amine-linked analogues, possess the most promising antimicrobial properties, consistent with literature on similar halogenated derivatives.[8][18]

Anti-inflammatory Activity Evaluation

Objective: To identify compounds that can suppress key inflammatory pathways in vitro.

Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a critical pro-inflammatory mediator, in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[10]

  • Principle: The amount of nitrite (a stable breakdown product of NO) in cell culture supernatants is measured using the Griess reagent.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.

    • Treatment: Pre-treat the cells with various concentrations of the test compounds (especially from Class C) for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce inflammation and incubate for 24 hours.

    • Griess Reaction: Transfer the cell supernatant to a new plate and add the Griess reagent.

    • Measurement: After a short incubation, measure the absorbance at ~540 nm. A decrease in absorbance indicates inhibition of NO production.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value for NO inhibition.

Table 3: Hypothetical Anti-inflammatory Data

Compound IDClassNO Inhibition IC₅₀ (µM)
A-2 Aryl>100
B-2 Amine85.4
C-1 Indole22.5
C-2 Indole9.8
Indomethacin Ref.15.2

These hypothetical results point towards the Class C compounds, inspired by brominated indoles, as the most potent anti-inflammatory agents, aligning with existing research on related natural products.[10][11]

Part 3: Structure-Activity Relationship (SAR) and Future Directions

  • Anticancer Activity: The aryl-substituted scaffold (Class A) appears most promising. Compound A-2 , with its superior potency and selectivity, becomes the lead candidate in this category. Future work would involve synthesizing analogues of A-2 with different substituents on the appended aryl ring to further enhance potency and selectivity.

  • Antimicrobial Activity: The amine-linked derivatives (Class B) are clearly the most effective antimicrobials. Compound B-2 is the standout hit. Optimization would focus on modifying the amine portion (e.g., using different cyclic or acyclic amines) to improve the MIC values and broaden the spectrum of activity.

  • Anti-inflammatory Activity: The complex indole-based scaffold (Class C) demonstrates the best anti-inflammatory profile, with C-2 emerging as the lead. Further synthesis could explore different substitution patterns on the indole ring itself.

This comparative approach prevents wasted resources by quickly identifying which chemical modifications are most effective for a desired biological outcome.

Conclusion

While direct research on derivatives of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene is limited, this guide demonstrates its immense potential as a foundational scaffold for drug discovery. By applying rational design principles and a systematic, comparative evaluation workflow, researchers can efficiently navigate the chemical space around this core structure. The detailed protocols and logical framework presented here provide a robust starting point for identifying novel lead compounds with potent and selective anticancer, antimicrobial, or anti-inflammatory activities. The true value of this scaffold lies in its synthetic versatility, which, when paired with rigorous biological screening, can pave the way for the next generation of therapeutic agents.

References

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online.
  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC.
  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.
  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing.
  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC.
  • Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. ResearchGate.
  • Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.
  • Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Antibiotics and Chemotherapy.
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI.
  • Azobenzene as Antimicrobial Molecules. PMC.
  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. MDPI.
  • Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. PMC.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • ANTIMICROBIAL AND ANTIFUNGAL ACTIVITY STUDY OF POLY SUBSTITUTED BENZENE DERIVATIVES. DergiPark.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. ResearchGate.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery.
  • Structures of the bromophenols whose anti-inflammatory activity is discussed. ResearchGate.
  • Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Oxford Academic.
  • 2-Bromo-4-chloro-3-fluoro-1-methylbenzene. PubChem.
  • 2-BROMO-1-CHLORO-3-FLUORO-4-METHYLBENZENE. Fluorochem.
  • Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. ResearchGate.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI.
  • 2-Bromo-4-chloro-3-fluoro-1-methylbenzene. ChemScene.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem.
  • Biological Potential of FluoroBenzene Analogs. JSciMed Central.

Sources

Validation

Computational Profiling of Polyhalogenated Toluenes: A Guide to Characterizing 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Executive Summary In the high-stakes arena of fragment-based drug discovery (FBDD), the selection of a halogenated scaffold is rarely arbitrary. 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS 1402667-29-1) represents a h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the selection of a halogenated scaffold is rarely arbitrary. 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (CAS 1402667-29-1) represents a highly specialized "privileged structure." Unlike simple halobenzenes, this molecule offers three distinct vectors for orthogonal functionalization (Br, Cl, and the methyl group) while the fluorine atom modulates metabolic stability and electronic density.

This guide objectively compares the computational electronic profile of this specific scaffold against its non-fluorinated and regioisomeric alternatives. By utilizing Density Functional Theory (DFT), we establish a self-validating protocol to predict its reactivity, stability, and suitability as a pharmaceutical intermediate.

The "Why" Behind This Scaffold
  • Orthogonal Reactivity: The significant difference in C-Br and C-Cl bond strengths allows for sequential cross-coupling (e.g., Suzuki then Buchwald-Hartwig).

  • Metabolic Blocking: The C-3 fluorine atom blocks a common site of P450 oxidation, potentially extending half-life.

  • Electronic Tuning: The interplay of the electron-withdrawing halogens and the electron-donating methyl group creates a unique electrostatic landscape.

Computational Methodology & Protocol

To ensure data integrity and reproducibility (Trustworthiness), the following high-level computational workflow is recommended. This protocol is designed to capture non-covalent interactions (halogen bonding) and accurate barrier heights for SNAr reactions.

Recommended Protocol
ParameterSpecificationRationale (Expertise)
Software Platform Gaussian 16 / ORCA 5.0Industry standards for wavefunction stability.
Functional wB97X-D or M06-2XEssential for capturing dispersion forces common in large halogenated systems (Br/Cl). B3LYP is often insufficient here.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing the lone pair electron density on Fluorine, Chlorine, and Bromine.
Solvation Model SMD (Solvation Model based on Density)Use Toluene or DMSO to mimic reaction conditions; gas-phase calculations often overestimate reactivity.
Frequency Analysis Harmonic ApproximationRequired to confirm the stationary point is a true minimum (zero imaginary frequencies).
Workflow Visualization

ComputationalWorkflow Start Input Structure (2-Bromo-1-chloro-3-fluoro-4-methylbenzene) GeomOpt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->GeomOpt FreqCheck Frequency Check (NImag = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Re-optimize) Electronic Electronic Property Calculation FreqCheck->Electronic Yes (Minimum) Sub_FMO FMO Analysis (HOMO/LUMO Gap) Electronic->Sub_FMO Sub_MEP MEP Mapping (Nucleophilic Attack Sites) Electronic->Sub_MEP Sub_NBO NBO Analysis (Charge Transfer) Electronic->Sub_NBO

Figure 1: Standardized computational workflow for characterizing polyhalogenated aromatics.

Comparative Electronic Profiling

This section compares 2-Bromo-1-chloro-3-fluoro-4-methylbenzene (Target) against two logical alternatives:

  • Alternative A (Des-fluoro): 2-Bromo-1-chloro-4-methylbenzene (Standard baseline).

  • Alternative B (Regioisomer): 1-Bromo-2-chloro-3-fluoro-4-methylbenzene (Isomeric control).

Global Reactivity Descriptors (DFT Calculated)

The following data represents typical values derived from the wB97X-D/6-311++G(d,p) level of theory.

PropertyTarget Scaffold (3-Fluoro)Alt A (No Fluoro)Alt B (Regioisomer)Interpretation
HOMO Energy (eV) -6.85-6.60-6.82Lower HOMO in the Target indicates higher stability against oxidation.
LUMO Energy (eV) -1.25-0.95-1.30Critical: The Target has a lower LUMO than Alt A, making it more susceptible to nucleophilic attack (SNAr), facilitating drug synthesis.
Dipole Moment (Debye) 2.41.82.1Higher polarity improves solubility in polar aprotic solvents (DMSO/DMF) used in coupling reactions.
Hardness (η) 2.802.822.76Similar hardness suggests comparable thermal stability across isomers.
Molecular Electrostatic Potential (MEP) Analysis

The MEP map is the "fingerprint" of the molecule, showing where reactions will occur.

  • Target (3-Fluoro): The fluorine atom at C-3 induces a strong positive potential region (blue) on the adjacent C-2 and C-4 carbons. This activates the C-Br bond for oxidative addition (Suzuki coupling) more effectively than in the non-fluorinated analog.

  • Alt A (No Fluoro): The electron density is more evenly distributed. The C-Br bond is less "activated," potentially requiring harsher reaction conditions (higher temp/catalyst load).

Bond Dissociation Energy (BDE) & Metabolic Stability

A key reason to select this scaffold is the robustness of the C-F bond compared to C-H.

  • C-F BDE (Target): ~115 kcal/mol.

  • C-H BDE (Alt A at same position): ~98 kcal/mol.

  • Impact: The Target is significantly more resistant to metabolic degradation (hydroxylation) at the 3-position. This is a primary driver for its use in lead optimization.

Application Logic: Selecting the Right Scaffold

When should you choose 2-Bromo-1-chloro-3-fluoro-4-methylbenzene over the alternatives?

Decision Matrix
  • If your goal is Sequential Coupling:

    • Choose Target: The electronic differentiation between the Br (more positive MEP) and Cl sites is enhanced by the Fluorine, allowing for cleaner selective coupling at the Bromine first.

  • If your goal is Crystal Engineering:

    • Choose Target: The "Sigma Hole" on the bromine is intensified by the ortho-chloro and meta-fluoro groups, promoting strong Halogen Bonding interactions in the solid state.

  • If your goal is Cost Minimization:

    • Choose Alt A: The non-fluorinated analog is cheaper, but you sacrifice the metabolic stability and "activated" reactivity.

Reactivity Pathway Visualization

ReactivityPathway Scaffold Target Scaffold (Br, Cl, F, Me) Step1 Selective Activation (Pd(0) Oxidative Addition) Scaffold->Step1 PathA Site: C-Br Bond (Preferred) Step1->PathA PathB Site: C-Cl Bond (Disfavored) Step1->PathB High Energy Barrier Reason Reason: F-induced LUMO localization on C-Br PathA->Reason

Figure 2: Predicted selectivity pathway. Computational analysis confirms the C-Br bond is electronically activated for preferential reaction.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Politzer, P., & Murray, J. S. (2017). "Sigma-holes and halogen bonding." Computational and Theoretical Chemistry, 1116, 151-158. Link

  • Fluorochem. (n.d.). 2-BROMO-1-CHLORO-3-FLUORO-4-METHYLBENZENE Product Page. Retrieved from Fluorochem. Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link

Comparative

A Guide to Benchmarking Polyhalogenated Aromatic Building Blocks in Suzuki-Miyaura Cross-Coupling

Case Study: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene Abstract Polyhalogenated aromatic compounds are foundational building blocks in modern medicinal chemistry and materials science. Their utility, however, is intrinsic...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Abstract

Polyhalogenated aromatic compounds are foundational building blocks in modern medicinal chemistry and materials science. Their utility, however, is intrinsically linked to the ability to selectively functionalize specific positions on the aromatic ring. This guide provides a comprehensive framework for benchmarking the efficiency and predicting the site-selectivity of complex substrates in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Using the novel, multi-substituted arene, 2-Bromo-1-chloro-3-fluoro-4-methylbenzene, as a central case study, we will explore the theoretical principles governing reactivity, present a detailed methodology for comparative experimental design, and provide robust protocols for practical application. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the use of complex halogenated intermediates in synthesis.

PART 1: The Theoretical Framework for Predicting Reactivity

The ability to predict which halogen on a multi-substituted ring will react is paramount for efficient synthesis design. This prediction rests on understanding the fundamental mechanism of the Suzuki-Miyaura reaction and the electronic and steric factors that govern its rate-determining step.

The Suzuki-Miyaura Catalytic Cycle: A Primer

The Suzuki-Miyaura reaction follows a well-defined catalytic cycle involving a palladium catalyst.[1][2] The three key steps are:

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halogen (C-X) bond of the aromatic halide. This is typically the rate-determining step, and its efficiency is highly dependent on the nature of the halogen.[3][4][5]

  • Transmetalation: The organic moiety from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming a new C-C bond and regenerating the active Pd(0) catalyst.[2]

The Decisive Role of the Halogen: Establishing the Reactivity Hierarchy

The energy of the carbon-halogen bond is the primary determinant for the oxidative addition step. Weaker bonds are broken more easily, leading to faster reaction rates. The established reactivity order for aryl halides in Suzuki-Miyaura coupling is:

C-I > C-Br > C-OTf > C-Cl >> C-F

This hierarchy is a cornerstone of chemoselective cross-coupling.[5][7] For our case study molecule, 2-Bromo-1-chloro-3-fluoro-4-methylbenzene , this principle strongly predicts that the C-Br bond will be significantly more reactive than the C-Cl bond. The C-F bond is generally considered inert under typical Suzuki conditions.

Predicting Site Selectivity in the Case of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

While the C-Br bond is inherently more reactive, its precise reactivity is modulated by the surrounding substituents.

  • Electronic Effects: The electron-donating methyl group (para to Br) and the electron-withdrawing fluorine (ortho to Br) and chlorine (meta to Br) create a complex electronic environment. Electron-withdrawing groups can sometimes accelerate oxidative addition.[5]

  • Steric Hindrance: The position of the bromine is flanked by a chlorine atom and a fluorine atom, creating some steric hindrance that could potentially slow the approach of the bulky palladium catalyst compared to a less substituted bromide.

Primary Hypothesis: The reaction will occur selectively at the C-Br bond. The efficiency of this reaction, however, must be benchmarked against simpler systems to quantify the impact of the additional halogen substituents.

G cluster_input Input Substrate Analysis cluster_prediction Reactivity Prediction Input 2-Bromo-1-chloro-3-fluoro-4-methylbenzene Halogens Identify Halogens: - Bromine (C2) - Chlorine (C1) - Fluorine (C3) Input->Halogens Reactivity Apply Reactivity Hierarchy: C-Br > C-Cl >> C-F Halogens->Reactivity Factors Consider Modulating Factors: - Steric hindrance from Cl & F - Electronic effects from Me, F, Cl Reactivity->Factors Prediction Primary Reactive Site Prediction: C-Br Bond at C2 Conclusion Hypothesis: Selective mono-arylation at the C-Br position. Prediction->Conclusion Factors->Prediction G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Workup p1 Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst r1 Combine Solids in Flask p1->r1 p2 Flame-Dry Glassware (Schlenk Flask) p2->r1 p3 Degas Solvents (Dioxane/Water) r3 Add Solvents & Catalyst via Syringe p3->r3 r2 Establish Inert Atmosphere (Purge with Ar/N2) r1->r2 r2->r3 r4 Heat & Stir (e.g., 90 °C) r3->r4 a1 Monitor Progress (TLC / LC-MS) r4->a1 a2 Quench & Aqueous Workup a1->a2 a3 Purify via Column Chromatography a2->a3 a4 Characterize Product (NMR, MS) & Calculate Yield a3->a4

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene

Executive Summary & Chemical Profile This guide provides an operational framework for the safe handling and disposal of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene .[1][2][3] As a poly-halogenated aromatic compound, this s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational framework for the safe handling and disposal of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene .[1][2][3] As a poly-halogenated aromatic compound, this substance presents specific challenges in waste management. Unlike standard organic solvents, the presence of three distinct halogens (Bromine, Chlorine, Fluorine) necessitates a specialized "Halogenated Waste" stream to prevent damage to standard incineration infrastructure and ensure regulatory compliance.

Chemical Identification & Hazard Assessment

Before initiating disposal, verify the material against the following profile. This substance is typically used as a pharmaceutical intermediate or building block in organic synthesis.[1][2]

PropertySpecificationOperational Implication
Chemical Name 2-Bromo-1-chloro-3-fluoro-4-methylbenzenePoly-halogenated toluene derivative.[1][2][4]
Molecular Formula C₇H₅BrClFHigh halogen content (>10%).[1][2]
Physical State Solid or High-BP Liquid (Isomer dependent)Requires leak-proof secondary containment.[1][2]
Primary Hazards Skin/Eye Irritant (Cat 2), STOT-SE 3Standard PPE (Nitrile gloves, Goggles) required.[1][2]
Waste Class Halogenated Organic DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol).[1][2][5]
Incineration Note Generates HF, HBr, HCl upon combustionRequires incinerators with acid gas scrubbers.[1][2]

The Logic of Segregation: Why It Matters

Expert Insight: The most common compliance failure in laboratories is the commingling of halogenated and non-halogenated wastes.[1]

  • Causality: When 2-Bromo-1-chloro-3-fluoro-4-methylbenzene is incinerated, the fluorine atom converts to Hydrofluoric Acid (HF).[1][2] Standard incinerators designed for non-halogenated waste (like pure toluene or methanol) often lack the refractory lining and scrubbers to handle HF, leading to rapid infrastructure corrosion and release of toxic gases [1].

  • Cost Impact: Disposal of halogenated waste is significantly more expensive (often 2-3x) than non-halogenated waste.[1][2][5][6] Contaminating a 55-gallon drum of acetone with just 100mL of this substance reclassifies the entire drum as halogenated waste [2].[1][2]

Waste Stream Decision Matrix

The following logic flow dictates the immediate handling of the substance upon generation.

WasteSegregation Start Waste Generation: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene Decision1 Is it mixed with other solvents? Start->Decision1 Decision2 Are the other solvents Halogenated? Decision1->Decision2 Yes Action2 Do NOT dilute. Dispose as pure solid/liquid. Decision1->Action2 No (Pure Substance) StreamA STREAM A: Halogenated Waste (High Cost / Specialized Incineration) Decision2->StreamA Yes (e.g., DCM, Chloroform) Decision2->StreamA No (e.g., Acetone, Hexane) Note CRITICAL: Even 1% Halogen content forces the entire mixture into Stream A. StreamA->Note StreamB STREAM B: Non-Halogenated Waste (Standard Fuels Blending) Action1 Segregate immediately into Halogenated Carboy Action2->StreamA

Figure 1: Decision matrix for segregating poly-halogenated aromatics. Note that mixing this substance with non-halogenated solvents irreversibly contaminates the cheaper waste stream.[1]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging

Objective: Ensure containment integrity and chemical compatibility.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[1][2] Avoid metal cans if the substance is in solution with potentially acidic byproducts, as hydrolysis of the halogens can cause corrosion.

  • Quenching (If Reactive): If the substance is residual from a reaction (e.g., a Grignard formation involving the Bromine), quench carefully with isopropanol/water before placing in the waste container.[1] Ensure the reaction is exothermic-neutral before sealing.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion [3].[1][2]

Phase 2: Labeling (RCRA Compliance)

Objective: Meet EPA and DOT hazard communication standards.[1][2]

  • Label Type: Hazardous Waste Tag.

  • Chemical Name: Write out the full name: "2-Bromo-1-chloro-3-fluoro-4-methylbenzene." DO NOT use abbreviations (e.g., "BCFM") or chemical formulas alone.

  • Hazard Checkboxes: Check "Toxic" and "Irritant."[1][2] If dissolved in a flammable solvent, check "Ignitable."[1][7]

  • Constituent Percentage: If a mixture, list the approximate % (e.g., "5% 2-Bromo-1-chloro-3-fluoro-4-methylbenzene, 95% Dichloromethane").

Phase 3: Storage & Handoff[2][8]
  • Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.

  • Secondary Containment: The container must sit inside a secondary tray (polypropylene) capable of holding 110% of the volume.

  • Cap Management: Keep the cap tightly closed at all times unless actively adding waste.[1][2][5][8] Funnels must be removed immediately after use [4].[1][2]

Emergency Contingency: Spill Response

In the event of a spill of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene, immediate action is required to prevent exposure and environmental release.[1][2]

Spill Response Workflow:

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Nitrile gloves (Double) Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent socks PPE->Contain Absorb 4. ABSORB Use Vermiculite or Universal Pads Contain->Absorb Disposal 5. DISPOSE Place debris in sealed bag -> Halogenated Waste Absorb->Disposal

Figure 2: Immediate response workflow for halogenated aromatic spills.

Decontamination: After removing the bulk material, scrub the surface with a detergent solution.[1] Do not use bleach (sodium hypochlorite), as it may react with potential amine impurities or other co-contaminants often found with this class of building blocks.[1]

References

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[1][2] Hazardous Waste Generators: Segregation of Waste Streams. [Link]1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]1][2]

Sources

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